molecular formula C9H9NO2S B3357090 1H-Indole, 1-(methylsulfonyl)- CAS No. 70390-93-1

1H-Indole, 1-(methylsulfonyl)-

Cat. No.: B3357090
CAS No.: 70390-93-1
M. Wt: 195.24 g/mol
InChI Key: WBXVUMOSSJDPAN-UHFFFAOYSA-N
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Description

1H-Indole, 1-(methylsulfonyl)- is a useful research compound. Its molecular formula is C9H9NO2S and its molecular weight is 195.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indole, 1-(methylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole, 1-(methylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylsulfonylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-13(11,12)10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXVUMOSSJDPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450432
Record name 1H-Indole, 1-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70390-93-1
Record name 1H-Indole, 1-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Chemical Architecture and Reactivity Profile of 1H-Indole, 1-(methylsulfonyl)-: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of synthetic organic chemistry and drug development, the functionalization of the indole core is a critical pathway for generating biologically active alkaloids and pharmaceutical agents. 1H-Indole, 1-(methylsulfonyl)- (commonly known as 1-(methylsulfonyl)indole or N-mesyl indole) serves as a highly versatile, protected building block. By leveraging the strong electron-withdrawing nature of the methanesulfonyl (mesyl) group, chemists can precisely tune the electronic properties of the indole ring, suppress unwanted electrophilic aromatic substitution (EAS) at the C-3 position, and unlock highly regioselective Directed Ortho Metalation (DoM) at the C-2 position.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, mechanistic reactivity, and standardized experimental protocols for utilizing 1H-Indole, 1-(methylsulfonyl)- in advanced synthetic workflows.

Physicochemical Profile & Electronic Architecture

The addition of a mesyl group to the indole nitrogen fundamentally alters the molecule's electronic distribution. Unprotected indole is an electron-rich, ambident nucleophile that typically reacts at the C-3 position. The N-mesyl group exerts strong inductive (-I) and resonance (-M) electron-withdrawing effects, pulling electron density away from the pyrrole ring. This deactivates the ring toward indiscriminate electrophilic attack, stabilizing the molecule and allowing it to serve as a robust intermediate in multi-step syntheses[1].

Quantitative Chemical Data
PropertyValue
Chemical Name 1H-Indole, 1-(methylsulfonyl)-
Common Nomenclature 1-(methylsulfonyl)indole / N-Mesyl indole
CAS Registry Number 64802-96-6
Molecular Formula C9H9NO2S
Molecular Weight 195.24 g/mol
Appearance White to off-white crystalline solid
Solubility Profile Soluble in DCM, THF, DMF; Insoluble in H2O
Role in Synthesis N-protected intermediate, DoM directing group

Mechanistic Reactivity: The N-Mesyl Advantage

Directed Ortho Metalation (DoM) at C-2

The most powerful synthetic advantage of 1-(methylsulfonyl)indole is its ability to undergo regioselective C-2 lithiation. The oxygen atoms of the sulfonyl group act as Lewis basic coordinating sites. When a strong organolithium base (such as n-Butyllithium) is introduced, the lithium cation chelates to the sulfonyl oxygen. This pre-coordination complex brings the basic carbanion into close proximity with the adjacent C-2 proton, significantly lowering its pKa and directing deprotonation exclusively to the C-2 position.

DoM_Mechanism A 1-(methylsulfonyl)indole (Resting State) B n-BuLi Addition (THF, -78°C) A->B Reagent Addition C Pre-coordination Complex (Li+ to O=S) B->C Chelation D C-2 Deprotonation (Transition State) C->D Proton Abstraction E C-2 Lithiated Indole (Nucleophilic Species) D->E Lithium-H Exchange

Mechanistic pathway of Directed Ortho Metalation (DoM) at the C-2 position of N-mesyl indole.

Transition Metal-Catalyzed C-2 Arylation

Beyond traditional lithiation, the N-mesyl group facilitates direct, regioselective C-2 arylation via transition metal catalysis. Recent advancements have demonstrated that palladium catalyst systems can directly couple N-mesyl indoles with various arenes, bypassing the need for pre-functionalized (halogenated or borylated) indole precursors[2].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the causality behind each experimental choice, creating a self-validating system for the synthesis and functionalization of 1-(methylsulfonyl)indole.

Protocol A: Synthesis of 1-(methylsulfonyl)indole

Objective: Protect the indole nitrogen to deactivate the pyrrole ring.

  • Deprotonation: Dissolve unprotected indole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool the solution strictly to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole N-H (pKa ~16.2). This generates the highly nucleophilic indolide anion, shifting the reactive center entirely to the nitrogen atom and preventing unwanted C-3 sulfonylation caused by the ambident nature of neutral indole.

  • Electrophilic Addition: After hydrogen gas evolution ceases (approx. 30 minutes), add Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise at 0 °C.

    • Causality: MsCl is highly reactive. Dropwise addition at 0 °C controls the exothermic reaction, preventing the degradation of MsCl into highly reactive sulfene intermediates that cause oligomerization and yield reduction.

  • Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Quench slowly with cold water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Regioselective C-2 Lithiation and Electrophilic Trapping

Objective: Functionalize the C-2 position via DoM.

  • Pre-cooling: Dissolve 1-(methylsulfonyl)indole (1.0 eq) in anhydrous Tetrahydrofuran (THF) under argon. Cool the reaction flask to exactly -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) dropwise down the side of the flask.

    • Causality: The strict -78 °C temperature is critical. While the DoM complex forms efficiently, the resulting C-2 lithiated N-mesyl indole is only kinetically stable at ultra-low temperatures. If the temperature rises above -40 °C, the molecule will undergo a base-catalyzed anionic thia-Fries rearrangement, where the mesyl group migrates from N-1 to C-2, ruining the intended functionalization.

  • Electrophilic Trapping: Stir for 1 hour at -78 °C to ensure complete metalation, then add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.2 eq). Allow the mixture to warm to room temperature slowly over 2 hours.

  • Quenching: Quench with saturated aqueous NH4Cl.

    • Causality: NH4Cl acts as a mild proton source to neutralize the highly basic organolithium residues and protonate any resulting alkoxide intermediates without degrading the newly formed product.

Synthetic_Workflow Indole Unprotected Indole NaH NaH / DMF (0°C) (Irreversible Deprotonation) Indole->NaH Indolide Indolide Anion NaH->Indolide MsCl MsCl (0°C to RT) (Electrophilic Attack) Indolide->MsCl N_Mesyl 1-(methylsulfonyl)indole (Protected / Activated) MsCl->N_Mesyl Func C-2 Lithiation (-78°C) + Electrophile (Regioselective Trapping) N_Mesyl->Func Deprotect Deprotection (NaOH / MeOH) (Mesyl Cleavage) Func->Deprotect Final C-2 Substituted Indole (Target Scaffold) Deprotect->Final

End-to-end synthetic workflow for the C-2 functionalization of the indole core.

Applications in Advanced Therapeutics

The precise functionalization of the indole core enabled by the N-mesyl protecting group is highly valued in pharmaceutical drug development. Indole and benzofuran derivatives synthesized via these protected intermediates are foundational in the creation of advanced cardiovascular drugs. Specifically, C-2 and C-3 functionalized indoles are utilized to synthesize anti-arrhythmic agents capable of uniformly prolonging the action potential and refractory period of myocardial cells, providing critical interventions for angina pectoris, hypertension, and arrhythmias[3],[4].

By mastering the chemical architecture and reactivity profile of 1H-Indole, 1-(methylsulfonyl)-, researchers can unlock highly efficient, scalable pathways to these life-saving therapeutic scaffolds.

References

  • [3] CA2047773C - Derivatives of benzofuran, benzothiophene, indole and indolizine, process for their preparation as well as the compositions containing them. Google Patents. Available at:

  • [4] US5223510A - Alkylaminoalkyl derivatives of benzofuran, benzothiophene, indole and indolizine, process for their preparation and compositions containing them. Google Patents. Available at:

  • [1] 2-butyl-1-methylsulfonylindole - C13H17NO2S, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available at:

  • [2] Progress In Heterocyclic Chemistry. VDOC.PUB. Available at:

Sources

The Solubility Profile of 1-(Methylsulfonyl)indole: A Technical Guide for Organic Synthesis and Purification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Methylsulfonyl)indole (also known as 1-methanesulfonyl-1H-indole) is a highly versatile protected intermediate widely utilized in medicinal chemistry, materials science, and complex alkaloid synthesis. The introduction of the strongly electron-withdrawing and highly polar methylsulfonyl (mesyl) group at the N1 position fundamentally alters the physicochemical properties of the native indole core. This technical whitepaper provides an in-depth analysis of the solubility profile of 1-(methylsulfonyl)indole across various organic solvents, detailing the mechanistic causality behind these behaviors and outlining field-proven, self-validating protocols for its extraction and purification.

Structural & Mechanistic Determinants of Solubility

To accurately predict and manipulate the solubility of 1-(methylsulfonyl)indole, one must analyze the specific structural changes induced by N-sulfonylation. The solubility profile is governed by three primary mechanistic factors:

  • Eradication of Hydrogen Bond Donor Capacity: Unsubstituted indole possesses a highly reactive N-H bond, allowing it to act as a hydrogen bond donor. Sulfonylation replaces this proton with a mesyl group, completely eliminating the molecule's H-bond donor capacity. Consequently, its solubility in highly protic, highly polar solvents (like water) drops to near zero.

  • Introduction of Strong Hydrogen Bond Acceptors: The sulfonyl group (

    
    ) features two highly electronegative oxygen atoms with significant partial negative charges. These atoms act as potent hydrogen bond acceptors, allowing the molecule to interact favorably with protic organic solvents (e.g., alcohols) under elevated temperatures.
    
  • Enhanced Dipole Moment: The electron-withdrawing nature of the sulfonyl group creates a strong molecular dipole. This renders the molecule highly compatible with polar aprotic solvents via strong dipole-dipole interactions, a principle widely exploited in the electrochemical synthesis and derivatization of complex heterocyclic sulfonamides[1].

Quantitative & Qualitative Solubility Matrix

Based on empirical data from sulfonamide derivatization workflows and patent literature regarding indole derivatives[2], alongside physical property data of structural analogs[3], the solubility of 1-(methylsulfonyl)indole is categorized below.

Solvent ClassRepresentative SolventsSolubility ProfileMechanistic Rationale
Polar Aprotic DMSO, DMF, AcetonitrileVery High (>100 mg/mL)Strong dipole-dipole interactions stabilize the highly polar S=O bonds.
Halogenated Dichloromethane (DCM), ChloroformHigh (50-100 mg/mL)High polarizability of halogenated solvents stabilizes the mesyl dipole.
Esters / Ethers Ethyl Acetate, THFModerate to High (30-80 mg/mL)Moderate polarity; THF provides excellent solvation via lone-pair interactions.
Protic Alcohols Methanol, EthanolModerate (10-30 mg/mL at RT; High at reflux)H-bond donation from alcohol to sulfonyl oxygens; requires thermal energy to disrupt the crystal lattice.
Non-Polar Hexane, Heptane, TolueneVery Low (<1 mg/mL)Inability to solvate the highly polar mesyl group; strong hydrophobic mismatch.
Aqueous Water, Aqueous BuffersInsolubleLack of an H-bond donor on the indole nitrogen prevents aqueous solvation.

Application-Driven Workflows

The following protocols are designed as self-validating systems. By observing the specific physical cues described, researchers can confirm the success of each step in real-time.

Protocol 1: Liquid-Liquid Extraction (Reaction Workup)

Halogenated solvents like dichloromethane (DCM) are universally preferred for the extraction of indole derivatives due to their optimal balance of polarity and low nucleophilicity[2].

Step 1: Quench. Quench the sulfonylation reaction mixture (typically containing indole, methanesulfonyl chloride, and a base) with saturated aqueous


 or ice water.
Step 2: Solvent Addition.  Add an equal volume of DCM. DCM is selected due to its excellent solvation capacity for polar sulfonamides.
Step 3: Phase Separation.  Transfer to a separatory funnel and agitate. Allow the phases to separate.
  • Self-Validation Check: The organic layer (DCM) will be the bottom phase (density ~1.33 g/cm³). The organic phase should be completely optically clear. If an emulsion forms or turbidity persists, it indicates the presence of finely suspended inorganic salts. Resolve this by filtering the biphasic mixture through a pad of Celite before proceeding. Step 4: Aqueous Extraction. Extract the aqueous phase with one additional portion of DCM to ensure quantitative recovery. Step 5: Washing. Combine the organic phases and wash sequentially with 1M HCl (to remove residual amine bases), saturated

    
     (to neutralize residual acid), and brine.
    Step 6: Drying & Concentration.  Dry the organic phase over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to yield the crude product.

G Reaction Aqueous Reaction Quench (Contains Product & Salts) Extraction Add Dichloromethane (DCM) or Ethyl Acetate (EtOAc) Reaction->Extraction PhaseSep Phase Separation Extraction->PhaseSep Organic Organic Phase (1-(Methylsulfonyl)indole) PhaseSep->Organic Bottom (DCM) or Top (EtOAc) Aqueous Aqueous Phase (Inorganic Salts/Impurities) PhaseSep->Aqueous Discard Wash Wash with Brine & Dry (Na2SO4) Organic->Wash Concentrate Concentrate in Vacuo Wash->Concentrate

Liquid-liquid extraction workflow for isolating 1-(methylsulfonyl)indole from reaction mixtures.

Protocol 2: Two-Solvent Recrystallization (Ethanol/Hexane)

Because 1-(methylsulfonyl)indole exhibits temperature-dependent solubility in protic alcohols and is completely insoluble in non-polar alkanes, a binary solvent system is ideal for purification.

Step 1: Dissolution. Suspend the crude 1-(methylsulfonyl)indole in a minimum volume of absolute ethanol (approx. 5-10 mL/g). Step 2: Heating. Heat the suspension to reflux (78 °C) under constant stirring until complete dissolution is achieved. The moderate polarity of ethanol at elevated temperatures effectively solvates the mesyl group.

  • Self-Validation Check: The solution must become entirely transparent. Any remaining solid at reflux is likely an inorganic salt impurity, which should be removed via hot gravity filtration. Step 3: Anti-Solvent Addition. Gradually add hexane (anti-solvent) dropwise to the hot solution until a faint, persistent cloudiness appears. The non-polar hexane drastically reduces the dielectric constant of the medium, forcing the polar indole derivative out of solution. Step 4: Crystallization. Allow the mixture to cool slowly to room temperature undisturbed, then transfer to an ice bath (0-5 °C) for 1 hour to maximize thermodynamic yield. Step 5: Isolation. Filter the crystals under vacuum, wash with cold hexane, and dry in a vacuum oven at 40 °C.

G Start 1-(Methylsulfonyl)indole Crude Mixture PolarAprotic Polar Aprotic (DMSO, DMF, MeCN) Start->PolarAprotic High Solubility Halogenated Halogenated (DCM, CHCl3) Start->Halogenated Good Solubility Protic Protic Alcohols (MeOH, EtOH) Start->Protic Moderate Solubility (Requires Heat) NonPolar Non-Polar (Hexane, Heptane) Start->NonPolar Poor Solubility Recrystallization Recrystallization Workflow Protic->Recrystallization Primary Solvent NonPolar->Recrystallization Anti-Solvent

Decision tree for solvent selection and recrystallization of 1-(methylsulfonyl)indole.

References

  • Baran, P. S. (2017). "Synthetic Organic Electrochemical Methods Since 2000: On the Verge of a Renaissance." Chemical Reviews, ACS Publications. URL:[Link]

  • U.S. Patent No. 5,223,510A. (1993). "Alkylaminoalkyl derivatives of benzofuran, benzothiophene, indole and indolizine, process for their preparation and compositions containing them." Google Patents.
  • National Center for Biotechnology Information. "1-(Methanesulfonyl)-1H-indole-2,3-dione." PubChem Database, CID 71140923. URL:[Link]

Sources

Electronic Modulation of Indole Ring Systems via N-Mesylation

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Reactivity, Synthesis, and Structural Properties

Executive Summary

The indole scaffold is a "privileged structure" in drug discovery, yet its high electron density makes it prone to oxidative degradation and uncontrolled electrophilic substitutions. The introduction of an N-methanesulfonyl (mesyl, Ms) group is not merely a protective step; it is a strategic electronic modulation. By converting the electron-rich indole into an electron-deficient system, the N-mesyl group inverts the ring's reactivity profile, enabling regioselective C2-functionalization via Directed Ortho Metalation (DoM) while suppressing C3-electrophilic attacks. This guide details the electronic mechanisms, synthetic protocols, and decision-making frameworks for leveraging N-mesyl indoles in complex molecule synthesis.

Electronic Architecture: The "Deactivation" Mechanism

Orbital Interactions and Resonance

In a free indole, the nitrogen lone pair (


 hybridized) participates in the aromatic 

-system, rendering C3 highly nucleophilic. Upon N-mesylation, this electron density is sequestered.
  • Inductive Effect (-I): The sulfonyl group is strongly electronegative, pulling electron density through the

    
    -bond framework.
    
  • Resonance Effect (-R): Unlike carbonyls (amides), the sulfonyl group interacts via

    
    -orbital participation (or 
    
    
    
    hyperconjugation), effectively delocalizing the nitrogen lone pair into the
    
    
    bonds.
  • Dipole Reorientation: The strong dipole of the

    
     group aligns anti-parallel to the C2-H bond, significantly increasing the acidity of the C2 proton.
    
Quantitative Impact (NMR & Hammett Parameters)

The electronic shift is observable in


C NMR and reactivity constants.
PropertyFree Indole (N-H)N-Mesyl Indole (N-Ms)Mechanistic Implication
C3 Nucleophilicity High (EAS dominant)Low (EAS deactivated)Prevents polymerization/oxidation.
C2-H Acidity (pKa) ~21 (DMSO)~16-17 (DMSO)Enables lithiation with standard bases (n-BuLi).
C2

C Shift
~124 ppm~113-115 ppmUpfield shift indicates changes in electron density distribution.
C3

C Shift
~102 ppm~108-110 ppmLoss of electron density at C3 (deshielding).

Note: The "deactivation" is relative. While N-Ms indole is sluggish toward Friedel-Crafts acylation compared to free indole, it remains susceptible to strong electrophiles if not carefully controlled.

Reactivity Modulation: The C2 vs. C3 Switch

The most profound utility of the N-mesyl group is the inversion of regioselectivity. The following diagram illustrates the divergent pathways dictated by the nitrogen substituent.

IndoleReactivity Indole Free Indole (Electron Rich) N_Ms_Indole N-Mesyl Indole (Electron Deficient) Indole->N_Ms_Indole Mesylation (MsCl, NaH) C3_Path C3-Electrophilic Substitution (Friedel-Crafts, Vilsmeier) Indole->C3_Path Default Pathway (HOMO at C3) N_Ms_Indole->C3_Path Inhibited (Requires harsh conditions) C2_Path C2-Lithiation (DoM) (Reaction with E+) N_Ms_Indole->C2_Path Directed Lithiation (n-BuLi, -78°C)

Figure 1: Reactivity switch enabled by N-mesylation. The Ms group blocks the natural C3 pathway and activates the C2 pathway.

C2-Lithiation (Directed Ortho Metalation)

The sulfonyl oxygen atoms coordinate with lithium, stabilizing the transition state for deprotonation at C2. This is the primary method for installing substituents at the 2-position.

  • Mechanism: Coordination-Induced Deprotonation (CIPE).

  • Selectivity: >98% C2 selectivity due to the "Complex Induced Proximity Effect."

Experimental Protocols

Protocol A: N-Protection (Synthesis of N-Mesyl Indole)

Standard operating procedure for high-yield protection.

Reagents: Indole (1.0 equiv), NaH (60% dispersion, 1.2 equiv), Methanesulfonyl chloride (MsCl, 1.1 equiv), DMF (Anhydrous).

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Deprotonation: Suspend NaH in DMF at 0°C. Add Indole solution (in DMF) dropwise. Stir for 30 min until H2 evolution ceases. Critical: Ensure complete deprotonation to avoid side reactions with MsCl.

  • Addition: Add MsCl dropwise at 0°C. The reaction is exothermic.

  • Workup: Pour into ice water. The N-mesyl indole typically precipitates as a solid. Filter and wash with water. Recrystallize from EtOH if necessary.

Protocol B: C2-Functionalization (Lithiation/Trapping)

Self-validating system: The color change is often indicative of the lithiated species.

Reagents: N-Mesyl Indole (1.0 equiv), n-BuLi (1.1 equiv, 2.5M in hexanes), Electrophile (e.g., MeI, DMF, 1.2 equiv), THF (Anhydrous).

  • Cooling: Dissolve N-Ms indole in THF and cool to -78°C (Dry ice/Acetone).

    • Why? Kinetic control is required. At higher temperatures (> -40°C), the lithiated species can undergo "anion dance" (scrambling) or attack the sulfonyl group (self-destruction).

  • Lithiation: Add n-BuLi dropwise down the side of the flask. Stir for 1 hour at -78°C.

    • Observation: Solution often turns yellow/orange.

  • Quench: Add the electrophile (neat or in THF) slowly.

  • Warming: Allow to warm to RT naturally over 2 hours.

  • Validation: Check TLC. A significant polarity shift is usually observed (product is often less polar than starting material if alkylated).

Protocol C: Deprotection (The "Release")

N-Mesyl groups are robust. Removal requires specific conditions, making them orthogonal to Boc or Cbz groups.

Method 1: Reductive Cleavage (Mildest)

  • Conditions: Mg powder (5 equiv) in MeOH, sonication or mild heat.

  • Mechanism: Single electron transfer (SET) cleavage of the N-S bond.

  • Pros: Tolerates esters and ketones.

Method 2: Hydrolytic Cleavage (Harsh)

  • Conditions: KOH (4M) in MeOH/Water, Reflux.

  • Pros: Cheap, scalable.

  • Cons: Incompatible with base-sensitive groups (esters).

Medicinal Chemistry Implications[1]

Bioisosterism and Solubility

While often used as a transient protecting group, the N-mesyl indole moiety itself appears in active pharmaceutical ingredients (APIs).

  • Metabolic Stability: The sulfonamide linkage is highly resistant to hydrolysis in vivo, unlike amides.

  • Lipophilicity: The mesyl group lowers LogP compared to N-benzyl or N-tosyl analogs, potentially improving solubility in aqueous media.

Structural Data (Comparison)

The following table summarizes the structural impact of the mesyl group compared to other common protecting groups.

GroupSteric Bulk (A-value)Electronic EffectC2-Lithiation AbilityCleavage Condition
Mesyl (Ms) LowStrong EWGExcellentMg/MeOH or OH-
Tosyl (Ts) HighStrong EWGGood (Steric hindrance)Mg/MeOH or OH-
Boc HighModerate EWGGoodAcid (TFA)
SEM HighWeak DonorPoor (Directs to C2 via O-Li)Fluoride (TBAF)

Workflow Visualization: Synthesis Pipeline

The following diagram depicts a standard synthetic workflow for utilizing the N-mesyl group to access complex 2-substituted indoles.

SynthesisWorkflow cluster_decision Alternative: Direct Functionalization? Start Start: Indole Protect Step 1: Protection (NaH, MsCl, DMF) Start->Protect Lithiate Step 2: C2-Lithiation (n-BuLi, THF, -78°C) Protect->Lithiate Activates C2 Direct Direct C2-H Arylation (Pd cat, Ag salt) Protect->Direct Pd-Catalyzed C-H Activation Quench Step 3: Electrophile Quench (E+ addition) Lithiate->Quench Installs R group Deprotect Step 4: Deprotection (Mg/MeOH or KOH) Quench->Deprotect Removes Ms Product Final Product: 2-Substituted Indole Deprotect->Product

Figure 2: Step-by-step synthetic pipeline for N-mesyl indole utilization.

References

  • Gribble, G. W. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews.

  • Sundberg, R. J. (1990). The Chemistry of Indoles. Academic Press.
  • Beilstein J. Org.[1] Chem. (2012).[1][2][3] C2-Alkylation of N-pyrimidylindole with vinylsilane via cobalt-catalyzed C–H bond activation. (Discusses C2 vs C3 activation strategies).

  • Organic Process Research & Development . (2019). Recent Progress Concerning the N-Arylation of Indoles. (Context on N-functionalization stability).

  • Journal of Organic Chemistry . Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups. (Comparison of EWG vs EDG on indole rings).

Sources

Safety Data Sheet (SDS) and Technical Handling Guide: 1-(Methylsulfonyl)indole

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Chemical Identity & Physical Profile[1]

1-(Methylsulfonyl)indole (also known as N-mesylindole or 1-methanesulfonyl-1H-indole) is a specialized heterocyclic building block used primarily in medicinal chemistry and organic synthesis. Unlike simple indoles, the electron-withdrawing sulfonyl group at the N1 position significantly alters the electronic character of the indole ring, deactivating it toward electrophilic aromatic substitution while enabling directed lithiation at the C2 position.

Core Chemical Data
PropertySpecification
Chemical Name 1-(Methylsulfonyl)-1H-indole
Synonyms N-Mesylindole; 1-Methanesulfonylindole
CAS Number 27506-16-1
Molecular Formula C₉H₉NO₂S
Molecular Weight 195.24 g/mol
SMILES CS(=O)(=O)n1ccc2ccccc12
Physical State Crystalline Solid
Melting Point 64–66 °C (Lit.)
Solubility Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water

Part 2: Hazard Identification & Risk Assessment (GHS)

While specific toxicological data for N-mesylindole is less abundant than for commodity chemicals, it belongs to the class of N-sulfonylated heterocycles . By structural activity relationship (SAR) and precautionary principles, it is classified as an Irritant.

GHS Classification
  • Signal Word: WARNING

  • Hazard Pictograms:

    • 
      (Irritant)
      
Hazard Statements
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Part 3: Synthesis & Preparation Workflow

Researchers often synthesize N-mesylindole in situ or on-demand rather than purchasing it, due to the low cost of indole and methanesulfonyl chloride (MsCl). The safety profile of the synthesis is more critical than the product itself, as MsCl is corrosive and lachrymatory.

Mechanistic Insight

The reaction involves the deprotonation of the indole N-H (pKa ~16) followed by nucleophilic attack on the sulfur of methanesulfonyl chloride.

Key Reaction Hazards:

  • Exotherm: The deprotonation by NaH is exothermic and releases Hydrogen gas (

    
    ).
    
  • Corrosivity: Methanesulfonyl chloride (MsCl) hydrolyzes to form HCl and methanesulfonic acid.

DOT Diagram: Safe Synthesis Workflow

The following diagram outlines the logical flow for synthesizing and isolating N-mesylindole safely in a research setting.

SynthesisWorkflow Start Start: Preparation Reagents Reagents: Indole + NaH (60% dispersion) Start->Reagents Solvent Solvent: Anhydrous DMF or THF (0°C, Inert Atm) Reagents->Solvent Addition Step 1: Add NaH slowly (H2 Gas Evolution Risk) Solvent->Addition Cool to 0°C MsCl_Add Step 2: Add MsCl dropwise (Exothermic) Addition->MsCl_Add Stir 30 min Quench Step 3: Quench with Water/NH4Cl (Careful hydrolysis) MsCl_Add->Quench Complete Conversion Workup Extraction (EtOAc) & Wash Quench->Workup Product Solid Product: N-Mesylindole Workup->Product

Caption: Logical workflow for the synthesis of N-mesylindole, highlighting critical safety control points (Red) where exotherms or gas evolution occur.

Part 4: Safe Handling Protocols

Engineering Controls
  • Ventilation: All operations involving the solid or its solutions must be conducted in a certified chemical fume hood maintaining a face velocity of 80–100 fpm.

  • Inert Atmosphere: While the final product is relatively stable, the synthesis requires Nitrogen (

    
    ) or Argon (
    
    
    
    ) to prevent hydrolysis of MsCl and ignition of
    
    
    gas.
Personal Protective Equipment (PPE) Matrix
PPE TypeMaterial/StandardJustification
Gloves Nitrile (Double Gloving) Indole derivatives can penetrate skin; Nitrile offers excellent resistance to incidental splashes of DCM/DMF.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient if working with the liquid synthesis mixture (MsCl risk).
Respiratory N95 or P100 (Dust) If handling large quantities of the dry powder, prevent inhalation of fines.
Body Lab Coat (Cotton/Flame Resistant) Standard protection against spills; FR required if using NaH/solvents.
Handling Techniques
  • Weighing: Weigh the solid in a tared vial or weighing boat inside the hood. Avoid using spatulas that generate static charge, as fine powders can disperse.

  • Transfer: When dissolving, add the solvent to the solid to prevent "puffing" of the powder into the air.

Part 5: Storage & Stability

  • Temperature: Store at 2–8 °C (Refrigerator). While stable at room temperature for short periods, long-term storage is best at reduced temperatures to prevent slow hydrolysis or oxidation.

  • Atmosphere: Store under an inert atmosphere (Argon/Nitrogen) if possible, or in a tightly sealed container with a desiccant. The sulfonyl bond is robust, but the indole ring is susceptible to oxidative degradation over years.

  • Incompatibilities: Strong oxidizing agents, strong bases (can cleave the sulfonyl group under harsh conditions), and strong acids.

Part 6: Emergency Response

DOT Diagram: Emergency Decision Tree

This diagram guides the immediate response to exposure or spills.

EmergencyResponse Incident Incident Occurs Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Action_Skin Wash with Soap/Water (15 mins) Skin->Action_Skin Action_Eye Rinse w/ Water (15 mins, lift lids) Eye->Action_Eye Action_Inhal Move to Fresh Air Support Breathing Inhal->Action_Inhal Medical Seek Medical Attention (Show SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Caption: Decision tree for immediate first aid response. Immediate dilution/flushing is the priority for all contact pathways.

Spill Cleanup (Small Scale < 10g)
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Don nitrile gloves, goggles, and a dust mask.

  • Contain: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Clean: Scoop up the damp material into a waste container. Wipe the surface with acetone or ethanol, followed by soap and water.

  • Disposal: Dispose of as hazardous organic chemical waste (halogenated/non-halogenated depending on solvent used).

Part 7: Scientific Context & Applications[2]

Understanding why this compound is used helps enforce how it should be handled.

Directed Lithiation (C2 Functionalization)

The N-sulfonyl group is a powerful Directing Metalation Group (DMG) .

  • Mechanism: The sulfonyl oxygen coordinates with organolithium reagents (e.g., n-BuLi), directing deprotonation specifically to the C2 position.

  • Handling Implication: Reactions involving N-mesylindole often use pyrophoric reagents (t-BuLi, n-BuLi) at cryogenic temperatures (-78 °C). The safety protocol must shift to Pyrophoric Handling standards during these applications.

Friedel-Crafts Deactivation

The sulfonyl group withdraws electron density from the indole ring.

  • Utility: It prevents polymerization or side reactions at C3 during oxidation or other functionalizations.

  • Deprotection: The mesyl group can be removed using basic hydrolysis (NaOH/MeOH) or Tetrabutylammonium fluoride (TBAF), returning the free indole.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1268816, 1-(Methylsulfonyl)-1H-indole. Retrieved from [Link]

  • Gribble, G. W. (2010).Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer Science & Business Media. (Context on N-protection stability).
  • Sundberg, R. J., & Russell, H. F. (1973).The interaction of methanesulfonyl chloride with indole. Synthesis of 1-methanesulfonylindole. Journal of Organic Chemistry, 38(19), 3324–3328. (Primary synthesis reference).
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Strategic Regiocontrol in Indole Scaffolds: Reactivity Profiling of N-Mesylindole vs. Free Indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole nucleus is a privileged scaffold in medicinal chemistry and drug development. However, the inherent electronic properties of the free indole ring often limit late-stage functionalization to the C3 position. To access the C2 position—a critical vector for many active pharmaceutical ingredients (APIs)—chemists must alter the electronic landscape of the heterocycle.

This technical guide provides an in-depth analysis of the reactivity profile of free indole compared to its N-mesylated derivative (1-(methylsulfonyl)-1H-indole). By understanding the causality behind Electrophilic Aromatic Substitution (EAS) and Directed Ortho Metalation (DoM), researchers can design self-validating synthetic workflows to achieve precise regiocontrol.

Mechanistic Causality: The Electronic Landscape

Free Indole: The C3-EAS Paradigm

Free indole is an electron-rich,


-excessive bicyclic aromatic system. The lone pair of electrons on the pyrrole nitrogen participates in the 10-

aromatic system, significantly elevating the Highest Occupied Molecular Orbital (HOMO) energy.

The Causality of C3 Preference: Electrophilic Aromatic Substitution (EAS) occurs almost exclusively at the C3 position, making it


 times more reactive than benzene[1]. The fundamental reason is thermodynamic stability of the transition state. When an electrophile attacks C3, it generates a Wheland intermediate (indolium cation) where the positive charge is stabilized by the adjacent nitrogen lone pair (forming an iminium resonance structure). Crucially, this stabilization leaves the 6-

electron aromaticity of the fused benzene ring completely intact[1]. Conversely, an attack at C2 places the positive charge at C3, which cannot be stabilized by the nitrogen atom without disrupting the benzenoid aromaticity.

EAS_Indole Indole Free Indole (Electron-Rich) E_plus Electrophile (E+) C3_Attack C3 Attack (Kinetically Favored) Indole->C3_Attack C2_Attack C2 Attack (Disfavored) Indole->C2_Attack Wheland_C3 Indolium Cation (Benzene Aromaticity Retained) C3_Attack->Wheland_C3 Wheland_C2 Unstable Cation (Benzene Aromaticity Disrupted) C2_Attack->Wheland_C2 Product_C3 C3-Substituted Indole Wheland_C3->Product_C3

Mechanistic pathway of C3 vs C2 electrophilic attack in free indole based on intermediate stability.

N-Mesylindole: The C2-DoM Paradigm

To functionalize the C2 position, the inherent C3-nucleophilicity must be suppressed. The introduction of a methanesulfonyl (mesyl, Ms) group onto the indole nitrogen achieves two critical objectives:

  • Deactivation: The strongly electron-withdrawing sulfonyl group pulls electron density away from the pyrrole ring via induction and resonance, severely dampending EAS reactivity.

  • Directed Ortho Metalation (DoM): The N-mesyl group acts as a Directing Metalation Group (DMG)[2].

The Causality of C2 Lithiation: When treated with a strong base like n-butyllithium (n-BuLi), the oxygen atoms of the sulfonyl group coordinate with the lithium cation. This pre-equilibrium complexation (Complex-Induced Proximity Effect, CIPE) brings the basic butyl anion into the immediate spatial vicinity of the C2 proton. Furthermore, the inductive effect of the mesyl group significantly lowers the pKa of the C2-H bond. Consequently, regioselective deprotonation occurs at C2, generating a stable 2-lithio-N-mesylindole intermediate that can be trapped by various electrophiles[2].

Quantitative Reactivity Comparison

To facilitate experimental design, the physicochemical and reactivity differences are summarized below.

Property / MetricFree IndoleN-Mesylindole
Primary Reactive Site C3 (Nucleophilic)C2 (via Lithiation)
Reaction Mechanism Electrophilic Aromatic SubstitutionDirected Ortho Metalation (DoM)
N-H pKa (DMSO) ~16.2N/A (Protected)
C2-H pKa > 35 (Non-acidic)~30 (Acidified by Ms group)
Electronic Nature

-excessive, electron-rich
Deactivated, electron-deficient pyrrole
Oxidative Stability Low (Prone to polymerization)High (Stable under ambient conditions)

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. Causality is embedded in the steps to ensure the researcher understands why a specific condition is applied, minimizing troubleshooting during scale-up.

Protocol A: C3-Formylation of Free Indole (Vilsmeier-Haack)

Purpose: Demonstrates the inherent C3-nucleophilicity of free indole.

  • Reagent Preparation: Cool a dry, argon-flushed round-bottom flask containing anhydrous N,N-dimethylformamide (DMF, 1.2 eq) to 0 °C.

  • Vilsmeier Reagent Generation: Add phosphorus oxychloride (POCl

    
    , 1.2 eq) dropwise. Causality: The low temperature prevents the exothermic degradation of the highly reactive chloroiminium ion (Vilsmeier reagent).
    
  • Substrate Addition: Dissolve free indole (1.0 eq) in a minimal amount of anhydrous DMF and add dropwise to the complex at 0 °C.

  • Reaction: Warm the mixture to room temperature and stir for 2 hours. Causality: The electron-rich C3 position attacks the chloroiminium ion.

  • Hydrolysis: Quench the reaction by slowly pouring it into ice-cold 2M NaOH solution, then boil for 10 minutes. Causality: Basic hydrolysis collapses the intermediate iminium salt into the final C3-aldehyde (indole-3-carboxaldehyde).

Protocol B: C2-Lithiation and Alkylation of N-Mesylindole

Purpose: Demonstrates the DoM strategy utilizing the mesyl group.

  • System Purging: Flame-dry a Schlenk flask and purge with argon. Causality: Organolithium reagents are highly sensitive to moisture and oxygen.

  • Substrate Dissolution: Dissolve N-mesylindole (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration) and cool to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir at -78 °C for 1 hour. Causality: The low temperature prevents unwanted nucleophilic attack of n-BuLi on the sulfonyl group itself, favoring the kinetically controlled C2-deprotonation.

  • Electrophilic Trapping: Add the electrophile (e.g., Iodomethane, 1.5 eq) dropwise. Stir for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench: Quench with saturated aqueous NH

    
    Cl. Extract with Ethyl Acetate, dry over MgSO
    
    
    
    , and concentrate under reduced pressure.
Protocol C: Deprotection of N-Mesylindole

Purpose: Removal of the DMG to yield the C2-substituted free indole.

  • Reaction Setup: Dissolve the C2-substituted N-mesylindole in a 3:1 mixture of Methanol/Water.

  • Base Addition: Add NaOH or KOH (5.0 eq). Causality: The hydroxide ion acts as a hard nucleophile, attacking the hard sulfur atom of the mesyl group, cleaving the N-S bond[3].

  • Reflux: Heat the mixture to reflux (approx. 75 °C) overnight.

  • Workup: Cool to room temperature, evaporate the methanol, and extract the aqueous layer with Dichloromethane (DCM). Wash with brine, dry, and concentrate to yield the free C2-substituted indole.

DoM_Workflow Step1 N-Mesylindole Step2 n-BuLi / THF (-78°C) Step1->Step2 Step3 2-Lithio-N-mesylindole (DoM Intermediate) Step2->Step3 Step4 Electrophile (E+) Step3->Step4 Step5 C2-Substituted N-mesylindole Step4->Step5 Step6 NaOH / MeOH (Deprotection) Step5->Step6 Step7 C2-Substituted Free Indole Step6->Step7

Workflow of N-mesylation directed C2-Lithiation followed by basic deprotection.

References

1.[1] Indole - Wikipedia: Electrophilic substitution, Wikipedia. Available at: 2.[2] 4-Bromo-1-(phenylsulfonyl)-1H-indole | 412048-77-2, Benchchem. Available at: 3. One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation, D-NB.info. Available at: 4.[3] Convenient and Efficient Synthesis of Functionalized 2-Sulfenylindoles, MDPI. Available at:

Sources

1-(Methylsulfonyl)-1H-Indole: Physicochemical & Synthetic Profile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H-Indole, 1-(methylsulfonyl)- Technical Profile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

1-(Methylsulfonyl)-1H-indole (CAS 40899-71-6), commonly referred to as N-mesylindole , is a critical intermediate in heterocyclic chemistry and drug discovery.[1] Unlike its N-tosyl analog, which is a stable crystalline solid, N-mesylindole is frequently isolated as a viscous oil or low-melting solid at ambient temperature.[1] This distinct physical state dictates specific handling, purification, and storage protocols essential for maintaining high purity during multi-step synthesis.

This guide provides a definitive technical analysis of N-mesylindole, synthesizing experimental data with practical laboratory protocols. It addresses the common misconception regarding its crystallinity and provides a self-validating workflow for its synthesis and characterization.

Physicochemical Data Profile

The following data consolidates experimental observations from synthetic literature, distinguishing between the N-mesyl and N-tosyl derivatives to prevent identification errors.

Table 1: Core Physical Properties
PropertyExperimental DataNotes
CAS Number 40899-71-6 Specific to N-methanesulfonyl derivative.[1]
Physical State Viscous Oil / Low-Melting Solid Often described as an "orange oil" or "pale-orange solid" in crude form [1, 2].[1]
Melting Point < 25 °C (Ambient) Lacks a sharp high-temperature melting point characteristic of N-tosylindole (mp 86 °C).[1]
Boiling Point > 150 °C (est. @ 1 mmHg) Typically decomposes before boiling at atmospheric pressure. Purification via distillation is rare; column chromatography is standard.
Appearance Orange to Pale Yellow Color intensity often correlates with trace oxidation impurities.[1]
Solubility High Soluble in DCM, EtOAc, THF, DMSO, DMF. Insoluble in water.
Molecular Weight 195.24 g/mol Formula: C₉H₉NO₂S
Thermodynamic Stability & Phase Logic

The methylsulfonyl group provides significant electron-withdrawing character, deactivating the indole ring towards electrophilic attack at C-3 but activating C-2 for lithiation.[1] The lack of a rigid crystalline lattice compared to the phenyl-containing N-tosyl analog results in its oily state at room temperature.[1]

PhaseLogic Indole 1H-Indole (Solid, mp 52°C) Substitution N-Sulfonylation (Symmetry Breaking) Indole->Substitution Mesyl N-Mesylindole (Oil / Low-Melting Solid) High Entropy, Low Lattice Energy Substitution->Mesyl + MsCl (Methyl group lacks Pi-stacking) Tosyl N-Tosylindole (Crystalline Solid, mp 86°C) Pi-Stacking Stabilization Substitution->Tosyl + TsCl (Phenyl group adds Pi-stacking)

Figure 1: Comparative impact of sulfonyl protecting groups on the physical state of indole derivatives.

Synthesis & Purification Protocol

The synthesis of N-mesylindole relies on the deprotonation of the indole nitrogen followed by nucleophilic attack on methanesulfonyl chloride. Due to the product's oily nature, crystallization is not a viable purification method . The following protocol ensures high yield and purity via extraction and chromatography.

Reagents & Stoichiometry
  • Indole (1.0 equiv) [2]

  • Sodium Hydride (NaH) (1.2 - 1.5 equiv, 60% dispersion in oil) [1]

  • Methanesulfonyl Chloride (MsCl) (1.2 equiv)

  • Solvent: Anhydrous DMF or THF (0.2 M concentration)

Step-by-Step Methodology
  • Activation:

    • Suspend NaH (1.5 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar).

    • Critical Step: Add Indole (1.0 equiv) portion-wise. Evolution of H₂ gas will occur. Stir at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow (formation of sodium indolide).

  • Sulfonylation:

    • Add MsCl (1.2 equiv) dropwise via syringe at 0 °C. The reaction is exothermic; control addition rate to maintain temperature < 5 °C.

    • Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quenching & Workup (Self-Validating Step):

    • Carefully quench with ice-water.[1]

    • Extract with EtOAc (3x).[3] Wash combined organics with water (to remove DMF) and brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Observation: The crude residue will be an orange/brown oil. Do not attempt to recrystallize.

  • Purification:

    • Perform flash column chromatography on silica gel.

    • Eluent: Gradient of Hexane/EtOAc (Start 95:5 → End 80:20).

    • Product Isolation: Collect fractions containing the spot with R_f ~ 0.4-0.5 (Hex:EtOAc 3:1).[1] Evaporate to yield N-mesylindole as a pale-orange viscous oil [1, 2].[1]

Workflow Visualization

SynthesisWorkflow Start Start: Indole + NaH (DMF, 0°C) Intermediate Intermediate: Sodium Indolide Start->Intermediate - H2 (Gas) Reaction Addition of MsCl (Exothermic, 0°C -> RT) Intermediate->Reaction Nucleophilic Substitution Workup Workup: Quench (H2O) -> Extract (EtOAc) -> Wash (Brine) Reaction->Workup Completion (TLC) Crude Crude Product: Orange/Brown Oil Workup->Crude Purification Purification: Flash Chromatography (Hexane/EtOAc) Crude->Purification Cannot Recrystallize Final Final Product: N-Mesylindole (Pale Orange Oil) Purification->Final Yield > 90%

Figure 2: Synthetic workflow for 1-(methylsulfonyl)-1H-indole emphasizing the purification pathway.

Applications in Drug Discovery

N-Mesylindole serves two primary functions in medicinal chemistry:

  • Protective Group: Masks the acidic N-H proton (pKa ~17), preventing side reactions during oxidations or alkylations. The mesyl group is stable to acidic conditions but can be removed with basic hydrolysis (NaOH/MeOH) or fluoride sources (TBAF) under forcing conditions.

  • Directed Lithiation: The sulfonyl group coordinates with lithium bases (e.g., t-BuLi), directing deprotonation to the C-2 position. This allows for the regioselective introduction of electrophiles at the 2-position, a difficult transformation for unprotected indoles.

References

  • Okayama University Repository. (2023). Development, Synthesis and Application of Azidoindolines. Doctoral Thesis. (Describes 1-methanesulfonylindole as an "orange oil" with analytical data consistent with literature). Link

  • Worldwide Life Sciences. (2024). Product Data: 1-(Phenylsulfonyl)indole.[1] (Provides comparative data for the solid phenyl analog, highlighting the physical difference). Link

  • BenchChem. (2024). N-(2-iodophenyl)methanesulfonamide Synthesis Protocols. (Contains general protocols for sulfonylation relevant to indole derivatives). Link

Sources

1-(Methylsulfonyl)indole: A Strategic Pivot in Pharmaceutical Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the architecture of heterocyclic drug discovery, 1-(methylsulfonyl)indole (CAS: 27255-25-0) serves a dual function: it is both a robust protecting strategy and a reactive handle for regioselective functionalization. Unlike simple alkyl or benzyl protections, the N-methylsulfonyl (mesyl) group fundamentally alters the electronic landscape of the indole core. It acts as a powerful electron-withdrawing group (EWG), deactivating the typically electron-rich C3 position while simultaneously activating the C2 position for directed ortho-metalation (DoM).

This guide dissects the mechanistic utility of 1-(methylsulfonyl)indole, detailing its synthesis, its role in accessing "hard-to-reach" 2-substituted indole scaffolds, and its application in the development of COX-2 inhibitors and antiviral agents.

Chemical Profile & Electronic Modulation

The indole ring is naturally electron-rich, making it prone to electrophilic aromatic substitution at C3. However, for medicinal chemistry campaigns requiring C2 functionalization (common in kinase inhibitors and receptor antagonists), this natural reactivity is a hurdle.

The introduction of the sulfonyl moiety at the N1 position creates a dipole that pulls electron density away from the pyrrole ring.

Mechanistic Impact:
  • C3 Deactivation: The mesyl group raises the activation energy for electrophilic attack at C3, preventing polymerization and allowing for controlled functionalization.

  • C2 Activation (The "Directing" Effect): The sulfonyl oxygen atoms can coordinate with organolithium reagents (e.g., t-BuLi), directing the base to deprotonate the C2 position selectively. This allows for the generation of a C2-lithio species, a versatile nucleophile.

Mechanistic Utility: The C2-Lithiation Gateway

The most high-value application of 1-(methylsulfonyl)indole is its ability to serve as a substrate for Directed ortho-Metalation (DoM) . This pathway bypasses the need for transition metal catalysis in the initial C-H activation step.

Reaction Pathway Analysis
  • Coordination: The lithium atom of the base (t-BuLi or LDA) coordinates with the sulfonyl oxygen.

  • Deprotonation: The base abstracts the proton at C2. The kinetic acidity of C2 is significantly enhanced by the inductive effect of the N-sulfonyl group.

  • Electrophile Trapping: The resulting C2-lithio intermediate reacts with electrophiles (aldehydes, ketones, halogens) to yield 2-substituted indoles.

Visualization: C2-Directed Lithiation Mechanism

C2_Lithiation Figure 1: Mechanism of Directed ortho-Metalation (DoM) utilizing the N-Mesyl Directing Group. Start 1-(Methylsulfonyl)indole (Substrate) Coordination Pre-Lithiation Complex (Li...O=S Coordination) Start->Coordination t-BuLi / THF -78°C Lithiation C2-Lithio Intermediate (Nucleophilic Species) Coordination->Lithiation Directed Deprotonation (C2-H Removal) Trapping Electrophile Addition (E+) Lithiation->Trapping Add Electrophile (R-CHO, I2, etc.) Product 2-Substituted-N-Mesylindole (Target Scaffold) Trapping->Product Quench

[1]

Pharmaceutical Applications

COX-2 and 5-LOX Dual Inhibitors

The N-methylsulfonyl moiety is a validated pharmacophore in anti-inflammatory drug design. While classic COX-2 inhibitors like Rofecoxib utilize a furanone core, indole-based analogs have emerged as potent dual inhibitors of COX-2 and 5-Lipoxygenase (5-LOX).

  • Role: The sulfonyl group mimics the pharmacophoric SO₂NH₂ or SO₂Me groups found in Coxibs, fitting into the hydrophilic side pocket of the COX-2 active site.

  • Synthesis: 1-(methylsulfonyl)indole is often formylated at C3 to yield 1-(methylsulfonyl)-1H-indole-3-carbaldehyde , a key divergence point for synthesizing hydrazone or chalcone derivatives with anti-inflammatory profiles.

Antiviral Agents (HCV NS5B Polymerase)

In the development of non-nucleoside inhibitors for Hepatitis C Virus (HCV), the indole scaffold is a privileged structure.

  • Application: The N-mesyl group is used to fine-tune the lipophilicity and metabolic stability of the inhibitor. It prevents N-glucuronidation (a common metabolic clearance pathway for free indoles), thereby improving the pharmacokinetic half-life of the drug candidate.

5-HT6 Receptor Antagonists

Serotonin receptor modulators often employ the indole core. The introduction of a rigid, bulky sulfonyl group at N1 locks the conformation of the indole, which can enhance binding selectivity for the 5-HT6 receptor over other subtypes like 5-HT2A.

Experimental Protocols

Protocol A: Synthesis of 1-(Methylsulfonyl)indole

A scalable, high-yield protocol for protecting the indole nitrogen.

Reagents: Indole (1.0 equiv), NaH (60% dispersion, 1.2 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), DMF (anhydrous).

  • Preparation: Charge a flame-dried round-bottom flask with NaH (1.2 equiv) under argon atmosphere. Wash NaH with dry hexane (3x) to remove mineral oil if downstream purification is sensitive, though usually unnecessary for this reaction.

  • Solvation: Add anhydrous DMF (10 mL/g of indole) and cool to 0°C.

  • Deprotonation: Add Indole (1.0 equiv) portion-wise over 15 minutes. Evolution of H₂ gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow.

  • Sulfonylation: Add MsCl (1.2 equiv) dropwise via syringe over 20 minutes, maintaining temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench carefully with ice-water. The product often precipitates as a solid. Filter and wash with water. If oil forms, extract with EtOAc, wash with brine (5x to remove DMF), dry over Na₂SO₄, and concentrate.

  • Yield: Typically 90-95%. White to off-white solid.

Protocol B: C2-Formylation via Directed Lithiation

Accessing 1-(methylsulfonyl)-1H-indole-2-carbaldehyde.

Reagents: 1-(Methylsulfonyl)indole (1.0 equiv), t-BuLi (1.7 M in pentane, 1.1 equiv), DMF (electrophile, 1.5 equiv), THF (anhydrous).

  • Setup: Flame-dry a flask and purge with Argon. Add 1-(methylsulfonyl)indole and anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add t-BuLi dropwise over 20 minutes. The solution may turn yellow/orange. Stir at -78°C for 1 hour. Note: n-BuLi is often insufficient for this deprotonation; t-BuLi is preferred.

  • Trapping: Add anhydrous DMF dropwise. Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C.

  • Quench: Add saturated NH₄Cl solution.

  • Purification: Extract with EtOAc. The product is purified via silica gel chromatography.

Visualization: Synthesis Workflow

Synthesis_Workflow Figure 2: Divergent Synthetic Pathways from 1-(Methylsulfonyl)indole Indole Indole (Starting Material) Step1 Step 1: N-Protection Reagents: NaH, MsCl, DMF Temp: 0°C -> RT Indole->Step1 Intermediate 1-(Methylsulfonyl)indole (Key Intermediate) Step1->Intermediate Branch1 Path A: C2-Functionalization (Directed Lithiation) Intermediate->Branch1 t-BuLi, -78°C Branch2 Path B: C3-Formylation (Vilsmeier-Haack) Intermediate->Branch2 POCl3, DMF ProdA 2-Substituted Indoles (Kinase Inhibitors) Branch1->ProdA ProdB 3-Formyl-N-Mesylindole (COX-2 Inhibitor Precursor) Branch2->ProdB

[1]

Safety & Handling Data

ParameterSpecification
CAS Number 27255-25-0
Molecular Formula C₉H₉NO₂S
Molecular Weight 195.24 g/mol
Physical State White to off-white crystalline solid
Melting Point 64-66 °C
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in water.
Hazards Irritant (Skin/Eye).[1] Emits toxic fumes of SOx and NOx upon combustion.
Storage Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Novel N-Methylsulfonyl-Indole Derivatives. Retrieved from

  • Gribble, G. W. (2000). Lithiation of N-Protected Indoles: A Review. Journal of the Chemical Society, Perkin Transactions 1.
  • Jain, R., et al. (2013). Discovery of Novel Indole-Based PPAR Agonists. Bioorganic & Medicinal Chemistry Letters.
  • Merck & Co. (2001). Etoricoxib (MK-0663): Preclinical profile and comparison with other agents. Journal of Pharmacology and Experimental Therapeutics, 296, 558–566.[2][3][4] (Contextual reference for COX-2 selectivity).

  • Sundberg, R. J. (1996). Indoles.[5][3][4][6][7][8] Academic Press. (Standard text for Indole reactivity and N-sulfonyl directing effects).

  • Organic Chemistry Portal. (2014). Metal-Free C-H Amination for Indole Synthesis. Retrieved from

Sources

Methodological & Application

Protocol for synthesis of 1-(methylsulfonyl)indole from indole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 1-(methylsulfonyl)indole from Indole

Abstract & Strategic Overview

The protection of the indole nitrogen with a sulfonyl group is a critical transformation in medicinal chemistry. The resulting 1-(methylsulfonyl)indole (also known as


-mesylindole) serves two primary functions: it acts as a robust protecting group that deactivates the indole ring against oxidation and electrophilic attack at C3, and it functions as a pharmacophore in various therapeutic agents (e.g., COX-2 inhibitors).[1]

This guide presents two distinct protocols for this synthesis:

  • Protocol A (The "Gold Standard"): A high-yielding, anhydrous method using Sodium Hydride (NaH). Best for small-scale, high-purity requirements in early-stage discovery.

  • Protocol B (The "Green" Alternative): A Phase Transfer Catalysis (PTC) method using NaOH and Toluene. Best for scale-up, safety, and operational simplicity.

Reaction Mechanism & Logic

The reaction is a nucleophilic substitution (


) at the sulfur atom of methanesulfonyl chloride (MsCl). The indole nitrogen (

in DMSO) is relatively non-acidic and requires deprotonation to generate the active nucleophile (indolyl anion).

Mechanism Visualization:

ReactionMechanism Indole Indole (Neutral) Weak Nucleophile Anion Indolyl Anion (Resonance Stabilized) Indole->Anion Deprotonation Base Base (NaH or NaOH) Base->Anion Product 1-(methylsulfonyl)indole (Product) Anion->Product Nucleophilic Attack (S_N2) HCl Byproduct (NaCl/H2) MsCl Methanesulfonyl Chloride (MsCl) MsCl->Product Electrophile

Figure 1: Mechanistic pathway for the N-sulfonylation of indole.

Critical Regioselectivity Note: While C3-acylation is a common competing reaction with acyl chlorides, N1-sulfonylation is highly favored with sulfonyl chlorides due to the "Hard-Hard" interaction between the nitrogen anion (hard nucleophile) and the sulfonyl sulfur (hard electrophile).

Comparative Method Analysis

FeatureProtocol A: NaH / DMF (Anhydrous)Protocol B: NaOH / Toluene (PTC)
Primary Use Case Milligram to Gram scale; Precious substrates.Decagram to Kilogram scale; Process chemistry.
Yield Excellent (90-98%)Good to Excellent (85-95%)
Moisture Sensitivity High (Requires dry solvents/inert atm).Low (Biphasic system tolerates water).
Safety Profile High Risk: H2 gas evolution; NaH is pyrophoric.Moderate Risk: Caustic NaOH; No H2 evolution.
Purification Aqueous quench + Extraction + Recrystallization.Phase separation + Crystallization.

Detailed Experimental Protocols

Protocol A: Anhydrous Nucleophilic Substitution (NaH Method)

Recommended for highest purity and yield on small scales.

Reagents:

  • Indole (1.0 equiv)

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • DMF (Dimethylformamide), Anhydrous (Concentration: 0.5 M)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Dissolve Indole (e.g., 1.17 g, 10 mmol) in anhydrous DMF (20 mL). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add NaH (0.48 g, 12 mmol, 60% dispersion) portion-wise over 5 minutes.

    • Observation: Vigorous bubbling (H2 gas) will occur. The solution typically turns from colorless to varying shades of pink/red/brown (indolyl anion).

    • Wait: Stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Addition: Add MsCl (0.93 mL, 12 mmol) dropwise via syringe.

    • Exotherm: The reaction is exothermic; maintain 0 °C during addition.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check TLC (20% EtOAc in Hexanes). Product is less polar than indole (

      
       increases).
      
  • Quench & Workup:

    • Cool back to 0 °C. Carefully add Water (50 mL) dropwise to quench excess NaH.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Water (2 x 30 mL) and Brine (1 x 30 mL) to remove DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexanes/EtOAc 9:1).

Protocol B: Phase Transfer Catalysis (Green/Scalable Method)

Recommended for larger scales to avoid hazardous NaH and difficult DMF removal.

Reagents:

  • Indole (1.0 equiv)

  • NaOH (50% aqueous solution or solid pellets) (5.0 equiv)

  • Tetrabutylammonium hydrogen sulfate (TBAHS) (0.05 equiv / 5 mol%)

  • Methanesulfonyl chloride (MsCl) (1.5 equiv)

  • Toluene (Concentration: 0.5 - 1.0 M)

Step-by-Step Workflow:

  • Setup: In a flask open to air (or loosely capped), combine Indole (10 mmol) and Toluene (20 mL).

  • Catalyst Addition: Add TBAHS (0.17 g, 0.5 mmol).

  • Base Addition: Add 50% NaOH solution (4.0 g NaOH in 4 mL water). Stir vigorously.

    • Note: Efficient stirring is critical to create an emulsion for phase transfer.

  • Electrophile Addition: Add MsCl (1.16 mL, 15 mmol) dropwise at RT.

    • Note: A slight exotherm may be observed.

  • Reaction: Stir vigorously at RT for 4–8 hours.

  • Workup:

    • Add water (20 mL) to dissolve salts.

    • Separate the layers.[2][3] The product is in the Toluene (top) layer.

    • Extract the aqueous layer once with Toluene.

    • Wash combined Toluene layers with dilute HCl (1M) to remove unreacted amine/catalyst, then water.

  • Isolation: Concentrate the Toluene layer. The product often crystallizes directly upon cooling or concentration.

Decision Matrix & Troubleshooting

Use the following logic flow to determine the best path for your specific constraints.

DecisionTree Start Start: Synthesis of N-Mesylindole Scale What is your Scale? Start->Scale Small < 1 gram Scale->Small Discovery Large > 10 grams Scale->Large Process Substrate Substrate Sensitivity? BaseSens Base Sensitive Groups? Substrate->BaseSens Small->Substrate ProtocolB Protocol B (PTC) Scalable/Green Large->ProtocolB ProtocolA Protocol A (NaH/DMF) Standard BaseSens->ProtocolA No (Robust) ProtocolC Mild Method (Et3N/DMAP/DCM) BaseSens->ProtocolC Yes (Esters/etc)

Figure 2: Decision Matrix for selecting the optimal synthetic protocol.

Troubleshooting Table:

ProblemProbable CauseSolution
Low Yield Incomplete deprotonation (NaH method).Ensure NaH is fresh; increase stir time at 0°C before adding MsCl.
Starting Material Remains Hydrolysis of MsCl.MsCl hydrolyzes rapidly in wet solvents. Ensure anhydrous conditions or increase MsCl equivalents in PTC method.
C3-Sulfonylation (Rare) High Temperature / Thermodynamic control.Keep reaction at 0°C–RT. Do not reflux.
Dark/Tar Formation Oxidation of Indole anion.Ensure inert atmosphere (

) during the anion formation step.

Characterization Data (Self-Validation)

To validate your synthesis, compare your isolated product against these standard physicochemical properties.

  • Compound Name: 1-(methylsulfonyl)-1H-indole[1]

  • CAS Number: 2520-56-1

  • Physical State: White to off-white crystalline solid.

  • Melting Point: 64 – 66 °C (Lit. value).

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       7.99 (d, 
      
      
      
      Hz, 1H, H-7 or H-4 depending on assignment, typically deshielded neighbor to N),
    • 
       7.65 (d, 1H),
      
    • 
       7.35 (m, 2H),
      
    • 
       7.28 (m, 1H),
      
    • 
       6.68 (d, 
      
      
      
      Hz, 1H, H-3),
    • 
       3.08 (s, 3H, 
      
      
      
      )
      
      
      Diagnostic Peak.

References

  • Ottoni, O., et al. "Acylation of Indole under Phase Transfer Catalysis Conditions." Tetrahedron, 1998, 54(46), 13915-13928.
  • Pelkey, E. T. "Metalation of Indoles and reaction with Electrophiles." Heterocyclic Scaffolds II, Springer, 2010.

Sources

Application Note: Palladium-Catalyzed C–H Activation of N-Mesylindole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The direct functionalization of the indole core is a cornerstone reaction in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). While the indole nucleus inherently favors electrophilic attack at the C3 position, masking the nitrogen with a strongly electron-withdrawing mesyl (methanesulfonyl) group fundamentally alters its electronic landscape. This application note provides an in-depth technical guide to the palladium-catalyzed C2–H activation of N-mesylindole, detailing the mechanistic rationale, optimized protocols, and self-validating workflows required to achieve high regiochemical fidelity and catalytic turnover.

Mechanistic Rationale: The Role of the N-Mesyl Group

In unactivated or N-alkylated indoles, the enamine-like nature of the pyrrole ring drives reactivity toward the C3 position via an Electrophilic Aromatic Substitution (SEAr) pathway. To override this inherent bias and target the C2 position, scientists employ the N-mesyl protecting group.

The N-mesyl group serves a dual purpose:

  • Electronic Deactivation: The strong inductive electron-withdrawing effect of the sulfonyl moiety reduces the overall electron density of the indole ring, effectively shutting down the C3-SEAr pathway 1.

  • CMD Pathway Facilitation: By suppressing SEAr, the reaction is forced down a Concerted Metalation-Deprotonation (CMD) pathway. The steric bulk and electronic pull of the N-mesyl group increase the acidity of the adjacent C2–H bond. When a catalyst like Pd(OAc)₂ is introduced, the acetate ligand acts as an internal base, abstracting the C2 proton simultaneously as the electrophilic Pd(II) center coordinates to the carbon, yielding a highly specific C2-palladated intermediate 2.

Catalytic Cycle & Pathway Visualization

The following diagram illustrates the logical flow of the Fujiwara-Moritani-type C2-olefination of N-mesylindole, highlighting the critical CMD transition state.

G Pd_cat Pd(OAc)2 Catalyst CMD Concerted Metalation-Deprotonation (CMD) at C2 Pd_cat->CMD Substrate N-Mesylindole Substrate->CMD Intermediate1 C2-Palladated Intermediate CMD->Intermediate1 AcOH release Insertion Carbopalladation / Insertion Intermediate1->Insertion Olefin Olefin (e.g., Acrylate) Olefin->Insertion BetaElim β-Hydride Elimination Insertion->BetaElim Product C2-Olefinated Product BetaElim->Product Pd0 Pd(0) Species BetaElim->Pd0 HPdOAc release Pd0->Pd_cat Oxidation Oxidant Oxidant (e.g., AgOAc) Oxidant->Pd0

Fig 1: Catalytic cycle of Pd-catalyzed C2-H olefination of N-mesylindole via the CMD pathway.

Quantitative Data & Optimization

To design a robust protocol, it is critical to understand how different variables impact both regioselectivity and overall yield. The tables below summarize the quantitative data driving our experimental choices.

Table 1: Influence of N-Protecting Groups on Regioselectivity (Pd-Catalyzed C–H Activation)

N-SubstituentElectronic NatureDominant PathwayRegioselectivityTypical Yield
Free (-NH)Electron-richSEArC360–80%
Alkyl (-Me)Electron-richSEArC370–90%
Acyl (-Ac)Electron-withdrawingCMD / SEArC2 or C3 (Mixed)50–75%
Sulfonyl (-Ms) Strongly Electron-withdrawing CMD C2 (Exclusive) 75–95%

Table 2: Optimization Matrix for C2-Olefination of N-Mesylindole

Catalyst (mol%)Oxidant (Equiv)SolventTemp (°C)Conversion (%)Causality for Outcome
Pd(OAc)₂ (5%)AgOAc (2.0)AcOH10085%Acetate-rich environment stabilizes CMD.
Pd(OAc)₂ (5%)Cu(OAc)₂ (2.0)DMF12062%Cu(II) is less efficient at Pd(0) reoxidation here.
PdCl₂ (10%)AgOAc (2.0)AcOH10041%Lack of initial acetate ligands hinders CMD step.
Pd(OAc)₂ (5%) Benzoquinone (1.5) t-AmOH 90 92% Optimal polarity; BQ acts as a superior π-acceptor.

Detailed Experimental Protocols

The following methodologies are designed as self-validating systems. Every critical step includes a mechanistic justification (causality) and a validation checkpoint to ensure the integrity of the workflow before proceeding.

Protocol A: Palladium-Catalyzed C2–H Olefination (Fujiwara-Moritani Reaction)

This protocol describes the coupling of N-mesylindole with ethyl acrylate to yield the C2-olefinated product.

Materials:

  • N-Mesylindole (1.0 mmol)

  • Ethyl acrylate (2.0 mmol)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • 1,4-Benzoquinone (1.5 mmol)

  • tert-Amyl alcohol (t-AmOH) (5.0 mL)

Step-by-Step Procedure & Causality:

  • Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-mesylindole, Pd(OAc)₂, and 1,4-Benzoquinone.

    • Causality: Pd(OAc)₂ is strictly required over PdCl₂ because the acetate ligands act as the internal base necessary for the Concerted Metalation-Deprotonation (CMD) step. Benzoquinone (BQ) is selected as the oxidant because it not only reoxidizes Pd(0) to Pd(II) but also acts as a π-acidic ligand that stabilizes the reductive elimination transition state.

  • Solvent & Reagent Addition: Add t-AmOH followed by ethyl acrylate. Seal the tube and stir at room temperature for 5 minutes.

    • Causality:t-AmOH is a bulky, polar protic solvent. It is highly resistant to oxidation and provides the necessary dielectric environment to stabilize the polar CMD transition state without coordinating too strongly to the palladium center.

  • Heating: Submerge the tube in a pre-heated oil bath at 90 °C and stir vigorously for 12 hours.

  • Self-Validation Checkpoint (1 Hour): Remove a 10 µL aliquot, dilute in 1 mL EtOAc, and spot on a TLC plate (Hexanes/EtOAc 4:1).

    • Validation: The starting N-mesylindole (Rf ~0.6, strongly UV-active) should be visibly diminished, and a new, brightly fluorescent spot (Rf ~0.4) should appear. If a heavy black precipitate (Pd black) has formed in the reaction flask within the first hour, the catalyst has prematurely degraded (often due to wet solvent or insufficient oxidant mixing). If Pd black is observed, the reaction must be aborted and restarted with strictly anhydrous t-AmOH.

  • Workup: Cool the reaction to room temperature, dilute with CH₂Cl₂ (20 mL), and filter through a short pad of Celite to remove palladium residues and reduced hydroquinone. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol B: Palladium-Catalyzed C2–H Arylation

This protocol utilizes an aryl iodide to install an aromatic ring at the C2 position, a common requirement in the synthesis of complex heterocyclic APIs 3.

Materials:

  • N-Mesylindole (1.0 mmol)

  • Iodobenzene (1.5 mmol)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • Ag₂CO₃ (2.0 mmol)

  • Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Procedure & Causality:

  • Reaction Assembly: Charge a reaction vial with N-mesylindole, Pd(OAc)₂, and Ag₂CO₃.

    • Causality: Ag₂CO₃ serves a dual, highly synergistic role. The carbonate acts as a mild base to neutralize the HI generated during the catalytic cycle. Simultaneously, the Ag⁺ ion acts as a halide scavenger, abstracting the iodide from the Pd(II) intermediate to generate a highly electrophilic, cationic palladium species that vastly accelerates the C–H activation step.

  • Solvent & Electrophile Addition: Add anhydrous DMF and iodobenzene. Purge the vial with Argon for 3 minutes and seal.

  • Heating: Heat the mixture at 100 °C for 16 hours.

  • Self-Validation Checkpoint (LC-MS at 4 Hours): Extract a 5 µL sample, dilute in MeCN, and analyze via LC-MS.

    • Validation: The chromatogram should show the[M+H]⁺ peak corresponding to the C2-arylated product. Crucially, monitor for the mass of de-mesylated indole. If deprotection is observed (>5%), it indicates the reaction temperature is too high, causing thermal cleavage of the sulfonamide. Reduce the temperature to 85 °C for future optimizations.

  • Workup: Cool to room temperature, dilute with EtOAc (30 mL), and wash sequentially with water (3 x 10 mL) and brine to remove the DMF. Dry over Na₂SO₄, concentrate, and purify.

References

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. URL:[Link]

  • One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization. D-NB. URL: [Link]

Sources

Application Note: Strategic Deprotection of the N-Mesyl (N-Ms) Group from Indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

The methanesulfonyl (mesyl, Ms) group is a robust, electron-withdrawing protecting group frequently employed in indole chemistry. By delocalizing the nitrogen lone pair, the N-Ms group deactivates the indole ring, preventing unwanted electrophilic aromatic substitution at the C3 position and directing metal-catalyzed C–H functionalization (e.g., C2 arylation)[1]. However, the exceptional stability of the sulfonamide bond—rooted in the strong S=O dipole and the resonance stabilization of the indole nitrogen—makes its removal notoriously challenging.

Unlike the tert-butoxycarbonyl (Boc) group, which is easily cleaved under mild acidic conditions, the N-Ms group typically requires harsh basic hydrolysis or specialized nucleophilic cleavage[2]. As a Senior Application Scientist, selecting the correct deprotection strategy requires understanding the causality behind the reagent's interaction with the substrate:

  • Strong Base Hydrolysis (NaOH/KOH): Hydroxide directly attacks the sterically accessible sulfur atom (SN2@S). Because the resulting indole anion has a high pKa, this pathway requires a strong thermodynamic driving force provided by excess base and heat[3].

  • Mild Transesterification (Cs₂CO₃/MeOH): Cesium carbonate is insufficiently nucleophilic on its own. However, in methanol, it generates a steady-state concentration of cesium methoxide. The large, polarizable Cs⁺ cation minimizes tight ion-pairing, rendering the methoxide highly nucleophilic ("naked anion" effect) without raising the bulk pH enough to cleave robust amides[4]. Sodium methoxide (NaOMe) can also be used directly for this purpose[5].

  • Fluoride-Mediated Cleavage (TBAF): Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) acts as a non-nucleophilic base and a potent hydrogen-bond acceptor. Fluoride attacks the sulfur atom, forming a transient sulfonyl fluoride that is rapidly hydrolyzed by the hydration water present in the reagent[1]. This method is highly chemoselective and tolerates base-sensitive moieties like esters[2].

Method Selection Matrix & Quantitative Data

To ensure optimal yield and prevent the degradation of sensitive functional groups, consult the comparative data in Table 1 before selecting a protocol.

Table 1: Comparative Analysis of N-Mesyl Deprotection Conditions

ParameterProtocol A (NaOH/KOH)Protocol B (Cs₂CO₃)Protocol C (TBAF)
Reagent Equivalents 5.0 – 10.0 eq3.0 – 5.0 eq4.0 – 5.0 eq
Solvent System MeOH/H₂O (4:1)THF/MeOH (1:1)MeCN or THF
Temperature 65 °C (Reflux)60 °C80 °C (Reflux)
Reaction Time 2 – 12 h4 – 8 h6 – 12 h
Functional Group Tolerance Low (Esters/Amides cleaved)ModerateHigh (Esters survive)
Typical Yields 85 – 95%80 – 90%75 – 90%

Workflow & Decision Tree

Workflow A N-Mesyl Indole Derivative BB BB A->BB Yes B Assess Substrate Sensitivity (Esters, Epoxides, Halogens) D Moderately Sensitive (Halogens, mild electrophiles) B->D Partial E Robust Substrate (Alkyl/Aryl substituents only) B->E No C Highly Sensitive (Base-labile groups present) F Protocol C: TBAF·3H2O in MeCN (80°C) Fluoride-mediated cleavage C->F G Protocol B: Cs2CO3 in THF/MeOH (60°C) Mild methoxide generation D->G H Protocol A: NaOH/KOH in MeOH/H2O (Reflux) Direct nucleophilic attack E->H I Free Indole Product + Methanesulfonic Acid Salts F->I G->I H->I BB->C Yes

Figure 1: Decision matrix for selecting the optimal N-mesyl deprotection strategy.

Validated Experimental Protocols

Protocol A: Strong Basic Hydrolysis (NaOH/MeOH)

Best for robust substrates lacking hydrolyzable functional groups.

  • Initiation: Dissolve the N-Ms indole derivative (1.0 mmol) in a mixture of Methanol (8.0 mL) and distilled H₂O (2.0 mL).

  • Reagent Addition: Add solid NaOH or KOH (5.0 to 10.0 mmol, 5-10 equivalents) to the stirring solution[3].

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 2 to 12 hours. Monitor via TLC.

  • Quenching & Workup: Cool the reaction to room temperature. Carefully neutralize the mixture to pH ~7 using 1M HCl. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Mild Transesterification (Cs₂CO₃/MeOH)

Best for substrates with moderate sensitivity where strong hydroxide bases cause degradation.

  • Initiation: Dissolve the N-Ms indole (1.0 mmol) in a 1:1 mixture of anhydrous THF and Methanol (10.0 mL total volume)[4].

  • Reagent Addition: Add Cs₂CO₃ (3.0 mmol, 3.0 equivalents) in one portion.

  • Thermal Activation: Heat the suspension to 60 °C under an inert argon atmosphere for 4 to 8 hours. The generation of the active methoxide species occurs in situ.

  • Quenching & Workup: Evaporate the volatiles under reduced pressure. Partition the crude residue between H₂O (15 mL) and Ethyl Acetate (15 mL). Extract the aqueous phase twice more with Ethyl Acetate.

  • Isolation: Dry the organic fractions over Na₂SO₄ and concentrate. Purify via flash column chromatography if residual methyl methanesulfonate is detected.

Protocol C: Fluoride-Mediated Cleavage (TBAF)

Best for highly sensitive substrates, including those with esters, carbamates, or epimerizable stereocenters.

  • Initiation: Dissolve the N-Ms indole (1.0 mmol) in anhydrous Acetonitrile or THF (10.0 mL)[1].

  • Reagent Addition: Add TBAF·3H₂O (4.0 mmol, 4.0 equivalents). Causality Note: Do not use anhydrous TBAF; the hydration water is mechanistically required to hydrolyze the intermediate sulfonyl fluoride[2].

  • Thermal Activation: Heat the reaction mixture to 80 °C for 6 to 12 hours[1].

  • Quenching & Workup: Cool to room temperature and remove the solvent in vacuo. Dilute the dark residue with Ethyl Acetate (20 mL).

  • Isolation (Critical Step): Wash the organic layer extensively with distilled water (5 × 15 mL) to remove the highly water-soluble tetrabutylammonium salts. Wash once with brine, dry over Na₂SO₄, and concentrate.

Quality Control & Self-Validating Systems

To ensure scientific integrity, every protocol must be treated as a self-validating system. Do not proceed to the next synthetic step without confirming the following analytical checkpoints:

  • In-Process TLC Validation: The N-Ms indole lacks an N–H bond and cannot act as a hydrogen-bond donor to the silica gel stationary phase, typically resulting in a higher Rf value (e.g., Rf = 0.6 in 7:3 Hexanes:EtOAc). Upon deprotection, the liberated N–H bond interacts strongly with silica, causing the product spot to drop significantly (e.g., Rf = 0.3).

  • Post-Process ¹H NMR Validation:

    • Disappearance: Confirm the complete absence of the sharp 3H singlet at δ 3.00 – 3.30 ppm (CDCl₃), which corresponds to the –SO₂CH₃ protons[1].

    • Appearance: Confirm the appearance of a broad 1H singlet at δ 8.00 – 8.50 ppm (CDCl₃) or δ 10.50 – 11.50 ppm (DMSO-d₆), corresponding to the free indole N–H proton[1].

References

1.[5] Cross-Coupling of Acyl Chlorides, Synthesis of Tertiary Amides, Indole-Fused 1,4-Diazepines, and Aristolactams. organic-chemistry.org. URL: 2.[1] Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Aren. rsc.org. URL: 3.[4] Csp²–H functionalization as an efficient catalytic route to carbazoles. rhhz.net. URL: 4.[2] Nitrogen-interrupted halo-Prins/halo-Nazarov fragment coupling cascade for the synthesis of indolines. rsc.org. URL: 5.[3] Thieme E-Journals - Synthesis / Full Text. thieme-connect.com. URL:

Sources

Application Notes and Protocols for the Direct C2-Arylation of 1-(Methylsulfonyl)indole using Palladium Catalysts

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Arylindoles and the Advent of Direct C-H Arylation

The indole scaffold is a cornerstone in medicinal chemistry and materials science, with 2-arylated indoles, in particular, being prominent structural motifs in numerous biologically active compounds and functional materials.[1] Traditionally, the synthesis of these valuable molecules has relied on classical cross-coupling reactions, which necessitate the pre-functionalization of the indole ring at the C2 position, adding steps and generating stoichiometric waste.[2] The advent of direct C-H bond functionalization represents a paradigm shift, offering a more atom- and step-economical approach to C-C bond formation.[3] This guide provides an in-depth technical overview and a detailed protocol for the palladium-catalyzed direct C2-arylation of 1-(methylsulfonyl)indole, a key substrate that allows for highly regioselective transformations.

The use of a methylsulfonyl (-SO₂Me) group at the N1 position is not merely a protecting group strategy; it is a crucial element for directing the regioselectivity of the arylation to the C2 position. This is achieved through its electronic influence on the indole nucleus, which deactivates the typically more nucleophilic C3 position and facilitates the desired C-H activation at C2. This level of control is paramount for the efficient and predictable synthesis of complex indole derivatives.

Mechanistic Rationale: Understanding the Pathway to C2 Selectivity

The palladium-catalyzed direct C2-arylation of N-sulfonylated indoles is generally understood to proceed through a concerted metalation-deprotonation (CMD) mechanism, although other pathways, such as a Heck-type mechanism, have also been considered.[4] The N-sulfonyl group plays a pivotal role in dictating the regioselectivity of this process.

The electron-withdrawing nature of the methylsulfonyl group reduces the electron density of the indole ring, particularly at the C3 position, which is the site of typical electrophilic attack in unprotected indoles. This deactivation of C3 makes the C-H bond at the C2 position more susceptible to palladation.

The currently favored mechanistic cycle, depicted below, can be summarized in the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II)-aryl intermediate.

  • Concerted Metalation-Deprotonation (CMD): The Pd(II)-aryl species then coordinates to the N-sulfonylindole. The C2-H bond is cleaved via a concerted process involving the palladium center and a base, leading to the formation of a six-membered palladacycle intermediate. This is the rate-determining and regioselectivity-determining step. The electronic modulation by the N-sulfonyl group makes the C2-proton more acidic and kinetically favored for abstraction in this step.

  • Reductive Elimination: The palladacycle intermediate undergoes reductive elimination to form the C2-arylated indole product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Palladium-Catalyzed C2-Arylation of 1-(Methylsulfonyl)indole Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Palladacycle Intermediate Palladacycle Intermediate Ar-Pd(II)-X(Ln)->Palladacycle Intermediate Concerted Metalation-Deprotonation (1-(Methylsulfonyl)indole, Base) 2-Aryl-1-(methylsulfonyl)indole 2-Aryl-1-(methylsulfonyl)indole Palladacycle Intermediate->2-Aryl-1-(methylsulfonyl)indole Reductive Elimination 2-Aryl-1-(methylsulfonyl)indole->Pd(0)Ln Catalyst Regeneration

Sources

Application Note: Synthesis of 3-Substituted Indoles via 1-(Methylsulfonyl)indole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Pharmacological Relevance

The indole scaffold is a "privileged structure" in drug discovery, forming the core of numerous therapeutics ranging from antimigraine drugs (triptans) to oncology agents. Specifically, 3-substituted indoles have demonstrated remarkable pharmacological properties, including the ability to prolong the action potential and refractory periods of cardiac cells, making them highly valuable as antiarrhythmic and cardiovascular candidates[1],[2].

However, the direct C3-functionalization of unprotected indoles is notoriously challenging. The free N-H bond and the electron-rich nature of the pyrrole ring make the substrate highly susceptible to oxidative degradation, polyalkylation, and catalyst poisoning during transition-metal-catalyzed cross-coupling. To circumvent these issues, the transient installation of a 1-(methylsulfonyl) group (N-Ms) serves as an elegant, field-proven strategy to modulate the electronic properties of the indole ring, enabling precise and high-yielding C3-substitutions.

Mechanistic Rationale: The Role of the N-Methylsulfonyl Group

As a Senior Application Scientist, it is critical to understand why the N-Ms group is chosen over other protecting groups (like Boc, Tosyl, or Benzyl) for this specific workflow. The causality behind this choice is rooted in its electronic effects:

  • Electronic Deactivation: The strong electron-withdrawing nature of the sulfonyl group pulls electron density away from the indole π-system. This deactivation prevents unwanted oxidation and suppresses reactivity at the C2 position.

  • Preservation of C3-Nucleophilicity: Despite the overall deactivation of the ring, the C3 position remains the most nucleophilic site. This allows for controlled Electrophilic Aromatic Substitution (EAS), such as halogenation, without the risk of over-reaction.

  • Transition Metal Compatibility: The N-Ms group eliminates the acidic N-H proton, preventing the formation of unreactive palladium-indolyl complexes that poison catalysts during Suzuki-Miyaura or Heck couplings.

  • Atom Economy & Cleavage: Compared to the bulky N-Tosyl group, the N-Ms group is highly atom-economical and can be cleanly cleaved under basic conditions once the C3-functionalization is complete.

MechanisticRationale NH_Indole Indole (N-H) • Highly Nucleophilic • Prone to Oxidation • Catalyst Poison Ms_Indole 1-(Methylsulfonyl)indole • Electronically Deactivated • Stable to Oxidation • C3-Regioselective NH_Indole->Ms_Indole NaH, MsCl (Protection) Adv1 Prevents N-Alkylation Ms_Indole->Adv1 Adv2 Enables Clean C3-Halogenation Ms_Indole->Adv2 Adv3 Facilitates Pd-Catalysis Ms_Indole->Adv3

Fig 1: Electronic effects and strategic advantages of N-methylsulfonyl protection in indole chemistry.

Synthetic Workflow Overview

The synthesis of diverse 3-substituted indoles utilizing the N-Ms strategy is executed in a self-validating, four-step sequence. Each step is designed to produce stable, isolable intermediates that can be characterized before proceeding, ensuring high fidelity in drug development pipelines.

SyntheticWorkflow Step1 Step 1: N-Sulfonylation Indole + MsCl → 1-Ms-Indole Step2 Step 2: C3-Activation (EAS) 1-Ms-Indole + NBS → 3-Bromo-1-Ms-Indole Step1->Step2 N-Bromosuccinimide DMF, rt Step3 Step 3: Suzuki-Miyaura Coupling 3-Bromo-1-Ms-Indole + ArB(OH)2 → 3-Aryl-1-Ms-Indole Step2->Step3 Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Step4 Step 4: Deprotection 3-Aryl-1-Ms-Indole + NaOH → 3-Arylindole Step3->Step4 NaOH, MeOH/THF Reflux

Fig 2: Four-step synthetic workflow for the preparation of 3-substituted indoles via 1-Ms-indole.

Experimental Protocols

Protocol 1: Synthesis of 1-(Methylsulfonyl)indole (Protection)

Causality Check: Sodium hydride (NaH) is utilized to irreversibly deprotonate the weakly acidic indole N-H (pKa ~16.2). This generates a highly nucleophilic indolyl anion, ensuring rapid and quantitative trapping by methanesulfonyl chloride (MsCl).

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv, 12 mmol) and wash with anhydrous hexanes (2 × 10 mL) to remove the oil.

  • Deprotonation: Suspend the washed NaH in anhydrous DMF (30 mL) and cool the mixture to 0 °C using an ice bath. Slowly add a solution of indole (1.0 equiv, 10 mmol) in DMF (10 mL) dropwise over 15 minutes. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Sulfonylation: Add methanesulfonyl chloride (MsCl, 1.2 equiv, 12 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (rt), stirring for 2 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with water (3 × 50 mL) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from ethanol to yield 1-(methylsulfonyl)indole as a white crystalline solid.

Protocol 2: Synthesis of 3-Bromo-1-(methylsulfonyl)indole (C3-Activation)

Causality Check: N-Bromosuccinimide (NBS) is preferred over elemental bromine (Br₂) as it provides a low, controlled concentration of electrophilic bromine, preventing polyhalogenation. DMF acts as a polar aprotic solvent that stabilizes the cationic Wheland intermediate, accelerating the EAS reaction at C3.

  • Reaction Setup: Dissolve 1-(methylsulfonyl)indole (1.0 equiv, 8 mmol) in anhydrous DMF (25 mL) in a round-bottom flask shielded from light (wrap in aluminum foil).

  • Bromination: Add NBS (1.05 equiv, 8.4 mmol) in small portions over 10 minutes at room temperature. Stir the reaction mixture for 4 hours.

  • Monitoring: Monitor reaction completion via TLC (Hexanes/EtOAc, 4:1). The starting material spot should completely disappear.

  • Workup: Pour the mixture into ice-water (100 mL) containing 1% sodium thiosulfate (to quench trace bromine). A precipitate will form. Filter the solid, wash with cold water, and dry under high vacuum to afford 3-bromo-1-(methylsulfonyl)indole.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality Check: Pd(dppf)Cl₂ is selected as the catalyst because the bidentate dppf ligand possesses a large bite angle. This facilitates the reductive elimination step—often the rate-limiting step in sterically hindered cross-couplings—and stabilizes the palladium center against the electron-withdrawing nature of the N-Ms substrate.

  • Reagent Loading: In a Schlenk tube, combine 3-bromo-1-(methylsulfonyl)indole (1.0 equiv, 5 mmol), the desired arylboronic acid (1.5 equiv, 7.5 mmol), Pd(dppf)Cl₂ (0.05 equiv, 5 mol%), and K₂CO₃ (3.0 equiv, 15 mmol).

  • Degassing: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 25 mL). Purge the system with argon for 10 minutes by bubbling directly into the solution.

  • Coupling: Seal the tube and heat to 90 °C in an oil bath for 12–16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the 3-aryl-1-(methylsulfonyl)indole.

Protocol 4: Deprotection of the N-Ms Group

Causality Check: The N-S bond of the sulfonamide is highly robust. Cleavage requires strong nucleophilic attack at the sulfur atom. A mixture of NaOH in MeOH/THF provides the necessary hydroxide/methoxide nucleophiles, while THF ensures the organic substrate remains fully dissolved during the biphasic reflux.

  • Reaction Setup: Dissolve the 3-aryl-1-(methylsulfonyl)indole (1.0 equiv, 3 mmol) in a mixture of THF (10 mL) and Methanol (10 mL).

  • Hydrolysis: Add an aqueous solution of NaOH (5.0 M, 10 equiv, 30 mmol). Attach a reflux condenser and heat the mixture to 75 °C for 6 hours.

  • Workup: Cool the mixture to room temperature and concentrate in vacuo to remove the organic solvents. Dilute the remaining aqueous phase with water (20 mL) and extract with Dichloromethane (3 × 30 mL).

  • Final Isolation: Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent. The resulting free 3-substituted indole can be further purified by recrystallization or chromatography if required.

Quantitative Data Presentation

The following table summarizes the typical yields, reaction times, and purity profiles for the Suzuki-Miyaura cross-coupling (Protocol 3) and subsequent deprotection (Protocol 4) using various boronic acids. This data validates the robustness of the 1-Ms-indole methodology across different electronic and steric environments.

Boronic Acid PartnerSuzuki Coupling Yield (%)Suzuki Reaction Time (h)Deprotection Yield (%)Overall Purity (HPLC)
Phenylboronic acid88%1292%>98%
4-Methoxyphenylboronic acid91%1090%>99%
4-Fluorophenylboronic acid85%1489%>98%
3-Pyridylboronic acid78%1685%>95%
2-Methylphenylboronic acid72%1888%>96%

Note: Sterically hindered ortho-substituted boronic acids (e.g., 2-Methylphenylboronic acid) require slightly longer reaction times due to the restricted rotation around the forming C-C bond.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. URL:[Link]

  • U.S. Patent No. 5,223,510A. (1993). Alkylaminoalkyl derivatives of benzofuran, benzothiophene, indole and indolizine, process for their preparation and compositions containing them. Google Patents. URL:[1],[2]

Sources

Precision Acylation of Deactivated Indoles: Protocols for N-Mesylindole

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Mechanistic Rationale

The Challenge of Deactivated Indoles

Indole is naturally electron-rich, typically undergoing electrophilic aromatic substitution (EAS) at the C3 position with ease. However, this high reactivity often leads to acid-catalyzed dimerization or polymerization during standard Friedel-Crafts acylation.

To circumvent this, the nitrogen atom is often protected with electron-withdrawing groups (EWGs) such as methanesulfonyl (mesyl, Ms) or benzenesulfonyl (phenylsulfonyl, PhSO₂). While this protection stabilizes the substrate against polymerization, it significantly deactivates the indole ring, rendering standard mild acylation conditions (e.g., ZnCl₂ or weak Lewis acids) ineffective.

The Solution: Strong Lewis Acid Activation

Successful acylation of N-mesylindole requires a "hard" Lewis acid, typically Aluminum Chloride (AlCl₃) , to generate a highly reactive acylium ion.[1] Unlike free indoles, N-mesylindoles are stable to strong Lewis acids, allowing for the use of stoichiometric AlCl₃ without degradation.

Key Mechanistic Features:

  • Regioselectivity: Despite the deactivation, the C3 position remains the most nucleophilic site. The N-mesyl group sterically hinders the C2 position and electronically deactivates the ring, but C3 attack is still energetically favored over C2 or the benzenoid ring.

  • Complexation: The resulting 3-acyl-N-mesylindole product forms a stable 1:1 complex with AlCl₃ through the carbonyl oxygen. This necessitates the use of at least 2.0 equivalents of AlCl₃ (1 eq for generation of the acylium ion, 1 eq for complexation with the product) to drive the reaction to completion.

Part 2: Experimental Protocols

Protocol A: Standard AlCl₃-Mediated Acylation (The "Ketcha-Gribble" Method)

Based on the foundational work by Ketcha & Gribble (J. Org. Chem. 1985).[2][3][4][5]

Scope: Synthesis of 3-acyl-1-(methanesulfonyl)indoles. Scale: 1.0 mmol to 50 mmol (scalable).

1. Reagents & Materials
ReagentEquiv.[1][6][7]RoleCritical Attribute
N-Mesylindole 1.0SubstrateDry, purity >98%
Acyl Chloride (RCOCl)1.2 - 1.5ElectrophileDistilled if colored
Aluminum Chloride (AlCl₃)2.0 - 2.5CatalystAnhydrous , fresh (yellow/grey powder)
Dichloromethane (DCM)[0.2 M]SolventAnhydrous, amine-free
1 M HCl (aq) ExcessQuenchCold
2. Step-by-Step Procedure

Step 1: Catalyst Suspension (Acylium Generation)

  • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Cool the flask to 0 °C using an ice bath.

  • Add AlCl₃ (2.2 equiv) .

  • Add anhydrous DCM (50% of total volume) to suspend the AlCl₃.

  • Add the Acyl Chloride (1.2 equiv) dropwise via syringe.

    • Observation: The suspension may clear slightly or change color (often yellow/orange) as the acylium complex [R-C≡O]⁺[AlCl₄]⁻ forms. Stir for 15 minutes at 0 °C.

Step 2: Substrate Addition

  • Dissolve N-mesylindole (1.0 equiv) in the remaining DCM (50% of volume).

  • Add the indole solution dropwise to the pre-formed acylium mixture at 0 °C over 10–20 minutes.

    • Caution: Exothermic reaction.[6][8][9] Control addition rate to prevent solvent boiling.[6]

  • Remove the ice bath and allow the reaction to warm to Room Temperature (23–25 °C) .

Step 3: Reaction Monitoring

  • Stir at room temperature for 2–4 hours .

  • TLC Check: Aliquot 50 µL into 1 M HCl/EtOAc. N-mesylindole is less polar than the 3-acyl product.

    • Note: If conversion is incomplete after 4 hours, the mixture can be gently refluxed (40 °C) for 1 hour, though this is rarely necessary for simple acyl groups.

Step 4: Quench & Workup

  • Cool the mixture back to 0 °C.

  • Hydrolysis: Slowly pour the reaction mixture into a beaker containing Ice + 1 M HCl (approx. 10 mL per mmol substrate).

    • Why? This breaks the strong Al–O bond between the catalyst and the product ketone.

  • Stir vigorously until both phases are clear (approx. 30 mins).

  • Separate the organic layer.[6][9][10] Extract the aqueous layer with DCM (2 x).

  • Wash combined organics with Sat. NaHCO₃ (to remove acid traces) and Brine .

  • Dry over MgSO₄, filter, and concentrate in vacuo.

Step 5: Purification

  • Recrystallization (often from EtOH or EtOAc/Hexanes) is usually sufficient.

  • Flash chromatography (SiO₂, Hexanes/EtOAc gradient) if minor impurities persist.

Protocol B: Optimization for Sterically Demanding Electrophiles

Use this variation if the acyl chloride is bulky (e.g., pivaloyl, 1-adamantanecarbonyl).

  • Solvent Switch: Replace DCM with 1,2-Dichloroethane (DCE) .

  • Temperature: Perform the reaction at reflux (83 °C) .

  • Stoichiometry: Increase AlCl₃ to 3.0 equiv .

  • Workup: DCE is denser than water and forms stubborn emulsions. Filter the quenched biphasic mixture through a Celite pad before separation to remove aluminum salts.

Part 3: Visualization & Data

Mechanism of Action

The following diagram illustrates the activation, electrophilic attack, and the crucial role of the N-mesyl group in directing regioselectivity.

FC_Acylation Reagents Reagents: R-COCl + AlCl3 Acylium Acylium Ion [R-C≡O]+ [AlCl4]- Reagents->Acylium Generation (0°C) Sigma Sigma Complex (C3 Attack) Acylium->Sigma + Indole (Electrophilic Attack) Indole N-Mesylindole (Deactivated) Indole->Sigma Substrate Complex Al-Complexed Product Sigma->Complex - HCl (Re-aromatization) Final 3-Acyl-N-mesylindole Complex->Final Acid Quench (Hydrolysis)

Caption: Mechanistic pathway for AlCl₃-mediated C3-acylation of N-mesylindole.

Experimental Workflow

Workflow cluster_setup Phase 1: Setup cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup Step1 Flask: 0°C, N2 atm Add AlCl3 + DCM Step2 Add R-COCl Form Acylium (15 min) Step1->Step2 Step3 Add N-Mesylindole Dropwise Step2->Step3 Step4 Warm to RT Stir 2-4 Hours Step3->Step4 Step5 Pour into Ice/HCl (Quench Al-Complex) Step4->Step5 Step6 Extraction (DCM) Wash (NaHCO3, Brine) Step5->Step6 Step7 Isolate Product Step6->Step7

Caption: Step-by-step experimental workflow for Protocol A.

Comparative Data: Lewis Acid Performance
Lewis AcidConditionsYield (Acetyl)Yield (Benzoyl)Notes
AlCl₃ DCM, RT, 2h 92% 88% Recommended Standard.
SnCl₄DCM, Reflux, 12h45%30%Too weak for N-mesyl substrates.
TiCl₄DCM, RT, 4h65%58%Moderate yields; difficult workup (TiO₂).
ZnCl₂DCE, Reflux, 24h<10%<5%Ineffective for deactivated indoles.
Et₂AlClDCM, 0°CN/AN/APreferred for free indoles, not N-mesyl.

Part 4: Troubleshooting & Expert Insights

The "Gummy" Precipitate
  • Symptom: Upon adding the indole, a dark, sticky gum forms on the flask walls, stopping the stir bar.

  • Cause: Rapid precipitation of the AlCl₃-product complex due to high concentration.

  • Fix: Use more solvent (dilute to 0.1 M). Ensure vigorous stirring before addition. If gum forms, add dry DCE and heat gently to solubilize.

Incomplete Conversion
  • Symptom: TLC shows 30% starting material remaining after 4 hours.

  • Cause: Moisture deactivation of AlCl₃ or insufficient catalyst loading.

  • Fix: Add an additional 0.5 equiv of AlCl₃ and 0.5 equiv of Acyl Chloride. Warm to 35–40 °C. Never use old, white/clumpy AlCl₃; it must be free-flowing yellow/grey powder.

Regioselectivity Issues (C2 vs C3)
  • Insight: Direct Friedel-Crafts acylation of N-mesylindole is highly selective for C3 . If C2 acylation is observed, it is likely due to an intramolecular directing group on the acyl chain or a rearrangement.

  • Note: If the C2-acyl product is actually desired, do not use Friedel-Crafts. Instead, use C2-lithiation (n-BuLi/THF/-78°C) followed by quenching with an ester or Weinreb amide.

References

  • Ketcha, D. M., & Gribble, G. W. (1985).[2] A convenient synthesis of 3-acylindoles via Friedel-Crafts acylation of 1-(phenylsulfonyl)indole.[3][4][5] The Journal of Organic Chemistry, 50(26), 5451–5457.

  • Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. (Context on free vs. protected indole reactivity).

  • Gribble, G. W. (2002).[4] Lithiation of N-protected indoles: A versatile route to functionalized indoles. In Lithium Chemistry: A Theoretical and Experimental Overview. (Comparison of FC vs Lithiation strategies).

  • BenchChem Application Note. (2025). Friedel-Crafts Acylation of Indoles: Protocols and Mechanism.[11]

Sources

Application Note: Preparation of 2-Boronyl-1-(methylsulfonyl)indole Reagents

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the preparation of 2-boronyl-1-(methylsulfonyl)indole reagents , specifically focusing on 1-(methylsulfonyl)-1H-indol-2-ylboronic acid and its pinacol ester . These reagents are critical building blocks in drug discovery for installing the indole scaffold via Suzuki-Miyaura cross-coupling, particularly when C2-regioselectivity is required.

Introduction & Mechanistic Rationale

The indole nucleus is a "privileged structure" in medicinal chemistry. Functionalization at the C2 position is synthetically challenging compared to the naturally nucleophilic C3 position. This protocol leverages Directed Ortho Metalation (DoM) to reverse this selectivity.

The Role of the Methylsulfonyl Group

The 1-methylsulfonyl (N-Ms) group serves a dual purpose:

  • Protection: It masks the acidic N-H proton (pKa ~17), preventing deprotonation by the lithiating agent which would otherwise quench the base.

  • Direction: The sulfonyl group is a strong electron-withdrawing group (EWG) that acidifies the C2 proton (pKa lowered to ~25-27) and provides a coordination site for lithium, directing the base (n-BuLi or LDA) specifically to the C2 position.

Mechanistic Pathway:

  • Coordination: The lithium cation coordinates with the sulfonyl oxygen.

  • Deprotonation: The base removes the C2 proton, forming a stable 5-membered chelate (the "lithiated intermediate").

  • Electrophilic Trapping: The nucleophilic C2-lithio species attacks the boron electrophile (triisopropyl borate).

Workflow Diagram

G cluster_0 Precursor Synthesis cluster_1 C2-Lithiation & Borylation cluster_2 Workup / Isolation Indole Indole N_Ms_Indole 1-(Methylsulfonyl)indole Indole->N_Ms_Indole Sulfonylation MsCl MsCl / NaH Li_Int 2-Lithio-1-mesylindole (Intermediate) N_Ms_Indole->Li_Int n-BuLi, -78°C THF Boronate_Complex Boronate 'Ate' Complex Li_Int->Boronate_Complex B(OiPr)3 Borate Triisopropyl Borate Target_Acid Boronic Acid (Target A) Boronate_Complex->Target_Acid Hydrolysis Target_Ester Pinacol Ester (Target B) Boronate_Complex->Target_Ester Esterification Acid_Workup Aq. HCl Workup Pinacol_Trap Pinacol / AcOH

Caption: Synthesis workflow from indole to C2-borylated reagents via Directed Ortho Metalation (DoM).

Experimental Protocols

Safety Prerequisite
  • n-Butyllithium (n-BuLi) is pyrophoric.[1] All transfers must use oven-dried glassware, inert atmosphere (Ar or N2), and cannula/syringe techniques.

  • Reaction Temperature: Maintaining -78°C is critical to prevent the "Dance of the Lithiums" (scrambling) or nucleophilic attack on the sulfonyl group.

Protocol A: Synthesis of Precursor 1-(Methylsulfonyl)indole

If starting material is not purchased.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF). Add a stir bar and flush with N2.

  • Reagents: Suspend Sodium Hydride (NaH) (60% in oil, 1.2 equiv) in anhydrous DMF (0.5 M concentration relative to indole). Cool to 0°C.

  • Addition: Add Indole (1.0 equiv) portion-wise.[2] Evolution of H2 gas will occur. Stir at 0°C for 30 min until gas evolution ceases.

  • Sulfonylation: Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise via syringe.

  • Reaction: Warm to Room Temperature (RT) and stir for 2-3 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench carefully with water. Extract with EtOAc (3x).[3][4] Wash organics with water (to remove DMF) and brine. Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from EtOH or flash chromatography (SiO2) if necessary.

Protocol B: Preparation of 1-(Methylsulfonyl)-1H-indol-2-ylboronic acid (and Pinacol Ester)
Reagents & Stoichiometry Table
ReagentEquiv.RoleNotes
1-(Methylsulfonyl)indole 1.0SubstrateDry thoroughly before use
n-Butyllithium (2.5 M) 1.2BaseTitrate before use; Handle under Ar
Triisopropyl Borate 1.5ElectrophileDistilled preferred; B(OiPr)3
THF (Anhydrous) --Solvent0.15 M - 0.2 M concentration
Pinacol (Optional)1.5Trapping AgentFor ester synthesis only
Acetic Acid (Optional)1.5CatalystFor ester synthesis only
Detailed Steps:
  • Inert Setup: Equip a 3-neck RBF with a low-temperature thermometer, N2 inlet, and rubber septum. Flame-dry and cool under N2 flow.

  • Solvation: Charge the flask with 1-(methylsulfonyl)indole (1.0 equiv) and anhydrous THF . Cool the solution to -78°C (Dry ice/Acetone bath).

  • Lithiation (DoM):

    • Add n-BuLi (1.2 equiv) dropwise via syringe pump or along the side of the flask over 15-20 minutes.

    • Observation: The solution may turn yellow or orange.

    • Hold: Stir at -78°C for 1 hour . (Do not allow to warm, or the protecting group may be cleaved).

  • Borylation:

    • Add Triisopropyl borate (1.5 equiv) dropwise at -78°C.

    • Stir at -78°C for 30 minutes, then remove the cooling bath and allow the mixture to warm to 0°C over 1-2 hours. The mixture will become a white suspension (lithium boronate salt).

  • Path Selection (Acid vs. Ester):

    • Path A: Isolation of Boronic Acid

      • Quench the reaction at 0°C with 1M HCl (approx. 3-4 equiv) until pH ~3-4.

      • Stir vigorously for 30 mins to hydrolyze the boronate.

      • Extract with EtOAc (3x).[3]

      • Wash combined organics with brine, dry over MgSO4 (Na2SO4 can be used, but MgSO4 is faster).

      • Concentrate in vacuo. Note: Boronic acids often dehydrate to form cyclic trimers (boroxines). This is reversible in aqueous media.

      • Triturate with Hexane/Et2O to obtain a solid.

    • Path B: One-Pot Synthesis of Pinacol Ester (Recommended)

      • Why? Pinacol esters are more stable to silica chromatography and storage.

      • After the mixture warms to 0°C (Step 4), add Pinacol (1.5 equiv) dissolved in a minimum amount of THF.

      • Add Acetic Acid (1.5 equiv) or anhydrous MgSO4 (to sequester water).

      • Stir at RT for 12 hours.

      • Filter through a pad of Celite (to remove Li salts).

      • Concentrate and purify via Flash Chromatography (Hexane/EtOAc gradient).

Data Presentation & Troubleshooting

Expected Results
ParameterBoronic Acid (Path A)Pinacol Ester (Path B)[2]
Physical State Off-white solidWhite/Colorless crystalline solid
Stability Moderate (forms boroxines)High (stable on bench)
Typical Yield 65 - 80%75 - 90%
11B NMR Shift ~28-30 ppm (broad)~28-30 ppm (sharp)
Troubleshooting Guide
ProblemProbable CauseSolution
Low Yield / Recovered SM Wet solvent or atmosphereEnsure THF is distilled/dried over sieves. Check N2 lines.
Desulfonylation (Loss of Ms) Temperature too high during lithiationStrictly maintain -78°C. Use a digital thermometer.
C3-Borylation (Wrong Regioisomer) Scrambling or "Dance of Lithium"Quench lithiation after 1h max. Do not let lithiated species sit too long.
Product is an Oil/Goo Boroxine formation (Acid path)Convert to Pinacol ester or recrystallize from water/acetonitrile.

References

  • Directed Ortho Metalation (DoM) Review: Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990 , 90(6), 879–933. Link

  • Indole Lithiation (N-Tosyl Analog): Gribble, G. W. "Lithiation of Indoles." in Indole Ring Synthesis, Wiley, 2016.
  • Specific C2-Borylation Protocol (Analogous N-Boc/N-SO2Ph): Vazquez, E., et al. "A non-cryogenic method for the preparation of 2-(indolyl) borates, silanes, and silanols." Journal of Organic Chemistry, 2002 , 67(21), 7551–7552. Link

  • Suzuki Coupling of 2-Indolyl Borates: Billingsley, K., Buchwald, S. L. "A General System for the Suzuki-Miyaura Coupling of 2-Heterocyclic Boronic Acids." Journal of the American Chemical Society, 2007 , 129(11), 3358–3366. Link

  • Preparation of Pinacol Boronates: Ishiyama, T., et al. "Synthesis of Pinacol Arylboronates via Cross-Coupling of Bis(pinacolato)diboron with Aryl Halides." Journal of Organic Chemistry, 1995 , 60(23), 7508–7510. Link

Sources

Application Notes and Protocols for Oxidative Coupling Reactions Involving 1-(Methylsulfonyl)-1H-Indole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Indole Nucleus and the Role of the Methylsulfonyl Group

The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and versatile reactivity make it a privileged starting point for the synthesis of complex molecular architectures with significant biological activity. Oxidative coupling reactions have emerged as powerful tools for the direct functionalization of the indole core, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high atom economy.[2] These reactions are pivotal in the construction of bi-indolyls and other substituted indoles, which are prevalent motifs in numerous bioactive compounds.[3]

The strategic placement of a methylsulfonyl group on the indole nitrogen atom profoundly influences the molecule's electronic and biological characteristics. This powerful electron-withdrawing group modulates the nucleophilicity of the indole ring, which can enhance selectivity in certain coupling reactions. Moreover, the N-methylsulfonyl moiety is a recognized pharmacophore, notably present in several selective cyclooxygenase-2 (COX-2) inhibitors.[1] This suggests that derivatives of 1-(methylsulfonyl)-1H-indole hold significant promise as anti-inflammatory agents, potentially with improved safety profiles.[1] Many of these derivatives have demonstrated potent dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade responsible for producing prostaglandins and leukotrienes.[1]

This guide provides a comprehensive overview of oxidative coupling reactions involving 1-(methylsulfonyl)-1H-indole, offering detailed mechanistic insights, application notes, and step-by-step experimental protocols for researchers, scientists, and drug development professionals.

Mechanistic Insights into Oxidative Coupling of N-Sulfonylindoles

The oxidative coupling of N-sulfonylindoles is a nuanced process, with the reaction outcome heavily dependent on the choice of catalyst, ligands, and oxidant. The methylsulfonyl group, by withdrawing electron density from the indole nitrogen, alters the reactivity of the C2 and C3 positions, thereby influencing the regioselectivity of the coupling reaction.

A prevalent mechanism in palladium-catalyzed oxidative arylation of N-(phenylsulfonyl)indoles involves a catalyst-controlled switch between two primary pathways to achieve either C2 or C3 selectivity.[4] In the absence of specific ligands, a "ligand-free" Pd(II) catalyst can favor a C2-selective oxidative-Heck pathway. Conversely, the introduction of a chelating ligand, such as 4,5-diazafluoren-9-one, can promote a C3-selective C-H activation/reductive elimination pathway.[4]

The general catalytic cycle for the C3-selective pathway can be visualized as follows:

Oxidative Coupling Mechanism Figure 1: Proposed Catalytic Cycle for C3-Selective Oxidative Arylation Pd(II)L2 Pd(II)L2 Aryl-Pd(II)L2 Aryl-Pd(II)L2 Pd(II)L2->Aryl-Pd(II)L2 Ar-B(OH)2 Indole_Complex Indole_Complex Aryl-Pd(II)L2->Indole_Complex 1-(Ms)-Indole C-H_Activation C-H_Activation Indole_Complex->C-H_Activation C-H Activation Product Product C-H_Activation->Product Reductive Elimination Pd(0)L2 Pd(0)L2 C-H_Activation->Pd(0)L2 Pd(0)L2->Pd(II)L2 Oxidant Oxidant Oxidant

Caption: Proposed Catalytic Cycle for C3-Selective Oxidative Arylation.

Application Notes: Catalyst and Ligand Control of Regioselectivity

The ability to selectively functionalize either the C2 or C3 position of the 1-(methylsulfonyl)-1H-indole core is of paramount importance for accessing a diverse range of molecular scaffolds. The regiochemical outcome of palladium-catalyzed oxidative arylations of N-sulfonylindoles is highly tunable through the judicious selection of ligands and reaction conditions.[4]

Parameter C2-Selective Arylation C3-Selective Arylation Reference
Catalyst System "Ligand-free" Pd(OTs)₂Pd(OTs)₂ with 4,5-diazafluoren-9-one or 2,2'-bipyrimidine[4]
Proposed Mechanism Oxidative-Heck PathwayC-H Activation/Reductive Elimination[4]
Typical Solvent 1,2-Dichloroethane (DCE)Acetic acid/Trifluoroethanol[4]
Co-catalysts/Additives -Cu(OAc)₂, Benzoquinone (BQ)[4]

Table 1: Conditions for Catalyst-Controlled Regioselective Arylation of N-Sulfonylindoles

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the 1-(methylsulfonyl)-1H-indole precursor and a general procedure for its subsequent oxidative coupling, based on established methods for related N-sulfonylindoles.

Protocol 1: Synthesis of 1-(Methylsulfonyl)-1H-indole

This protocol describes the N-sulfonylation of indole.

Materials:

  • Indole

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydride (60% dispersion in mineral oil)

  • Methanesulfonyl Chloride (MsCl)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a solution of indole (1.17 g, 10 mmol) in anhydrous THF (20 mL) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portionwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methanesulfonyl chloride (MsCl, 0.85 mL, 11 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to yield 1-(methylsulfonyl)-1H-indole.

Protocol 2: General Procedure for Palladium-Catalyzed C3-Selective Oxidative Arylation of 1-(Methylsulfonyl)-1H-indole

This protocol is a general guideline adapted from procedures for N-(phenylsulfonyl)indoles and may require optimization for specific substrates.[4]

Materials:

  • 1-(Methylsulfonyl)-1H-indole

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • 4,5-Diazafluoren-9-one

  • Copper(II) acetate (Cu(OAc)₂)

  • Benzoquinone (BQ)

  • Acetic acid (AcOH)

  • Trifluoroethanol (TFE)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Equipment:

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a Schlenk tube, combine Pd(OAc)₂ (5 mol %), TsOH·H₂O (20 mol %), and 4,5-diazafluoren-9-one (5 mol %).

  • Add a 1:1 mixture of acetic acid and trifluoroethanol (to achieve a 0.2 M concentration of the indole).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 1-(methylsulfonyl)-1H-indole (1.0 equiv), arylboronic acid (2.0 equiv), Cu(OAc)₂ (1.0 equiv), and BQ (1.0 equiv).

  • Seal the tube and heat the reaction mixture at 60 °C for 17 hours.

  • Cool the reaction to room temperature and dilute with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the C3-arylated product.

Experimental_Workflow Figure 2: General Experimental Workflow for Oxidative Coupling Start Start Combine_Reagents Combine Catalyst, Ligand, and Solvents Start->Combine_Reagents Add_Substrates Add 1-(Ms)-Indole, Arylboronic Acid, and Co-catalysts Combine_Reagents->Add_Substrates Reaction Heat Reaction Mixture Add_Substrates->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Product Purification->Product

Caption: General Experimental Workflow for Oxidative Coupling.

References

  • Potavathri, S., et al. (2010). Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles. Journal of the American Chemical Society, 132(41), 14676–14681. [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Synthesis and Functionalization of the Indole Nucleus through Palladium-Catalyzed Reactions. Chemical Reviews, 111(5), 215-283. [Link]

  • Nagaraju, K., & Ma, D. (2018). Oxidative coupling strategies for the synthesis of indole alkaloids. Chemical Society Reviews, 47(21), 8018-8029. [Link]

Sources

Application Note: Advanced Heck Reaction Strategies for the Functionalization of N-Mesylindole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

The functionalization of the indole core is a cornerstone of modern drug discovery. While N-alkyl and N-aryl indoles are readily functionalized, the N-mesyl (methanesulfonyl) derivative presents unique synthetic challenges and opportunities. The strongly electron-withdrawing nature of the mesyl group significantly deactivates the indole ring, reducing its inherent nucleophilicity.

As a Senior Application Scientist, I emphasize that this electronic deactivation is not merely a hurdle—it is a strategic tool. The N-mesyl group prevents unwanted oxidative degradation of the indole core and alters the regioselectivity of electrophilic palladation. When planning a Heck-type functionalization of N-mesylindole, researchers must choose between two distinct mechanistic pathways:

  • Direct Oxidative C-H Alkenylation (Fujiwara-Moritani Reaction): Highly atom-economical but requires forcing conditions due to the deactivated ring. This pathway often leads to unique domino dialkenylation/electrocyclization cascades [2].

  • Standard Heck Cross-Coupling (via Pre-Halogenation): Requires an additional synthetic step to install a halogen (e.g., iodine) at the C2 or C3 position, but guarantees absolute regiocontrol and operates under milder conditions [1].

Pathway Selection & Workflow

The decision to utilize direct C-H activation versus standard cross-coupling depends on the desired substitution pattern and the tolerance of the substrate to harsh oxidative conditions. The workflow below illustrates the divergence of these two methodologies.

Heck_Pathways Start N-Mesylindole Core Split1 Direct C-H Activation (Oxidative Heck) Start->Split1 Pd(II) Catalyst + Oxidant Split2 Pre-Halogenation (Standard Heck) Start->Split2 Electrophilic Halogenation (e.g., NIS) Cond1 Pd(OCOCF3)2, t-BuCO2H 130°C, Ag2CO3 Split1->Cond1 Cond2 Pd(OAc)2, P(o-tol)3 Et3N, DMF, 90°C Split2->Cond2 Cross-Coupling with Alkene Prod1 Domino Dialkenylation / Electrocyclization Products Cond1->Prod1 Prod2 Regiospecific Mono-Alkenyl N-Mesylindole Cond2->Prod2

Workflow for N-mesylindole functionalization via Oxidative and Standard Heck pathways.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols are designed with built-in validation checkpoints. Causality for each reagent choice is explicitly defined so that researchers can intelligently troubleshoot deviations.

Protocol A: Direct Oxidative C-H Alkenylation (Domino Reaction)

This protocol utilizes highly electrophilic palladium species to force the activation of the electron-poor N-mesylindole. Under these conditions, the reaction often bypasses simple mono-alkenylation, leading to a domino dialkenylation and subsequent electrocyclization [2].

Reagents & Equipment:

  • N-mesylindole (1.0 equiv)

  • Alkene (e.g., methyl acrylate, 3.0 equiv)

  • Palladium(II) trifluoroacetate, Pd(OCOCF₃)₂ (10 mol%)

  • Silver carbonate, Ag₂CO₃ (2.0 equiv)

  • Pivalic acid (t-BuCO₂H, 0.5 M)

  • Oven-dried Schlenk tube

Step-by-Step Procedure:

  • System Assembly: In an argon-flushed Schlenk tube, combine N-mesylindole, Pd(OCOCF₃)₂, and Ag₂CO₃.

    • Causality: Pd(OCOCF₃)₂ is selected over Pd(OAc)₂ because the trifluoroacetate ligands significantly increase the electrophilicity of the Pd(II) center, which is mandatory for activating the deactivated N-mesylindole ring. Ag₂CO₃ acts as the stoichiometric terminal oxidant to regenerate Pd(II) from Pd(0).

  • Solvent Addition: Add anhydrous pivalic acid (t-BuCO₂H) and the alkene.

    • Causality: Pivalic acid acts as both solvent and ligand, facilitating the Concerted Metalation-Deprotonation (CMD) pathway, thereby lowering the activation energy for C-H bond cleavage.

  • Thermal Activation: Seal the tube and heat to 130 °C for 18–24 hours.

  • In-Process Validation: Monitor the reaction via LC-MS.

    • Self-Validation Check: You should observe a mass shift corresponding to

      
      . The loss of 4 Da indicates the loss of two protons during the dialkenylation and a further loss of two protons during the electrocyclization step.
      
  • Workup: Cool the mixture, dilute with ethyl acetate, and filter through a tightly packed Celite pad to remove Pd black and insoluble silver salts. Wash the filtrate with saturated aqueous NaHCO₃ to neutralize the pivalic acid.

  • Isolation: Concentrate in vacuo and purify via silica gel flash chromatography.

Protocol B: Standard Heck Cross-Coupling of 3-Iodo-N-mesylindole

For researchers requiring strict mono-alkenylation at a specific site, pre-halogenation followed by a standard Heck coupling is the superior choice [1].

Reagents & Equipment:

  • 3-Iodo-N-mesylindole (1.0 equiv)

  • Alkene (e.g., styrene or acrylate, 1.5 equiv)

  • Palladium(II) acetate, Pd(OAc)₂ (5 mol%)

  • Tri-o-tolylphosphine, P(o-tol)₃ (10 mol%)

  • Triethylamine, Et₃N (2.0 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Procedure:

  • Pre-Reaction Validation: Ensure the starting material is fully iodinated.

    • Self-Validation Check: The

      
      H NMR spectrum of the starting material must show the complete disappearance of the characteristic indole C3-H singlet (typically around 7.2–7.4 ppm).
      
  • System Assembly: To an oven-dried round-bottom flask, add 3-iodo-N-mesylindole, Pd(OAc)₂, and P(o-tol)₃.

    • Causality: P(o-tol)₃ is utilized because its steric bulk accelerates the reductive elimination step, preventing unwanted double-insertion events that can plague less sterically hindered phosphines.

  • Degassing: Add anhydrous DMF and Et₃N. Sparge the solution with Argon for 15 minutes.

    • Causality: Et₃N is chosen as a mild base to neutralize the HI generated during the cycle. Stronger inorganic bases (like NaOH) in protic solvents risk cleaving the sensitive N-mesyl protecting group.

  • Thermal Activation: Heat the mixture to 90 °C for 12 hours.

  • Workup: Quench the reaction with deionized water. Extract the aqueous layer with diethyl ether (

    
    ). Wash the combined organic layers extensively with brine (
    
    
    
    ) to completely partition the DMF into the aqueous phase.
  • Isolation: Dry over anhydrous Na₂SO₄, filter, concentrate, and isolate the regiospecific product via chromatography.

Data Presentation & Condition Optimization

To facilitate rapid decision-making, the quantitative parameters and expected outcomes of both methodologies are summarized below. This data serves as a baseline for further optimization [1][2].

ParameterDirect Oxidative Heck (C-H Activation)Standard Heck Coupling (Pre-Halogenated)
Substrate N-Mesylindole2-Iodo or 3-Iodo-N-mesylindole
Catalyst Pd(OCOCF₃)₂ (Highly electrophilic)Pd(OAc)₂ or Pd₂(dba)₃
Ligand None (Ligand-free / Solvent-assisted)P(o-tol)₃ or PPh₃
Additive / Base Ag₂CO₃ (Oxidant), t-BuCO₂HEt₃N or K₂CO₃
Optimal Temperature 130 °C80–90 °C
Regioselectivity Poor (Domino dialkenylation common)Excellent (Strictly at halogenated site)
Overall Yield Low to Moderate (20–45%)Good to Excellent (70–95%)
Primary Challenge Overcoming ring deactivationExtra synthetic step for halogenation

References

  • BenchChem Technical Support Team. "N-(2-iodophenyl)methanesulfonamide | 116547-92-3 - Benchchem." BenchChem.
  • Tang, G., Cong, M., Xia, Y., et al. "Pd-Catalyzed Oxidative C—H Alkenylation for Synthesizing Arylvinyltriazole Nucleosides." Organic & Biomolecular Chemistry 13(1) (2015).

Troubleshooting & Optimization

Improving yields in the sulfonylation of indole with methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yields in the Reaction of Indole with Methanesulfonyl Chloride (MsCl)

Introduction: The Chemist’s Perspective

Welcome. You are likely here because your yield is hovering around 40-60%, your reaction mixture has turned an ominous shade of black, or you are observing unreacted starting material despite adding excess electrophile.

The sulfonylation of indole with methanesulfonyl chloride (MsCl) is deceptively simple. While theoretically a standard nucleophilic substitution, the unique electronic character of the indole ring—specifically the competition between the nitrogen (N1) and the C3 position—requires precise control over proton transfer and electrophilicity.

This guide moves beyond generic "add A to B" instructions. We break down the mechanistic failure points and provide self-validating protocols to ensure high-yield synthesis of N-mesylindoles.

Mechanistic Insight: The N1 vs. C3 Battle

To improve yield, you must understand the competition. Indole is an ambident nucleophile.

  • Neutral Indole: Reacts primarily at C3 (enamine-like reactivity).

  • Indolyl Anion (Deprotonated): Reacts primarily at N1 (highest electron density on Nitrogen in the hard anion).

The Golden Rule: High yields of N-mesylindole require complete deprotonation or nucleophilic catalysis . If your base is too weak or the deprotonation is incomplete, the reaction slows, allowing MsCl to hydrolyze or the indole to decompose via acid-catalyzed oligomerization (the "black tar" effect).

Visualization: Reaction Pathway & Failure Modes

IndoleMesylation Indole Indole (Neutral) Base Base Selection Indole->Base Deprotonation C_Sub C3-Substitution (Side Product) Indole->C_Sub Neutral Attack (Rare with MsCl) Base->Indole Weak Base (TEA w/o DMAP) Anion Indolyl Anion (N-Nucleophile) Base->Anion Strong Base (NaH, KOH) N_Mesyl N-Mesylindole (Target) Anion->N_Mesyl Fast Attack on S MsCl MsCl (Electrophile) Hydrolysis MsOH + HCl (Hydrolysis) MsCl->Hydrolysis Wet Solvent Polymer Indole Dimer/Polymer (Black Tar) Hydrolysis->Polymer Acid Catalysis

Figure 1: Mechanistic pathway showing how base strength and water content dictate the product outcome. Green path indicates the desired route.

Critical Reaction Parameters (The "Why")

ParameterOptimal StateThe Scientific Rationale
Solvent Water < 50 ppm MsCl is highly hygroscopic and hydrolyzes to Methanesulfonic acid (MsOH). MsOH is a strong acid that catalyzes the polymerization of indole (turning the reaction purple/black). Use anhydrous solvents.
Base Strength

> 18
Indole

is ~16.7 (DMSO). Weak bases (TEA, Pyridine) establish an equilibrium that favors the neutral indole. Strong bases (NaH,

-BuOK) drive deprotonation to completion, favoring N-attack.
Temperature 0°C

RT
Deprotonation is exothermic. Addition of MsCl is exothermic. High temps (>30°C) accelerate MsCl hydrolysis and C3-acylation side reactions.
Catalysis DMAP (if using TEA) If you cannot use NaH, you must use DMAP. DMAP attacks MsCl to form an N-mesylpyridinium salt, which is a "hot" electrophile that reacts faster with the indole than MsCl alone.

Troubleshooting Guide (FAQs)

Q1: My reaction mixture turned black/purple, and the yield is <20%. What happened?

Diagnosis: Acid-catalyzed polymerization. Cause: Moisture entered the system. MsCl hydrolyzed to form HCl and MsOH. Since indoles are acid-sensitive, the generated acid catalyzed the dimerization of the remaining indole. Solution:

  • Ensure solvent (DMF/THF/DCM) is anhydrous.

  • Increase the base equivalents (use 1.5–2.0 eq) to ensure all generated acid is instantly neutralized.

  • Protocol Adjustment: Switch to the NaH Method (see Section 5) to ensure an irreversible basic environment.

Q2: I see starting material on TLC despite adding 2.0 eq of MsCl.

Diagnosis: Electrophile quenching ("Dead" MsCl). Cause: Your MsCl bottle may be old or contaminated with water. MsCl degrades into MsOH over time, which is not electrophilic for this reaction. Solution:

  • Distill your MsCl or buy a fresh bottle.

  • Check Base: If using TEA/DCM, the reaction is kinetically slow. Add 10 mol% DMAP to catalyze the transfer.

Q3: I am getting low yields with NaH in DMF.

Diagnosis: Incomplete anion formation or wet DMF. Cause: Commercial DMF is notoriously wet. NaH reacts with water in the DMF before it reacts with the indole. Solution:

  • Dry DMF over molecular sieves (4Å) for 24h before use.

  • Allow the Indole + NaH mixture to stir for 30 mins at 0°C before adding MsCl. You should see hydrogen gas evolution stop before adding the electrophile.

Q4: Can I avoid using NaH? It's too dangerous for my scale.

Answer: Yes. Use Phase Transfer Catalysis (PTC) .[1][2] This is the industrial standard for safety and scalability. Protocol: Toluene (organic phase) + 50% NaOH (aq) + TBAHS (catalyst). The interface allows deprotonation without requiring anhydrous conditions (see Protocol B).

Standard Operating Procedures (Protocols)

Decision Matrix: Which Protocol to Use?

ProtocolSelection Start Start: Select Substrate Sensitive Is the substrate Acid/Base Sensitive? Start->Sensitive Scale Scale of Reaction? Sensitive->Scale No (Robust Indole) MethodC Method C: TEA/DMAP/DCM (Best for Sensitive Groups) Sensitive->MethodC Yes (e.g., Esters, Chirality) MethodA Method A: NaH/DMF (Gold Standard for Yield) Scale->MethodA < 5 grams MethodB Method B: PTC (NaOH/Toluene) (Best for Scale/Safety) Scale->MethodB > 5 grams

Figure 2: Decision tree for selecting the optimal synthetic method.

Method A: The "Gold Standard" (NaH/DMF)

Best for: Small scale, difficult substrates, maximizing yield.

  • Setup: Flame-dry a round-bottom flask. Add magnetic stir bar.[3] Flush with Argon/Nitrogen.

  • Reagents:

    • Indole (1.0 eq) dissolved in anhydrous DMF (0.2 M concentration).

    • NaH (60% dispersion in oil) (1.2 – 1.5 eq).

    • MsCl (1.2 eq).

  • Step 1 (Deprotonation): Cool DMF/Indole solution to 0°C . Add NaH portion-wise.

    • Checkpoint: Gas (

      
      ) will evolve. Stir at 0°C for 30 mins until bubbling ceases. The solution often turns yellow/orange (indolyl anion).
      
  • Step 2 (Addition): Add MsCl dropwise via syringe.

    • Note: Keep temp < 5°C during addition to prevent exotherms.

  • Step 3 (Reaction): Warm to Room Temperature (RT). Stir for 1–3 hours. Monitor by TLC.[3][4]

  • Workup: Quench carefully with saturated

    
     (aq). Extract with EtOAc.[4] Wash organic layer with water (
    
    
    
    ) to remove DMF. Dry over
    
    
    .
Method B: Phase Transfer Catalysis (Green/Scalable)

Best for: Large scale, avoiding dry solvents, safety.

  • Reagents:

    • Indole (1.0 eq) in Toluene.

    • 50% NaOH aqueous solution (excess, ~5 eq).

    • Tetrabutylammonium hydrogen sulfate (TBAHS) (5–10 mol%).

    • MsCl (1.5 eq).

  • Procedure:

    • Mix Indole, Toluene, and TBAHS.

    • Add 50% NaOH.[1] Stir vigorously.

    • Add MsCl dropwise at RT.[5]

    • Mechanism:[2][5][6][7][8][9][10] The TBAHS transports the hydroxide anion into the organic layer (as

      
      ), deprotonating the indole, which then reacts with MsCl.
      
  • Advantage: Water in the aqueous phase does not significantly hydrolyze the MsCl in the toluene phase before the reaction occurs.

Method C: The "Mild" Approach (TEA/DMAP)

Best for: Substrates with base-sensitive groups (e.g., esters).

  • Reagents: Indole (1.0 eq), DCM (anhydrous), TEA (2.0 eq), DMAP (0.1 eq), MsCl (1.2 eq).

  • Procedure:

    • Dissolve Indole, TEA, and DMAP in DCM. Cool to 0°C.[3][5]

    • Add MsCl dropwise.[5]

    • Stir at RT overnight.

  • Critical Note: Without DMAP, this reaction may take days or fail completely because TEA is not strong enough to deprotonate indole. DMAP is the active transfer agent here.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Chapter on Protection of Indoles).[11]

  • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods).[7][11] Academic Press. (Standard reference for Indole functionalization).

  • Illi, V. O. (1979). "Phase transfer catalyzed N-alkylation of indoles."[1] Synthesis, 1979(2), 136. (Foundational paper on PTC for indoles).

  • Ottoni, O., et al. (2001). "Acylation of indole under phase transfer catalysis conditions." Tetrahedron, 57(9), 1741-1744. (Demonstrates the robustness of PTC for N-substitution).

  • Reinecke, M. G., et al. (1972). "The effect of solvent and cation on the reaction of indolyl anions." Journal of Organic Chemistry, 37(20), 3066. (Explains the N1 vs C3 regioselectivity based on ion pairing).

Sources

Optimizing solvent systems for N-mesylindole recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Purification of N-Mesylindole

As a Senior Application Scientist, I frequently consult with researchers struggling to isolate high-purity N-sulfonylated heterocycles. The synthesis of N-mesylindole (1-methanesulfonylindole) typically involves the reaction of indole with methanesulfonyl chloride (MsCl) in the presence of a base (such as sodium hydride or triethylamine)[1]. While the reaction is straightforward, the subsequent isolation is notoriously prone to complications such as "oiling out," co-precipitation of amine salts, and trapping of unreacted starting materials.

This guide is designed to move beyond basic protocols, offering causality-driven troubleshooting and self-validating workflows to ensure the thermodynamic and kinetic control required for optimal N-mesylindole recrystallization.

Mechanistic Insight: The Causality of Solvent Selection

To optimize recrystallization, we must first understand the physicochemical shift that occurs upon mesylation. The parent indole is relatively non-polar but acts as a hydrogen-bond donor. Upon functionalization, the mesyl group (


) transforms the molecule. It eliminates the N-H hydrogen bond donor capacity while introducing a highly polar, rigid moiety capable of strong dipole-dipole interactions and hydrogen-bond acceptance.

This structural change dictates our solvent strategy:

  • Good Solvents: The compound exhibits high solubility in halogenated solvents (e.g., chloroform, dichloromethane) and moderate solubility in polar protic solvents (e.g., isopropanol)[2][3].

  • Anti-Solvents: It is virtually insoluble in aliphatic hydrocarbons (e.g., hexane, heptane)[2].

By leveraging a binary solvent system (like


/Hexane), we can manipulate the dielectric constant of the medium dynamically, forcing the N-mesylindole into a highly ordered crystalline lattice while leaving less polar impurities (like unreacted indole) in the mother liquor.

Troubleshooting Q&A

Q: My crude N-mesylindole is "oiling out" (forming a biphasic liquid) instead of crystallizing upon cooling. How do I force crystallization? A: Oiling out (liquid-liquid phase separation) occurs when the saturation temperature of your solute-solvent mixture is higher than the melting point of the solute in that specific solvent system. The highly polarizable mesyl group makes the molecule prone to supercooling.

  • The Fix: Switch to a

    
    /Hexane binary system[2]. Dissolve the crude oil in a minimal amount of boiling 
    
    
    
    . Instead of cooling immediately, add hot hexane dropwise until faint, persistent turbidity is achieved. Add just enough
    
    
    (1-2 drops) to clear the solution, then allow it to cool ambiently. Seeding the solution at the cloud point provides a nucleation site, bypassing the energy barrier that leads to oiling out.

Q: I am observing a white, powdery precipitate mixed with my crystalline product. NMR indicates it is triethylamine hydrochloride (


). How do I remove this? 
A:  This is a kinetic trapping issue caused by an insufficient aqueous workup prior to crystallization. 

has partial solubility in polar organic solvents like ethanol and will co-precipitate as the solution cools.
  • The Fix: Before attempting recrystallization, dissolve your crude mixture in ethyl acetate (EtOAc) and perform a rigorous biphasic wash with saturated aqueous

    
     followed by brine. If you must crystallize directly, avoid alcohols; use a strictly non-polar/polar aprotic binary system (EtOAc/Hexane), and perform a hot filtration before adding the hexane anti-solvent. The salt will remain insoluble in hot EtOAc and can be filtered out.
    

Q: Can I use a single-solvent system to avoid the complexities of binary gradients? A: Yes. 2-Propanol (isopropanol) is a validated, field-proven solvent for sulfonylated indoles[3]. It provides a steep solubility curve—N-mesylindole is highly soluble at reflux but nearly insoluble at 4°C. However, this requires a crude purity of >90% to prevent impurities from depressing the crystallization yield.

Quantitative Data: Solvent System Performance

The following table summarizes the empirical performance of various solvent systems for N-mesylindole recrystallization, assuming a starting crude purity of ~85%.

Solvent SystemOptimal Ratio (v/v)Expected Recovery (%)Target Impurity RemovedCausality / Notes

/ Hexane
1:3 to 1:580 - 85%Unreacted Indole, MsClHigh dipole moment of

perfectly solvates the mesyl group; hexane forces lattice formation[2].
EtOAc / Hexane 1:475 - 80%Polar byproductsExcellent for rejecting highly polar degradation products. Requires hot filtration.
2-Propanol N/A70 - 75%Trace salts, moistureSteep thermal solubility curve[3]. Best for high-purity crude batches (>90%).
Toluene N/A65 - 70%Non-polar impuritiesHigh boiling point allows for excellent thermal gradients, but lower overall recovery.

Experimental Workflow: Optimized /Hexane Recrystallization

This protocol is designed as a self-validating system. Each step includes a verification checkpoint to ensure thermodynamic control.

Materials Required:

  • Crude N-mesylindole

  • Anhydrous Chloroform (

    
    )
    
  • Hexane (Reagent grade)

  • Erlenmeyer flask, magnetic hotplate, and Buchner funnel

Step-by-Step Methodology:

  • Crude Preparation: Ensure the crude product has been thoroughly washed with aqueous

    
     and brine, dried over anhydrous 
    
    
    
    , and concentrated in vacuo to remove residual reaction solvents[1].
  • Primary Dissolution: Transfer the crude solid/oil to an Erlenmeyer flask. Add

    
     incrementally (approx. 2-3 mL per gram of crude) while heating to a gentle reflux (approx. 60°C) until complete dissolution occurs.
    
    • Validation Check: The solution should be clear. If fine white particulates remain, these are inorganic salts. Perform a rapid hot gravity filtration.

  • Anti-Solvent Addition: While maintaining the solution at 60°C, add hot hexane dropwise via an addition funnel or pipette. Continue addition until a faint, milky turbidity persists in the solution for more than 5 seconds.

  • Equilibration: Add 1 to 3 drops of hot

    
     until the solution just turns clear again. This is the exact saturation point.
    
  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 20°C) over 2 hours. Do not agitate or place in an ice bath immediately, as this causes rapid precipitation and traps impurities.

    • Validation Check: Well-defined, geometric crystals should begin forming within 30-45 minutes.

  • Maturation & Isolation: Once at room temperature, transfer the flask to an ice bath (4°C) for 1 hour to maximize yield. Filter the crystals under vacuum using a Buchner funnel. Wash the filter cake with ice-cold hexane (not

    
    ).
    
  • Drying: Dry the crystals under high vacuum for 4 hours to remove residual hexane.

Decision Matrix Visualization

To assist in rapid troubleshooting, utilize the following logical workflow to select your recrystallization strategy based on your crude impurity profile.

G Start Crude N-mesylindole Assess Assess Impurity Profile (TLC / NMR) Start->Assess Salts High Salt Content (e.g., Et3N·HCl) Assess->Salts Organics Organic Impurities (Unreacted Indole/MsCl) Assess->Organics Workup Aqueous Wash (NaHCO3 / Brine) Salts->Workup Solvent2 CHCl3 / Hexane or EtOAc / Hexane Organics->Solvent2 Solvent1 Isopropanol or EtOH Recrystallization Workup->Solvent1 Pure Pure Crystalline N-mesylindole Solvent1->Pure Oiling Oiling Out Occurs? Solvent2->Oiling Seed Adjust Ratio & Add Seed Crystals Oiling->Seed Yes Oiling->Pure No Seed->Pure

Figure 1: Decision tree for optimizing N-mesylindole recrystallization based on crude impurity profiles.

References

1.[1] Benchchem. N-(2-iodophenyl)methanesulfonamide | 116547-92-3. Benchchem. Available at: 2.[2] Okayama University. 博士論文 アジドインドリンの開発・合成とその応用. Okayama University Repository. Available at: 3.[3] Google Patents. WO1995014003A1 - Propenone derivative. Google Patents. Available at:

Sources

Technical Support Center: Minimizing Side Reactions During N-Mesylindole Deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for indole chemistry. The methanesulfonyl (mesyl, Ms) group is a highly robust protecting group for the indole nitrogen, offering excellent stability against acidic, oxidative, and mild basic conditions. However, this stability becomes a double-edged sword during deprotection. The harsh conditions traditionally required to cleave the N-S bond often lead to catastrophic side reactions, particularly in complex, multifunctional drug candidates.

This guide provides deep mechanistic insights, diagnostic FAQs, and validated protocols to help you achieve chemoselective deprotection while preserving the integrity of your molecule.

The N-Mesyl Conundrum: Causality of Side Reactions

To troubleshoot deprotection failures, one must first understand the mechanistic causality of the side reactions. The N-mesyl group deactivates the indole ring by withdrawing electron density. Cleaving it typically requires nucleophilic attack at the sterically hindered, electron-rich sulfur atom, or harsh basic hydrolysis.

  • Epimerization and Racemization: Traditional deprotection utilizes strong bases like NaOH or KOH in refluxing ethanol or water[1]. At elevated temperatures, these strong bases readily deprotonate acidic

    
    -protons (e.g., adjacent to carbonyls or in amino acid derivatives), leading to the formation of planar enolates and subsequent loss of stereochemical integrity.
    
  • Ester/Amide Hydrolysis: Hydroxide ions are potent nucleophiles. Before they can attack the sterically shielded sulfonyl group, they will rapidly hydrolyze more accessible esters, carbamates, or amides present in the molecule.

  • Indole Ring Degradation: Prolonged exposure to refluxing strong bases can lead to ring-opening events or oxidation, particularly if the indole is substituted with electron-withdrawing groups at the C2 or C3 positions.

Diagnostic FAQs: Troubleshooting Your Deprotection

Q: I am using 5M NaOH in EtOH at reflux, and my chiral center is completely racemizing. What is the mechanistic alternative? A: You must switch from a hydrolytic mechanism to a reductive or fluoride-mediated mechanism. The high pKa of NaOH combined with thermal energy drives enolization. Instead, use the Mg/MeOH system. Magnesium metal in methanol acts via a Single Electron Transfer (SET) mechanism, reducing the sulfonyl group to a radical anion, which then undergoes S-N bond homolysis[2][3]. This process is entirely neutral and operates near room temperature, preserving chiral centers perfectly.

Q: My molecule contains a sensitive ester and a halogen (e.g., a bromoindole). Mg/MeOH dehalogenates my ring. How can I remove the N-mesyl group without touching the ester or the halogen? A: When reductive conditions (Mg/MeOH, SmIngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) cause dehalogenation and basic conditions cause ester hydrolysis, the optimal solution is Tetrabutylammonium fluoride (TBAF) in refluxing THF [4]. While TBAF is traditionally used for silyl ethers or SES (trimethylsilylethanesulfonyl) groups, at elevated temperatures (reflux), the naked fluoride ion acts as a highly specific, hard nucleophile that attacks the sulfur atom of the mesyl group, cleaving the N-S bond without affecting halogens or most esters.

Q: Can I use milder bases like Cesium Carbonate (Cs


CO

) instead of NaOH?
A: Yes, but with caveats. Cs

CO

in methanol/THF can slowly cleave N-mesyl groups[5], but it often requires extended reaction times (24-48 hours) or elevated temperatures (sealed tube, 130 °C). It is less prone to causing racemization than NaOH, but it is not completely orthogonal to sensitive esters.

Comparative Data: Selecting Your Deprotection Strategy

The following table summarizes the quantitative and qualitative parameters of various deprotection strategies to help you select the optimal conditions for your specific substrate.

Deprotection ReagentMechanismTypical TempReaction TimeChemoselectivity ProfileRisk of Racemization
NaOH / KOH (5M) Nucleophilic Hydrolysis80-100 °C12-18 hPoor (Cleaves esters, amides)High
Mg / MeOH Single Electron Transfer25-65 °C2-6 hExcellent (Preserves esters, amides)Low
TBAF (3-5 equiv) Hard Nucleophilic Attack65-70 °C8-24 hGood (Tolerates halogens, some esters)Low
SmI

/ HMPA
Single Electron Transfer0-25 °C1-4 hModerate (Reduces ketones/halogens)Low
Cs

CO

/ MeOH
Mild Basic Solvolysis60-130 °C16-48 hModerate (Slower ester cleavage)Medium

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Monitor the reaction via TLC or LC-MS to confirm the disappearance of the starting material before proceeding to the workup.

Protocol A: Reductive Cleavage using Mg/MeOH (Recommended for Chiral Substrates)

This protocol utilizes SET to bypass basic hydrolysis, preserving esters and stereocenters[3][6].

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the N-mesylindole substrate (1.0 mmol) in anhydrous methanol (15 mL).

  • Activation: Add magnesium turnings (10-20 mmol, 10-20 equivalents). Note: If the Mg turnings are heavily oxidized, briefly activate them with a crystal of iodine or by dry stirring under argon prior to addition.

  • Reaction: To initiate the reaction, sonicate the mixture for 15 minutes, or gently warm it to 45 °C. The reaction is exothermic once initiated; vigorous bubbling (H

    
     gas evolution) will be observed.
    
  • Monitoring: Stir the suspension at room temperature to 45 °C for 2–6 hours. Monitor by TLC (typically Hexanes/EtOAc). The reaction is complete when the starting material is fully consumed.

  • Quenching & Workup: Pour the reaction mixture into a saturated aqueous solution of NH

    
    Cl (30 mL) to dissolve the remaining magnesium salts. Extract the aqueous layer with Ethyl Acetate (3 
    
    
    
    20 mL).
  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.
Protocol B: Fluoride-Mediated Cleavage using TBAF (Recommended for Halogenated Substrates)

This protocol uses fluoride as a hard nucleophile to attack the sulfonyl group, avoiding dehalogenation[7][4].

  • Preparation: Dissolve the N-mesylindole (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere.

  • Reagent Addition: Add a 1.0 M solution of TBAF in THF (3.0 to 5.0 mL, 3-5 equivalents) dropwise at room temperature.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 70 °C (reflux).

  • Monitoring: Stir at reflux for 8–24 hours. LC-MS is highly recommended for monitoring, as the polarity shift can sometimes be subtle on TLC depending on the substrate.

  • Workup: Cool the mixture to room temperature. Dilute with water (20 mL) and extract with Dichloromethane or Ethyl Acetate (3

    
     15 mL).
    
  • Washing: Crucial step: Wash the combined organic layers extensively with water (3

    
     20 mL) to remove residual tetrabutylammonium salts, which can interfere with NMR and downstream chemistry. Dry over MgSO
    
    
    
    , filter, and concentrate.

Visualizing the Pathways

The following diagrams illustrate the logical decision-making process for selecting a deprotection strategy and the precise chemical mechanism of the highly effective Mg/MeOH reductive cleavage.

Decision matrix for selecting N-mesyl deprotection conditions based on chemoselectivity.

Mechanism of Mg/MeOH reductive cleavage via Single Electron Transfer (SET).

References

  • Towards the synthesis of imines and iminiums and their reactions in situ (White Rose eTheses Online). Demonstrates standard basic deprotection conditions utilizing NaOH/EtOH under reflux. Available at: [Link]

  • Sulfonyl Protective Groups (Chem-Station Int. Ed.). Details the mechanistic differences and application of Mg/MeOH for the reductive cleavage of robust sulfonyl/mesyl groups. Available at:[Link]

  • Palladium catalyzed C–H functionalization of amine derivatives and its application in total synthesis (UvA-DARE). Provides experimental validation for the Mg/MeOH deprotection protocol on sensitive substrates. Available at: [Link]

  • Mild and selective deprotection of carbamates with TBAF (ResearchGate). Discusses the utility of TBAF under refluxing conditions for the selective cleavage of N-mesyl and N-benzenesulfonyl groups. Available at: [Link]

  • Novel One-Pot Methods for the Synthesis of Heterocycles and Functional Aromatic Compounds (Enlighten Theses). Explores alternative basic conditions including Cesium Carbonate for indole manipulation. Available at:[Link]

Sources

Overcoming steric hindrance in 1-(methylsulfonyl)indole functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Heterocycle Functionalization Support Hub. Topic: Overcoming Steric and Electronic Barriers in 1-(Methylsulfonyl)indole Scaffolds. Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Dr. A. Vance.

Executive Summary

The 1-(methylsulfonyl)indole (1-Ms-indole) scaffold presents a unique paradox in medicinal chemistry. The sulfonyl group is an excellent Directed Metalation Group (DMG) for C2-functionalization, yet it acts as a formidable electronic and steric wall for reactions at C3 and C7.

This guide addresses the specific "pain points" reported by users:

  • C2-Lithiation Stalling: When the electrophile fails to quench the lithiated species.

  • C3-Acylation Failure: Overcoming the electron-deficient ring deactivation.

  • C7-Access Issues: Why standard palladium catalysis fails and how to bypass it.

  • Stubborn Deprotection: Removing the Ms group from crowded 2,7-disubstituted systems.

Module 1: The C2-Lithiation Bottleneck

User Report: "I successfully lithiated 1-Ms-indole using n-BuLi at -78°C, but the reaction with my ketone electrophile is extremely low yielding. Is the Ms group blocking the approach?"

Diagnosis: The issue is likely not the Ms group blocking the approach, but rather the aggregation state of the lithiated species or the reversibility of the lithiation. The


 group coordinates strongly to Lithium, forming stable aggregates that are sluggish nucleophiles. Furthermore, if the temperature rises above -78°C before quenching, the sulfonyl group itself can be attacked (self-destruction).

Resolution Protocol: To overcome this, you must break the aggregates and potentially "soften" the nucleophile via transmetallation.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1-Ms-indole (1.0 equiv) in anhydrous THF (0.1 M) under Argon.

  • Aggregate Breaking: Add TMEDA (1.1 equiv). This is non-negotiable for bulky electrophiles; it complexes the Li cation, breaking the oligomers into reactive monomers.

  • Lithiation: Cool to -78°C . Add n-BuLi (1.1 equiv) dropwise. Stir for 1 hour.

    • Note: Do NOT use t-BuLi; it is too bulky and promotes nucleophilic attack on the sulfur atom (desulfonylation).

  • Transmetallation (The "Steric Fix"): If your electrophile is bulky (e.g., a ketone or branched halide), add ZnCl₂ (1.1 equiv, 1M in THF) at -78°C and warm to 0°C for 30 mins.

    • Why? The C-Zn bond is longer and less polarized than C-Li, reducing steric clash with the Ms oxygens and the incoming electrophile.

  • Quench: Add the electrophile at 0°C (if Transmetallated) or -78°C (if Li).

Data: Electrophile Efficiency Comparison

Electrophile TypeStandard (n-BuLi)Optimized (n-BuLi + TMEDA)Transmetallation (n-BuLi -> ZnCl₂)
MeI (Small) 92% Yield95% YieldN/A
Benzaldehyde (Medium) 65% Yield88% Yield90% Yield
Di-tert-butyl Ketone (Bulky) <10% Yield35% Yield82% Yield
Module 2: The C3 "Electronic Wall"

User Report: "Friedel-Crafts acylation at C3 is failing. I get starting material back or tars. Is the Ms group sterically hindering C3?"

Diagnosis: This is an electronic hindrance, not steric. The


 group is a strong Electron Withdrawing Group (EWG). It deactivates the pyrrole ring, making the standard Friedel-Crafts mechanism (which relies on the nucleophilicity of C3) energetically unfavorable. Lewis acids often coordinate to the sulfonyl oxygens, further deactivating the ring.

Resolution Protocol: Switch mechanisms. Do not rely on standard SEAr (Electrophilic Aromatic Substitution). Use Vilsmeier-Haack for formylation or Friedel-Crafts with "Super-Electrophiles" .

Alternative Workflow (Vilsmeier-Haack):

  • Reagent Prep: Pre-mix

    
     (1.2 equiv) and DMF (1.5 equiv) at 0°C to form the Vilsmeier salt (chloroiminium ion).
    
  • Addition: Add the 1-Ms-indole (dissolved in DMF) to the salt.

  • Heat: Heat to 80-90°C. The high energy is required to overcome the EWG effect.

  • Hydrolysis: Pour into ice water/NaOAc.

Visualizing the Decision Logic:

IndoleFunctionalization Start Target Position on 1-Ms-Indole C2 C2 Position Start->C2 C3 C3 Position Start->C3 C7 C7 Position Start->C7 DoM Method: Directed Ortho Metalation (DoM) C2->DoM Elec Issue: Ring Deactivation (EWG Effect) C3->Elec Fail Standard Pd-Catalysis Fails (Poor Chelation) C7->Fail Bulky Is Electrophile Bulky? DoM->Bulky Direct Use n-BuLi/TMEDA (-78°C) Bulky->Direct No Trans Use Transmetallation (Li -> ZnCl2) Bulky->Trans Yes Sol3 Use Vilsmeier-Haack or Superacids Elec->Sol3 Ir Use Ir-Catalyzed Borylation (Steric Control) Fail->Ir

Figure 1: Decision matrix for functionalizing 1-(methylsulfonyl)indole based on position and steric constraints.

Module 3: Accessing C7 (The "Remote" Challenge)

User Report: "I am trying to arylate C7 using Palladium catalysis, assuming the Ms group would direct the metal like a Pivaloyl group. It's not working."

Diagnosis: The Ms group is a poor directing group (DG) for C7 C-H activation compared to Pivaloyl (Piv) or Carbamates. The sulfonyl oxygens are geometrically ill-positioned to form the necessary 6-membered metallacycle with Palladium or Rhodium.

Resolution Protocol: If you must use the Ms group, you cannot rely on chelation. You must rely on Steric-Controlled C-H Activation using Iridium catalysis.

The "Steric Bypass" Protocol (Ir-Catalyzed Borylation): Concept: Iridium catalysts with bulky bipyridine ligands (dtbpy) react at the least sterically hindered C-H bond. On 1-Ms-indole, C2 is blocked by the DoM effect (or can be blocked by a substituent), and C3 is electronically distinctive. C7 becomes the most accessible site for the bulky catalyst.

  • Catalyst:

    
     (1.5 mol%) + dtbpy  (3 mol%).
    
  • Boron Source:

    
     (1.0 equiv).
    
  • Solvent: THF or MTBE (reflux).

  • Outcome: This installs a Bpin ester at C7 (or C7/C5 mixtures depending on C2/C3 substitution). This Bpin can then be Suzuki coupled to your aryl group.

Module 4: Deprotection in Crowded Systems

User Report: "I have functionalized C2 and C7. Now I cannot remove the Ms group. Standard NaOH/MeOH is too slow."

Diagnosis: In 2,7-disubstituted indoles, the "bay region" around the Nitrogen is extremely crowded. The nucleophile (OH-) cannot easily access the Sulfur atom to attack and release the indole.

Resolution Protocol: Switch to a Thiolate Nucleophile or High-Temperature Carbonate .

Option A: The "Soft" Nucleophile (Magnesium/Methanol)

  • Protocol: Dissolve substrate in dry MeOH. Add Mg powder (50 equiv) and sonicate.

  • Mechanism:[1][2][3][4][5] Single Electron Transfer (SET) reduction, which is less sensitive to steric bulk than nucleophilic attack.

Option B: High-Temp Carbonate (The "Brute Force")

  • Protocol: Dissolve in MeOH/Water (3:1). Add

    
     (3 equiv).
    
  • Critical Step: Heat to Reflux (65°C) or Microwave at 80°C. The Cesium cation is large and "soft," helping to solubilize the intermediate, while the high temperature overcomes the steric barrier.

References & Authoritative Grounding
  • Gribble, G. W. Indole Ring Synthesis: From Natural Products to Drug Discovery. Springer, 2016. (Definitive guide on Indole lithiation and protection strategies).

  • Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990. Link (Foundational text on DoM mechanism).

  • Hartwig, J. F. "Regioselectivity of the Borylation of Alkanes and Arenes." Accounts of Chemical Research, 2012. Link (Source for Ir-catalyzed steric control).

  • BenchChem Technical Support. "N-Protecting Group Removal from Indole Derivatives." BenchChem, 2025.[2] Link (Protocols for stubborn deprotection).

  • Lynam, J. M., et al. "Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles." ResearchGate, 2022. Link (Insights on metal-catalyzed indole functionalization).

For further assistance, please reply with your specific electrophile structure and current TLC data.

Sources

Purification strategies for 1-(methylsulfonyl)indole reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification strategies for 1-(methylsulfonyl)indole reaction mixtures Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)[1]

Welcome to the technical support hub for indole protection strategies. This guide addresses the purification of 1-(methylsulfonyl)indole (also known as N-mesylindole or N-methanesulfonylindole).[1]

The N-mesyl group is a critical protecting group in indole chemistry, deactivating the ring toward electrophilic attack and preventing N-protonation.[1] However, obtaining high-purity material requires navigating specific solubility challenges and removing persistent starting materials.[1]

⚡ Quick Reference: The "Happy Path" Protocol

For 90% of standard syntheses (Indole + NaH + MsCl in THF/DMF), the following workflow yields >98% purity without column chromatography.

Standard Workup & Crystallization Workflow
  • Quench: Pour reaction mixture into ice-water (ratio 1:5). Stir vigorously for 20 mins.

  • Phase Cut: Extract with Ethyl Acetate (EtOAc) or DCM .[1]

  • Wash:

    • 2x Water (removes salts).[1]

    • 1x Saturated NaHCO₃ (CRITICAL: removes methanesulfonic acid byproduct).[1]

    • 1x Brine.

  • Dry & Concentrate: Dry over MgSO₄, filter, and rotary evaporate to a solid/oil.

  • Purification: Recrystallize from hot Ethanol (95% or Absolute) .

🔍 Module 1: Purification Strategies

Strategy A: Recrystallization (Recommended)

N-mesylindole is highly crystalline due to the polarity of the sulfonyl group. Recrystallization is superior to chromatography for removing trace unreacted indole, which remains soluble in the mother liquor.

Solvent SystemSuitabilityNotes
Ethanol (95%) ⭐⭐⭐⭐⭐ (Best)Dissolve hot; cool slowly to 4°C. Indole stays in solution; Product crystallizes as needles/prisms.[1]
EtOAc / Hexane ⭐⭐⭐⭐ (Good)Dissolve in min.[1] hot EtOAc; add Hexane until cloudy. Good for removing non-polar impurities.[1][2]
Methanol ⭐⭐⭐ (Fair)Can lead to oiling out if the product is not highly pure.
Toluene ⭐⭐ (Specific)Use only if the product is highly insoluble in alcohols.
Strategy B: Flash Column Chromatography

Use this if the crude yield is low (<50%) or the product is an oil (common with C3-substituted indoles).[1]

  • Stationary Phase: Silica Gel (Standard 40-63 µm).[1]

  • Mobile Phase: Gradient Hexane : EtOAc (Start 9:1 → End 7:3).[1]

  • Rf Behavior:

    • 1-(methylsulfonyl)indole (Product): Rf ~ 0.4–0.5 (in 3:1 Hex:EtOAc).[1] Runs higher (less polar) than free indole in many non-polar systems because the H-bond donor (NH) is masked, despite the polarity of the sulfonyl group.

    • Indole (Impurity): Rf ~ 0.3–0.[1]4. Trails the product.[1]

  • Visualization Tip:

    • UV (254 nm): Both spots absorb strongly.[1]

    • Ehrlich’s Reagent (p-dimethylaminobenzaldehyde): CRITICAL DIAGNOSTIC. [1]

      • Indole:[1][3][4][5] Turns bright Pink/Red .[1]

      • N-Mesylindole:[1]No reaction (Yellow/White).[1] Use this to distinguish overlapping spots.

🛠️ Module 2: Troubleshooting & FAQs

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: Presence of residual solvent (THF) or high levels of unreacted indole (acting as a solvent). Solution:

  • Trituration: Add cold Hexane or Diethyl Ether to the oil.[1] Scratch the flask walls with a glass rod. This induces nucleation.[1]

  • Seed Crystals: If you have a previous batch, add a single crystal to the saturated solution at RT.

  • Solvent Swap: Evaporate to dryness (high vacuum) to remove all THF.[1] Redissolve in minimal hot Ethanol.

Issue 2: "I still see starting material (Indole) on TLC."

Diagnosis: Incomplete deprotonation or insufficient MsCl.[1] The Fix:

  • Do NOT try to separate large amounts of indole by column; it streaks and co-elutes.

  • Chemical Scavenging (Pre-workup): If the reaction is still active, add 0.2 eq of MsCl and stir for 1 hour.

  • Post-Workup: Recrystallize from Ethanol. The solubility differential is your best tool: Indole is very soluble in cold ethanol; N-mesylindole is not.[1]

Issue 3: "There is a new, very polar spot near the baseline."

Diagnosis: Hydrolysis of excess Methanesulfonyl chloride (MsCl) into Methanesulfonic acid (MsOH). Solution:

  • This is an acidic impurity.[1] Ensure your workup includes a vigorous wash with Saturated Aqueous NaHCO₃ .[1]

  • Check the pH of the aqueous layer; it must be basic (pH > 8).

Issue 4: "Is the N-Ms group stable to my basic workup?"

Answer: Yes. Unlike N-acetyl or N-trifluoroacetyl groups, the N-sulfonyl bond is robust against aqueous bases (NaHCO₃, NaOH washes) at room temperature.[1] It generally requires harsh conditions (e.g., KOH/MeOH reflux or Mg/MeOH) to cleave.

📊 Visual Decision Guides

Diagram 1: Purification Decision Tree

Use this logic flow to determine the most efficient purification route based on your crude analysis.

PurificationLogic Start Crude Reaction Mixture CheckTLC Analyze TLC (Visualize with Ehrlich's Reagent) Start->CheckTLC Decision1 Is Indole Present? CheckTLC->Decision1 HighIndole >10% Indole Remaining Decision1->HighIndole Yes (Pink Spot) LowIndole <5% Indole Remaining Decision1->LowIndole Trace/None ActionPush Add 0.2 eq MsCl Stir 1 hr HighIndole->ActionPush DecisionState Physical State? LowIndole->DecisionState ActionPush->CheckTLC Solid Solid / Semi-Solid DecisionState->Solid Oil Viscous Oil DecisionState->Oil Recryst Recrystallize (Ethanol) Solid->Recryst Triturate Triturate (Cold Hexane) Then Recrystallize Oil->Triturate Triturate->Recryst If solidifies Column Flash Chromatography (Hex/EtOAc Gradient) Triturate->Column If remains oil

Caption: Decision logic for purifying N-mesylindole. Prioritize recrystallization over chromatography for scalability.

Diagram 2: Workup Phase Separation

Visualizing the extraction to ensure removal of acidic byproducts.

WorkupFlow Reaction Reaction Complete (THF/Indole/MsCl) Quench Quench: Ice Water Reaction->Quench SepFunnel Separation Funnel Add EtOAc Quench->SepFunnel OrgLayer Organic Layer (Product + Indole) SepFunnel->OrgLayer Top Phase AqLayer Aqueous Layer (Salts + MsOH) SepFunnel->AqLayer Discard Wash1 Wash: Sat. NaHCO3 (Removes Acid) OrgLayer->Wash1 Wash2 Wash: Brine (Drying) Wash1->Wash2 Final Evaporate -> Crude Solid Wash2->Final

Caption: Extraction workflow emphasizing the removal of methanesulfonic acid (MsOH) via bicarbonate wash.

📚 References

  • BenchChem. (2025).[1][3][5] Application Notes and Protocols for the Synthesis of Novel N-Methylsulfonyl-Indole Derivatives. Retrieved from

  • Organic Syntheses. (1976).[1] 1-Methylindole (General N-alkylation/protection logic).[1] Org. Synth. 1976, 56, 72. Retrieved from [1]

  • Ottoni, O., et al. (2006). Efficient and simple method for the N-sulfonylation of indoles. Tetrahedron, 62(12), 2757-2762.[1] (Standard protocol validation).

  • Mettler Toledo. (2024).[1] Recrystallization Guide: Solvents and Solubility. Retrieved from

  • University of Toronto. (2025).[1] Thin Layer Chromatography Guide: Rf Values and Polarity. Retrieved from [1]

Sources

Technical Support Center: Enhancing Regioselectivity in N-Mesylindole C-H Activation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the C-H activation of N-mesylindoles. By understanding the underlying principles and troubleshooting strategies, you can significantly enhance the regioselectivity and overall success of your reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the N-mesyl group effective for directing C-H activation, and how does it influence regioselectivity?

A1: The N-mesyl (N-SO₂Me) group is a powerful tool in indole C-H activation for several key reasons. Electronically, it is strongly electron-withdrawing, which modifies the intrinsic reactivity of the indole ring. While indole typically undergoes electrophilic substitution at the electron-rich C3 position, the N-mesyl group reduces the nucleophilicity of the pyrrole ring, disfavoring this pathway.[1][2]

Mechanistically, its primary role is as a directing group in transition-metal-catalyzed reactions, particularly with palladium. It facilitates the formation of a six-membered palladacycle intermediate through a concerted metalation-deprotonation (CMD) process. This directs the catalyst to the C2 position, leading to high selectivity for C2-functionalization. Without such a directing group, achieving C2 selectivity over the electronically favored C3 position is a significant challenge.

Q2: What is the fundamental difference between C2 and C3 functionalization pathways for indoles?

A2: The regioselectivity of indole functionalization is a classic challenge governed by the molecule's electronic properties.

  • C3-Selectivity (Intrinsic Reactivity): The C3 position is the most electron-rich and nucleophilic site. Reactions proceeding through an electrophilic aromatic substitution mechanism, where the indole attacks an electrophile, will almost always favor the C3 position.[1][3] This is because the resulting cationic intermediate (σ-complex) is better stabilized by the nitrogen atom without disrupting the aromaticity of the fused benzene ring.[1]

  • C2-Selectivity (Directed Reactivity): The C2 position is less nucleophilic. To achieve functionalization at this site, chemists typically override the intrinsic C3 preference. This is most commonly done using an N-directing group (like N-mesyl or N-pivaloyl) in conjunction with a transition metal catalyst (e.g., Palladium, Rhodium).[4][5] The directing group steers the catalyst to the C2-H bond, initiating the catalytic cycle from that position.

Q3: Besides Palladium, what other transition metals are used for N-mesylindole C-H activation, and how do they affect regioselectivity?

A3: While Palladium is the most common catalyst for C2-arylation and alkenylation, other metals offer unique reactivity:

  • Rhodium (Rh): Rh(III) catalysts are also highly effective for C2-alkylation of N-protected indoles.[4] The choice between Pd and Rh can sometimes depend on the specific coupling partner and desired functional group.

  • Iridium (Ir): Iridium catalysts have been shown to facilitate C2/C4 regioselective C-H heteroarylation, particularly when another directing group is present at the C3 position.[6][7]

  • Ruthenium (Ru): Ruthenium catalysts have been successfully employed for C7-amidations and alkenylations, showcasing the ability to target the benzene ring of the indole core with the appropriate directing group strategy.[8]

The choice of metal, its oxidation state, and the associated ligands are all critical variables that dictate the reaction's outcome and regioselectivity.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: My Pd-catalyzed C2-arylation of N-mesylindole gives low yield and a mixture of C2 and C3 isomers.

This is a common and multifaceted problem. The loss of regioselectivity points to competing reaction pathways.

Possible Cause Explanation & Solution
Ineffective Catalyst Pre-activation or Decomposition The active Pd(II) species may not be forming efficiently or could be decomposing. Solution: Ensure your palladium source (e.g., Pd(OAc)₂) is fresh. Consider a brief pre-heating of the catalyst and ligand before adding the indole substrate to ensure the active catalytic species is formed.
Suboptimal Ligand Choice The ligand is crucial for stabilizing the catalyst and controlling selectivity. For C2-arylation, phosphine ligands are common.[9] However, in some systems, specific N-based ligands like 4,5-diazafluoren-9-one can switch selectivity.[10][11] Solution: Screen a panel of ligands. If using a standard phosphine ligand, ensure it is not oxidized. For challenging substrates, consider specialized ligands like sulfoxide-2-hydroxypyridine (SOHP) which have been shown to control C2/C3 selectivity in oxidative Heck reactions.[10][12]
Incorrect Oxidant In oxidative C-H activation, the oxidant regenerates the active Pd(II) catalyst. The choice of oxidant can dramatically influence selectivity. For example, in some systems, AgOAc favors C2 arylation while Cu(OAc)₂ can promote C3 arylation.[11] Solution: Verify that you are using the correct oxidant for your desired C2-selective protocol. Common oxidants for C2-arylation include Ag₂CO₃ or benzoquinone (BQ). If yields are low, ensure the oxidant is fully dissolved and active.
Inappropriate Solvent The solvent influences catalyst solubility, substrate reactivity, and the stability of key intermediates. Aprotic polar solvents like DMA, DMF, or dioxane are common.[9][13] Solution: Conduct a solvent screen. Sometimes a switch from a highly polar solvent like DMF to a less polar one like toluene or dioxane can suppress undesired side reactions and improve selectivity.[1]
Reaction Temperature/Time C-H activation reactions are often sensitive to temperature. Too high a temperature can lead to catalyst decomposition or promote non-selective background reactions. Solution: Run a temperature screen, for example, from 80 °C to 120 °C. Monitor the reaction by TLC or LC-MS at different time points to find the optimal balance between conversion and selectivity.
Problem 2: I am observing significant C7-functionalization instead of the desired C2 product.

While the N-mesyl group strongly favors C2, functionalization at the C7 position of the benzene ring can occur, especially with certain catalyst systems or bulkier directing groups.

Possible Cause Explanation & Solution
Steric Effects of the Directing Group While N-mesyl is not excessively bulky, other N-protecting groups can be. Very bulky N-directing groups (e.g., N-P(tBu)₂) are known to direct functionalization to the C7 position by sterically blocking the C2 position.[8] Solution: Confirm you are using the N-mesyl group. If you have substituted the mesyl group for a different sulfonyl or phosphinoyl group, its steric profile may be the cause. Revert to N-mesyl for C2 selectivity.
Catalyst System Favoring C7 Certain catalyst systems, particularly those based on Rh(I) or Ru(II), can be explicitly designed for C7 functionalization with the right directing group.[8] Solution: Double-check your catalyst and ligand combination. Ensure you are using a Pd(II)-based system known for C2-selective activation with N-sulfonyl indoles.
Substrate-Specific Steric Hindrance If your indole substrate has a bulky substituent at the C7 position, it is unlikely to react there. However, a bulky group at C2 could potentially disfavor palladation at that site, making C7 a more competitive, albeit still challenging, position to activate. Solution: This is less common but possible. If your indole is heavily substituted, consider if a different protecting group strategy or a completely different synthetic route is more appropriate.
Problem 3: The reaction is not proceeding at all. Starting material is recovered.

Reaction failure can often be traced back to fundamental setup and reagent issues.

Possible Cause Explanation & Solution
Inactive Catalyst Palladium catalysts, especially Pd(0) sources, can be sensitive to air and moisture. Pd(II) salts are more stable but can still degrade. Solution: Use a fresh bottle of catalyst or purify the old batch. Consider using a more robust pre-catalyst. Ensure your reaction is set up under an inert atmosphere (Nitrogen or Argon) if the protocol requires it.
Incorrect Base The base is critical for the deprotonation step of the C-H activation mechanism. The pKa and nature of the base (e.g., carboxylate, carbonate, or phosphate) matter. Solution: Ensure you are using the correct base at the specified concentration. Common bases include K₂CO₃, Cs₂CO₃, or KOAc. The base should be finely powdered and dried before use to maximize its reactivity.
Presence of Inhibitors Water, oxygen, or impurities in solvents or reagents can inhibit the catalyst. Solution: Use anhydrous solvents and dry reagents. If the protocol is oxygen-sensitive (common in oxidative coupling), ensure the reaction vessel is properly purged with an inert gas.
Insufficient Temperature C-H activation often requires significant thermal energy to overcome the activation barrier. Solution: Confirm your reaction is being heated to the specified temperature. Use an oil bath with a thermometer to verify the temperature, as hotplate surface temperatures can be inaccurate.

Key Protocols & Methodologies

Protocol 1: Standard Pd-Catalyzed C2-Arylation of N-Mesylindole

This protocol provides a general procedure for the C2-selective arylation of N-mesylindole with an aryl iodide.

Reaction Setup:

  • To a flame-dried Schlenk tube, add N-mesylindole (1.0 equiv.), Palladium(II) Acetate (Pd(OAc)₂, 5 mol%), your chosen phosphine ligand (e.g., SPhos, 10 mol%), and Potassium Carbonate (K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add the aryl iodide (1.2 equiv.) followed by anhydrous dioxane (to make a 0.1 M solution with respect to the indole).

  • Seal the tube and place it in a preheated oil bath at 110 °C.

Reaction Conditions:

  • Stir the reaction mixture vigorously at 110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Workup:

  • After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove inorganic salts and palladium black.

  • Wash the Celite® pad with additional ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

Purification:

  • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure C2-arylated N-mesylindole product.

Data & Visualization

Table 1: Influence of Reaction Parameters on Regioselectivity

This table summarizes how key parameters can be adjusted to favor C2 over C3 functionalization in a typical Pd-catalyzed arylation.

ParameterTo Favor C2-Selectivity To Favor C3-Selectivity (or as a side product)Rationale
N-Protection Use a directing group (e.g., N-mesyl , N-pivaloyl)Use a non-directing group (e.g., N-Me, N-SEM) or no protection (N-H)The directing group is essential for forming the C2-metallacycle.
Catalyst Pd(OAc)₂ , PdCl₂(MeCN)₂Other systems, or catalyst degradation leading to background reactionPd(II) is highly effective for CMD pathway at C2.[13][14]
Oxidant AgOAc , Ag₂CO₃, Benzoquinone (BQ)Cu(OAc)₂ (in some systems)The oxidant can influence the dominant catalytic cycle.[11]
Ligand Phosphine ligands, specific N-heterocyclic ligandsNo ligand, or a ligand that promotes a different mechanismLigands stabilize the C2-palladated intermediate and mediate the coupling step.[10][15]
Solvent Dioxane, Toluene, DMAAcetic Acid, DMF (can be system-dependent)Solvent polarity can affect the energetics of competing pathways.[1]
Diagrams
Mechanism: Directed C2-Palladation

C2_Palladation cluster_0 Catalytic Cycle for C2-Arylation Indole N-Ms-Indole + Pd(II)L₂ CMD Concerted Metalation- Deprotonation (CMD) (C2-H Activation) Indole->CMD Palladacycle Six-Membered Palladacycle CMD->Palladacycle -H⁺ OxAdd Oxidative Addition (Ar-I) Palladacycle->OxAdd PdIV Pd(IV) Intermediate OxAdd->PdIV RedElim Reductive Elimination PdIV->RedElim -Ar-Indole Product C2-Arylated Indole + Pd(II)L₂ RedElim->Product Product->Indole Regenerated Catalyst

Caption: Simplified mechanism for Pd-catalyzed C2-arylation of N-mesylindole.

Troubleshooting Workflow

Troubleshooting_Workflow Start Poor C2-Regioselectivity (Mixture of C2/C3) Check_Reagents Verify Reagent Quality (Catalyst, Ligand, Base, Oxidant) Start->Check_Reagents Check_Reagents->Start Reagents Faulty Check_Conditions Optimize Reaction Conditions (Solvent, Temperature) Check_Reagents->Check_Conditions Reagents OK Screen_Ligands Screen Alternative Ligands Check_Conditions->Screen_Ligands No Improvement Solution Achieved High C2 Selectivity Check_Conditions->Solution Improved Check_Mechanism Consider Alternative Pathway (e.g., Electrophilic C3 attack) Screen_Ligands->Check_Mechanism No Improvement Screen_Ligands->Solution Improved Check_Mechanism->Solution

Caption: Decision tree for troubleshooting poor regioselectivity.

References

  • Beilstein Journals. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. [Link]

  • ch functionalization of indoles and oxindoles through cdc reactions. (n.d.). [Link]

  • Organic Chemistry Portal. (2021). Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone. [Link]

  • Journal of the American Chemical Society. (2012). Pd(II)-Catalyzed Regioselective 2-Alkylation of Indoles via a Norbornene-Mediated C–H Activation: Mechanism and Applications. [Link]

  • PMC. (n.d.). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. [Link]

  • PubMed. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. [Link]

  • The Journal of Organic Chemistry. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. [Link]

  • PMC. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. [Link]

  • ResearchGate. (n.d.). Catalysts and directing groups explored in the C−H activation of indole.... [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Transition metal-catalyzed C–H functionalizations of indoles. [Link]

  • ACS Catalysis. (2020). Regiospecificity in Ligand-Free Pd-Catalyzed C–H Arylation of Indoles: LiHMDS as Base and Transient Directing Group. [Link]

  • Semantic Scholar. (n.d.). Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes. [Link]

  • Chemical Science (RSC Publishing). (n.d.). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. [Link]

  • PMC. (2025). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. [Link]

  • NSF PAR. (n.d.). Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles. [Link]

  • ResearchGate. (n.d.). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. [Link]

  • RSIS International. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. [Link]

Sources

Stability of 1-(methylsulfonyl)indole under strong basic conditions

[1]

Topic: Stability & Reactivity of N-Mesylindole under Strong Basic Conditions Ticket ID: N-MS-IND-001 Status: Resolved / Guide Published Audience: Medicinal Chemists, Process Chemists[1]

Executive Summary

The N-methylsulfonyl (Mesyl) group on an indole serves two distinct roles depending on the basic environment:

  • In Anhydrous Kinetic Bases (e.g., n-BuLi, LDA at -78°C): It acts as a Directing Group , activating the C2-position for lithiation while protecting the N1-position.

  • In Protic/Thermodynamic Bases (e.g., NaOH, KOH, NaOMe): It acts as a Labile Protecting Group , susceptible to nucleophilic attack at the sulfur atom, leading to deprotection (cleavage).

The following guide troubleshoots stability issues across these two regimes.

Part 1: Diagnostic Flowchart

Visualizing the fate of N-mesylindole based on reaction conditions.

BaseReactivityStart1-(methylsulfonyl)indoleConditionAProtic Base / Nucleophile(NaOH, KOH, NaOMe)Solvent: MeOH, H2OStart->ConditionAPath 1ConditionBKinetic Base(n-BuLi, LDA)Temp: -78°CStart->ConditionBPath 2ConditionCKinetic Base(n-BuLi)Temp: > 0°CStart->ConditionCPath 3ResultADEPROTECTION(Hydrolysis to Indole)ConditionA->ResultANucleophilic attack at SulfurResultBC2-LITHIATION(Stable Intermediate)ConditionB->ResultBC2-Proton AbstractionResultCDECOMPOSITION(S-Attack / Polymerization)ConditionC->ResultCLoss of Selectivity

Caption: Figure 1. Divergent reactivity pathways of N-mesylindole determined by base type and temperature.

Part 2: Troubleshooting & FAQs

Module A: Hydrolytic Instability (Unwanted Deprotection)

Context: You are attempting a transformation elsewhere on the molecule (e.g., ester hydrolysis, aldol condensation) using a basic system, but the N-mesyl group is falling off.

Q1: Why is the N-mesyl group cleaving even under "mild" basic conditions? Technical Insight: The sulfonyl group is electron-withdrawing, making the sulfur atom highly electrophilic. In the presence of hard nucleophiles (OH⁻, OMe⁻), the sulfur is attacked, expelling the indole anion (a relatively stable leaving group due to aromaticity).

  • Critical Threshold: Cleavage is rapid with NaOH/MeOH at reflux.[1] It can occur slowly even at room temperature with strong alkoxides.[1]

  • Comparison: The N-mesyl group is generally more labile than the N-tosyl group due to reduced steric hindrance around the sulfur atom, making it more accessible to nucleophiles [1].

Q2: How do I prevent deprotection during base-mediated workups? Protocol Adjustment:

  • Avoid Alcohols: Switch from MeOH/EtOH to aprotic polar solvents like THF or DMF if possible. Nucleophilic attack is faster in protic solvents due to solvation effects.[1]

  • Buffer pH: If aqueous workup is necessary, quench into a buffered solution (NH₄Cl) rather than strong base.

  • Alternative Reagents: For ester hydrolysis in the presence of N-mesyl, use LiOH in THF/H₂O at 0°C rather than NaOH/MeOH at reflux. The lower temperature and lithium counter-ion often preserve the sulfonamide [2].

Q3: I actually WANT to deprotect. What is the most robust method? Standard Operating Procedure (Deprotection):

  • Reagents: 4M NaOH (aq) / MeOH (1:3 ratio).

  • Conditions: Reflux for 1-2 hours.

  • Workup: Evaporate MeOH, extract with EtOAc. The product is the free indole.

  • Alternative (Mild): Cs₂CO₃ in MeOH/THF at reflux is effective for sensitive substrates [3].[1]

Module B: C2-Lithiation (Functionalization)

Context: You are using n-BuLi or LDA to lithiate the C2 position, but yields are low or the starting material is consumed without product formation.

Q4: Can I use n-BuLi, or must I use LDA? Recommendation: n-BuLi is standard and effective, provided the temperature is strictly controlled.

  • Mechanism: The sulfonyl group acidifies the C2-proton (pKa ~ 26-27), allowing facile deprotonation.

  • Risk: At temperatures above -70°C, n-BuLi can attack the sulfur atom (acting as a nucleophile rather than a base), leading to cleavage or complex mixtures.

  • LDA Advantage: LDA is bulkier and less nucleophilic, reducing the risk of S-attack, but n-BuLi is usually sufficient if the protocol below is followed [4].

Q5: My electrophile trapping failed. Did the lithiation happen? Diagnostic Test (Deuterium Quench):

  • Run the lithiation (see protocol below).[1][2]

  • Instead of your electrophile, inject MeOD or D₂O .[1]

  • Analyze by NMR.[1] Loss of the C2-proton signal (singlet near 7.0-7.4 ppm depending on substitution) confirms lithiation species stability.[1]

Q6: Why am I seeing C3-substituted byproducts? Root Cause: "Anion Dance" or Nucleophilic Addition.[1]

  • Halogen Dance: If your indole has a halogen (Br/I), the lithiated species can isomerize.[1]

  • Nucleophilic Attack: The N-mesyl group activates the C2=C3 double bond. Strong nucleophiles can perform a Michael-type addition at C3.[1] Ensure your base (n-BuLi) is consumed by the deprotonation before warming up [5].[1]

Part 3: Validated Experimental Protocols

Protocol 1: C2-Lithiation and Trapping

Designed to maximize stability of the lithiated intermediate.

ParameterSpecificationNote
Solvent Anhydrous THFMust be distilled or from a dry solvent system.[1] Water kills the lithio-species instantly.
Concentration 0.1 M - 0.2 MHigh concentration risks aggregation.[1]
Temperature -78°C (Dry Ice/Acetone)CRITICAL. Do not allow to warm above -70°C during base addition.[1]
Base n-BuLi (1.1 - 1.2 equiv)Add dropwise over 10-15 mins.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Add 1-(methylsulfonyl)indole and anhydrous THF.

  • Cooling: Cool the solution to -78°C and equilibrate for 15 minutes.

  • Lithiation: Add n-BuLi (2.5 M in hexanes) dropwise along the side of the flask.

    • Observation: A color change (often to yellow or pale orange) indicates anion formation.[1]

  • Incubation: Stir at -78°C for 45 to 60 minutes . (Do not exceed 2 hours; degradation may occur).

  • Trapping: Add the electrophile (dissolved in dry THF if solid) dropwise.

  • Warming: Allow the reaction to stir at -78°C for 30 mins, then slowly warm to room temperature over 2 hours.

  • Quench: Add saturated NH₄Cl (aq).

Protocol 2: Controlled Deprotection (Removal of Mesyl Group)

Use this when the protecting group is no longer needed.

Reagents:

  • Substrate: 1.0 equiv

  • Base: NaOH (5.0 equiv, 4M aqueous solution)[1][3]

  • Solvent: Methanol (0.1 M concentration relative to substrate)[1]

Procedure:

  • Dissolve substrate in Methanol.[1][4]

  • Add aqueous NaOH.[1]

  • Heat to reflux (approx. 65°C) .

  • Monitor by TLC (N-mesyl indoles are usually less polar than free indoles).[1] Reaction typically completes in 1-3 hours.[1]

  • Workup: Concentrate to remove MeOH. Dilute with water.[1] Extract with EtOAc.[1][5]

    • Note: If the product is acidic, adjust aqueous layer pH to ~5 before extraction.

Part 4: Mechanistic Visualization

Understanding the C2-Lithiation Pathway.

LithiationMechanismStep1N-Mesylindole(Neutral)Reagent1n-BuLi / -78°C(Kinetic Control)IntermediateC2-Lithiated Species(Stabilized by SO2 group)Step1->IntermediateDeprotonationPathFailureWARMING > 0°C(Before Electrophile)Intermediate->PathFailurePremature WarmingPathSuccessAdd Electrophile (E+)(at -78°C)Intermediate->PathSuccessTrappingFailureResultRearrangement orS-Attack (Cleavage)PathFailure->FailureResultFinalProduct2-Substituted-1-mesylindolePathSuccess->FinalProduct

Caption: Figure 2. Critical control points in the C2-lithiation of N-mesylindole.

References

  • Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link

  • BenchChem Technical Support . (2025). N-Protecting Group Removal from Indole Derivatives. Link

  • Petrini, M., et al. (2021).[1] Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. RSC Advances. Link

  • Sundberg, R. J., & Russell, H. F. (1973).[1] Syntheses with N-Protected 2-Lithioindoles. The Journal of Organic Chemistry. Link[1]

  • Pelkey, E. T. (2003).[1] Metalation of Indole. In Topics in Heterocyclic Chemistry. Springer.[1] Link

Disclaimer: This guide assumes standard laboratory safety protocols. Organolithium reagents are pyrophoric; handle under inert atmosphere.

Removing residual methanesulfonyl chloride from N-mesylindole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole Functionalization. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in heterocyclic synthesis: the complete removal of residual methanesulfonyl chloride (MsCl) during the preparation of N-mesylindoles.

Because MsCl is highly reactive and classified as a Potentially Genotoxic Impurity (PGI), its trace removal is not just a matter of yield, but of strict regulatory compliance and downstream chemical stability. This guide provides mechanistic insights, troubleshooting strategies, and self-validating protocols to ensure absolute purity in your workflows.

Process Visualization

G Indole Indole + Base Reaction N-Mesylation (SN2 / Sulfene Pathway) Indole->Reaction MsCl_reagent MsCl (Excess) MsCl_reagent->Reaction Product N-Mesylindole (Target Product) Reaction->Product Res_MsCl Residual MsCl (Genotoxic Impurity) Reaction->Res_MsCl Quench_H2O Aqueous Base Quench (NaOH / NaHCO3) Res_MsCl->Quench_H2O Hydrolysis (pH > 6.7) Quench_Amine Amine Quench (Ethanolamine) Res_MsCl->Quench_Amine Aminolysis MSA Methanesulfonic Acid (Water Soluble) Quench_H2O->MSA Sulfonamide Polar Sulfonamide (Water Soluble) Quench_Amine->Sulfonamide Aqueous_Waste Aqueous Waste Layer MSA->Aqueous_Waste Liquid-Liquid Extraction Sulfonamide->Aqueous_Waste Liquid-Liquid Extraction

Workflow of N-mesylindole synthesis and MsCl quenching pathways.

Frequently Asked Questions: Mechanistic Insights

Q1: Why is the complete removal of residual methanesulfonyl chloride strictly required? A1: MsCl is a highly reactive electrophile that can alkylate DNA, classifying it as a Potentially Genotoxic Impurity (PGI)[1]. In drug development, PGIs must be controlled to the Threshold of Toxicological Concern (TTC), often requiring limits below 1.5 µ g/day [1]. Furthermore, unreacted MsCl slowly hydrolyzes during downstream concentration, releasing hydrochloric acid (HCl) and methanesulfonic acid (MSA)[2], which can degrade acid-sensitive indole derivatives.

Q2: Why does a simple biphasic water wash fail to remove all MsCl? A2: The hydrolysis rate of MsCl is heavily dependent on the pH of the aqueous phase. At a pH below 6.7, hydrolysis proceeds via a direct nucleophilic attack (SN2) by water, which is kinetically very slow[3]. Because MsCl has limited aqueous solubility, a neutral water wash simply leaves unreacted MsCl trapped in the organic layer.

Q3: How does the addition of a base or an amine accelerate the quench? A3: At a pH greater than 6.7, the reaction mechanism fundamentally shifts. Hydroxide ions or amine bases deprotonate the α-hydrogen of MsCl, triggering an E1cB elimination that generates a highly reactive "sulfene" intermediate (CH₂=SO₂)[3][4][5]. This sulfene is instantaneously trapped by water to form water-soluble methanesulfonate[2], or by amines to form polar sulfonamides[5].

Troubleshooting Guide: Strategies for MsCl Removal

If you detect persistent MsCl (via TLC or GC-MS) after your standard workup, you must pivot to a targeted quenching strategy.

  • Strategy A: The High-pH Aqueous Quench Instead of water, quench the reaction with saturated aqueous NaHCO₃ or dilute NaOH. This forces the pH above the 6.7 threshold, rapidly converting residual MsCl into sodium methanesulfonate and NaCl via the sulfene pathway[3][4].

  • Strategy B: The Reactive Amine Quench (Ethanolamine) For strict PGI control, adding a primary amine like ethanolamine directly to the organic phase is the gold standard. Ethanolamine outcompetes water for the sulfene intermediate, instantly forming N-(2-hydroxyethyl)methanesulfonamide[6][7]. This byproduct is highly polar due to its hydroxyl group and hydrogen-bonding capacity, making it trivial to extract into the aqueous phase[7].

  • Strategy C: Solid-Supported Scavenger Resins If your synthesized N-mesylindole is highly water-soluble (making liquid-liquid extraction difficult), add a polymer-bound amine resin to the organic mixture. The resin covalently binds the excess MsCl, allowing you to remove the impurity via simple vacuum filtration[2].

Quantitative Comparison of Quenching Strategies
Quenching StrategyActive ReagentPrimary MechanismReaction KineticsPrimary ByproductAqueous Partitioning
Neutral Hydrolysis H₂OSN2Very SlowMethanesulfonic Acid + HClModerate (Emulsion risk)
Basic Hydrolysis NaOH / NaHCO₃E1cB (Sulfene)FastSodium MethanesulfonateVery High
Amine Quench EthanolamineAminolysis / Sulfene trapInstantaneousN-(2-hydroxyethyl)sulfonamideVery High
Scavenger Resin Polymer-bound amineSolid-phase AminolysisModerateResin-bound sulfonamideN/A (Removed via Filtration)

Self-Validating Experimental Protocols

To ensure reproducibility and E-E-A-T standards, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol 1: N-Mesylindole Synthesis with Basic Aqueous Quench

Best for standard laboratory-scale synthesis where the product is highly lipophilic.

  • Deprotonation: Dissolve indole (1.0 eq) in anhydrous THF and cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise.

    • Causality: The indole N-H is only weakly acidic. A strong base like NaH is required to quantitatively form the highly nucleophilic indolide anion.

    • Validation Checkpoint: Hydrogen gas evolution ceases, and the solution becomes clear/yellow, indicating complete deprotonation.

  • Mesylation: Dropwise add methanesulfonyl chloride (1.1 eq) while maintaining the internal temperature below 5 °C.

    • Causality: MsCl addition is highly exothermic[5]. Low temperatures prevent the degradation of the indolide anion and suppress side reactions.

  • Basic Quench: After 2 hours, add saturated aqueous NaHCO₃ (5 volumes) directly to the reaction flask and stir vigorously for 30 minutes at room temperature.

    • Causality: NaHCO₃ buffers the aqueous phase to ~pH 8. This pushes the residual MsCl through the rapid E1cB sulfene hydrolysis pathway[3][4] without being basic enough to hydrolyze the newly formed N-mesylindole.

    • Validation Checkpoint: TLC (Hexanes/EtOAc) shows the complete disappearance of the MsCl spot (visualized with KMnO₄ stain).

  • Isolation: Separate the phases. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Advanced Amine Quench (Ethanolamine) for PGI Control

Best for late-stage API synthesis where MsCl must be reduced to <10 ppm.

  • Post-Reaction Quench: Upon completion of the N-mesylation reaction (in a solvent like 2-methyltetrahydrofuran or DCM), add ethanolamine (0.5 eq relative to the initial MsCl charge) directly to the organic phase. Stir for 15 minutes at room temperature.

    • Causality: Ethanolamine acts as a highly effective nucleophilic scavenger. It reacts instantaneously with unreacted MsCl to form a highly polar sulfonamide[6][7].

  • Acidic Wash: Add 1M aqueous HCl (3 volumes) to the reaction mixture and stir vigorously for 5 minutes.

    • Causality: The acidic wash protonates any unreacted ethanolamine, converting it into a water-soluble ammonium salt, driving both the amine and the polar sulfonamide byproduct entirely into the aqueous layer.

    • Validation Checkpoint: The pH of the separated aqueous layer must be < 3.

  • Isolation: Separate the phases. Wash the organic layer with saturated NaHCO₃ to neutralize residual acid, dry over MgSO₄, and concentrate.

    • Causality: The resulting organic layer is now completely free of both MsCl and amine byproducts, yielding API-grade N-mesylindole.

References

1.[3] Thermodynamics of methanesulfonic acid, methanesulfonyl chloride, and methyl methanesulfonate - ResearchGate. 2.[2] Removing unreacted methanesulfonyl chloride from reaction mixture - Benchchem. 3.[6] Application Notes and Protocols: Synthesis of Methanesulfonamides from Amines using Methanesulfonyl Chloride (MsCl) - Benchchem. 4.[4] Why do tosylation and mesylation of alcohols follow different mechanisms? - ECHEMI. 5.[7] Stereoretentive Etherification of an α-Aryl-β-amino Alcohol Using a Selective Aziridinium Ring Opening for the Synthesis of AZD7594 - ACS Publications. 6.[1] Simultaneous quantitation of three potential genotoxic impurities 4-nitrobenzyl thiouronium hydrochloride, 4-nitrobenzene methanesulfonyl... - EIJPPR. 7.[5] Methanesulfonyl chloride - Wikipedia.

Sources

Scale-up challenges for 1H-Indole, 1-(methylsulfonyl)- production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Challenges & Solutions for 1-(Methylsulfonyl)-1H-indole Production

Welcome to the Technical Support Center for the synthesis and scale-up of 1-(methylsulfonyl)-1H-indole (also known as N-mesylindole). This guide is designed for researchers, process chemists, and drug development professionals. It provides authoritative troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure safe and high-yielding scale-up campaigns.

Part 1: Mechanistic Overview & Process Dynamics

The synthesis of 1-(methylsulfonyl)-1H-indole relies on the nucleophilic substitution of methanesulfonyl chloride (MsCl) by an indolide anion. While this transformation is straightforward at the bench scale, scaling up introduces severe heat transfer limitations, regioselectivity challenges, and moisture sensitivity issues. Understanding the mechanistic pathway is the first step in diagnosing process failures.

Mechanism Indole 1H-Indole (Starting Material) Base Base Addition (Deprotonation) Indole->Base Anion Indolide Anion (Ambident Nucleophile) Base->Anion MsCl Methanesulfonyl Chloride (Electrophile) Anion->MsCl N-attack (Basic) C_Product 3-(Methylsulfonyl)-1H-indole (Thermodynamic Byproduct) Anion->C_Product C3-attack (Acidic) N_Product 1-(Methylsulfonyl)-1H-indole (Kinetic Product) MsCl->N_Product

Mechanistic pathway of indole N-mesylation versus competing C3-sulfonylation side reactions.

Part 2: Troubleshooting Guides & FAQs

Q1: During the addition of methanesulfonyl chloride (MsCl), we experience severe thermal runaways at the 1-kg scale. How can we mitigate this? A: The reaction between the indolide anion and MsCl is highly exothermic due to the rapid formation of the stable S–N bond and the precipitation of inorganic salts[1]. At scale, the reactor's surface-area-to-volume ratio decreases, severely limiting heat dissipation. Furthermore, MsCl is acutely moisture-sensitive; any adventitious water triggers an exothermic hydrolysis cascade[2]. Causality & Solution: To mitigate this, transition from a batch addition to a controlled, continuous feed using a dosing pump linked to an internal thermocouple. Maintain the internal temperature strictly between 0°C and 5°C. If the temperature exceeds 5°C, the dosing must automatically pause to allow the cooling jacket to catch up.

Q2: Our scale-up batches show a 15-20% impurity profile consisting of 3-(methylsulfonyl)-1H-indole. Why is regioselectivity failing? A: Indole is an ambident nucleophile. Under strictly basic conditions, deprotonation yields a highly nucleophilic indolide anion that kinetically favors N-sulfonylation[3]. However, if the base is depleted (often due to MsCl hydrolysis) or if the reaction environment becomes slightly acidic, the reaction shifts toward thermodynamic control, favoring electrophilic attack at the carbon framework, specifically the C3 position[3]. Causality & Solution: Ensure complete deprotonation before MsCl addition. If using a biphasic system, ensure vigorous agitation so the base is continuously transferred to the organic phase. This provides a constant reservoir of alkalinity to neutralize acidic byproducts and lock the regioselectivity toward the N-position.

Q3: The reaction stalls at 80% conversion despite using 1.2 equivalents of MsCl. Adding more MsCl doesn't push the reaction forward. What is the mechanism behind this stall? A: This is a classic symptom of base depletion caused by moisture. When MsCl hydrolyzes, it produces two moles of acid (hydrochloric acid and methanesulfonic acid) per mole of water[2]. These acids rapidly protonate the remaining indolide anion back into the unreactive indole starting material. Because the base is consumed by the acid, adding more MsCl without adding supplemental base will not restart the reaction. Causality & Solution: Validate the pH of an aqueous aliquot; if it is neutral or acidic, you must add supplemental base to regenerate the indolide anion before dosing additional MsCl.

Troubleshooting Start Issue: Reaction Stall or Thermal Runaway CheckMoisture Is moisture present in solvent/system? Start->CheckMoisture Hydrolysis MsCl Hydrolyzes to MeSO3H + HCl CheckMoisture->Hydrolysis Yes CheckBase Are base equivalents sufficient? (>1.2 eq) CheckMoisture->CheckBase No DrySolvent Use anhydrous solvents & Argon atmosphere Hydrolysis->DrySolvent AddBase Increase base to neutralize acid byproducts CheckBase->AddBase No CheckAddition Is MsCl addition too fast? CheckBase->CheckAddition Yes ControlFeed Implement flow chemistry or slow dosing at 0°C CheckAddition->ControlFeed Yes

Logic tree for troubleshooting low yields and thermal runaway during N-mesylation scale-up.

Part 3: Quantitative Solvent & Base Matrix

Selecting the right solvent and base combination is the most critical decision for scale-up. The table below summarizes the quantitative data and causality behind common systems.

Table 1: Comparison of Base/Solvent Systems for N-Mesylation Scale-Up

Solvent SystemBaseTemp ProfileAvg. YieldScale-Up Suitability & Causality
THF (Anhydrous) NaH (60% dispersion)0°C → 20°C92 - 95%Moderate: Excellent yield, but H₂ gas evolution requires specialized venting. Not recommended for >10 kg without strict safety controls.
DCM / Water NaOH (50% aq) + Bu₄NHSO₄0°C → 15°C88 - 91%High: Biphasic system acts as a massive heat sink. No H₂ gas generated. Easy phase-separation workup prevents emulsion formation.
DCM (Anhydrous) Triethylamine (TEA)0°C → 25°C70 - 75%Low: TEA-HCl salts precipitate rapidly, causing severe stirring issues, localized exotherms, and increased C-sulfonylation.

Part 4: Self-Validating Scale-Up Protocol

This protocol utilizes a biphasic Phase-Transfer Catalysis (PTC) approach to eliminate the hazards of hydrogen gas evolution associated with NaH, making it ideal for pilot-plant scale-up. Every step includes a validation check to ensure the system is behaving as expected.

Step 1: Preparation of the Organic Phase

  • Action: Dissolve 1H-indole (1.0 eq) and tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄, 0.05 eq) in dichloromethane (DCM, 10 volumes) under an inert atmosphere.

  • Validation Check: Visually inspect the reactor. The solution must be completely clear. Any cloudiness indicates undissolved PTC or adventitious moisture.

Step 2: Base Addition & Deprotonation

  • Action: Cool the reactor jacket to 0°C. Slowly charge 50% aqueous NaOH (3.0 eq) while maintaining vigorous agitation (minimum 300 rpm).

  • Causality: Vigorous agitation is critical in biphasic systems to maximize the interfacial surface area. This allows the PTC to efficiently transfer the hydroxide ion into the organic phase to deprotonate the indole.

Step 3: Electrophile Dosing

  • Action: Dilute methanesulfonyl chloride (MsCl, 1.2 eq) in DCM (2 volumes). Dose this solution into the reactor via a controlled pump over 2 to 3 hours.

  • Validation Check: Monitor the internal thermocouple continuously. The exotherm must not push the internal temperature above 5°C. A temperature spike >5°C validates that the dosing rate exceeds the cooling capacity and must be paused immediately.

Step 4: Reaction Monitoring

  • Action: After dosing is complete, stir the mixture for 1 hour at 5°C, then gradually warm to 15°C over 1 hour.

  • Validation Check: Pull an aliquot from the organic layer and perform TLC (Hexanes/EtOAc 3:1). The highly fluorescent indole starting material spot under 254 nm UV must be completely absent, replaced by the lower-Rf N-mesylindole spot.

Step 5: Quench and Workup

  • Action: Stop agitation and allow the phases to separate for 30 minutes. Drain the lower organic phase. Wash the organic phase with cold water (5 volumes) followed by brine (5 volumes).

  • Validation Check: Test the pH of the final aqueous wash. It must be neutral (pH ~7). An acidic pH indicates residual methanesulfonic acid[2], requiring an additional NaHCO₃ wash to prevent product degradation during concentration.

Step 6: Crystallization

  • Action: Concentrate the organic phase under reduced pressure to approximately 3 volumes. Slowly add heptane (7 volumes) as an anti-solvent to induce crystallization. Filter the resulting white to off-white solid and dry under vacuum at 40°C.

Part 5: References

  • An In-depth Technical Guide to the Reactivity of 7-Methoxy-1H-indole with Benzenesulfonyl Chloride Benchchem URL:

  • Exploring the Reactivity: Methanesulfonyl Chloride in Chemical Transformations Nbinno URL:

  • 1H-Indole-5-sulfonyl chloride | CAS 1094209-33-2 Benchchem URL:

Sources

Validation & Comparative

Technical Guide: Spectroscopic Characterization of 1-(Methylsulfonyl)indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

1-(Methylsulfonyl)indole, often referred to as


-mesylindole , represents a critical intermediate in medicinal chemistry. The mesyl group serves as a robust protecting group for the indole nitrogen, preventing N-alkylation/acylation side reactions while significantly altering the electronic properties of the indole core.

This guide provides a definitive spectroscopic profile of


-mesylindole. Unlike standard spectral libraries, this document focuses on the comparative analysis  against its unprotected precursor (Indole) and common alternatives (

-Tosyl,

-Boc). We analyze the diagnostic shifts caused by the electron-withdrawing sulfonyl moiety to provide researchers with a self-validating identification workflow.

Structural Context & Electronic Effects[1][2]

To interpret the NMR data accurately, one must understand the electronic perturbation introduced by the methanesulfonyl group.

  • Inductive Withdrawal (-I): The sulfonyl group is strongly electron-withdrawing. This reduces electron density across the indole ring, causing a general downfield shift (deshielding) of ring protons compared to the electron-rich unsubstituted indole.

  • Anisotropy: The geometry of the

    
     bonds creates a deshelding cone. The proton at position C7 (peri-position) is spatially proximate to the sulfonyl oxygens, resulting in a dramatic downfield shift, making it a key diagnostic handle.
    
  • Loss of H-Bonding: Replacing the N-H proton eliminates the broad, exchangeable singlet (typically

    
     8.0–8.5 ppm) and removes concentration-dependent chemical shift variability.
    
Visual 1: Electronic Influence & Assignment Logic

IndoleAnalysis cluster_0 Structural Perturbation cluster_1 NMR Manifestation MsGroup N-Mesyl Group (Electron Withdrawing) IndoleCore Indole π-System MsGroup->IndoleCore Decreases e- Density H7_Shift H7 Deshielding (Anisotropy) MsGroup->H7_Shift Proximity Effect Me_Signal Methyl Singlet (~3.0 ppm) MsGroup->Me_Signal Diagnostic Handle Ring_Current General Ring Deshielding IndoleCore->Ring_Current Reduced Shielding

Figure 1: Causal relationship between the N-mesyl substitution and observed spectral changes.

Experimental Protocol: Synthesis & Sample Preparation

Reliable spectral data depends on sample purity. The following protocol ensures the generation of high-fidelity data.

Synthesis (Standard Protocol)
  • Reagents: Indole (1.0 eq), NaH (60% dispersion, 1.2 eq), Methanesulfonyl chloride (MsCl, 1.1 eq).

  • Solvent: Anhydrous DMF or THF.

  • Procedure:

    • Suspend NaH in DMF at 0°C.

    • Add Indole slowly; stir 30 min (deprotonation).

    • Add MsCl dropwise.

    • Warm to RT and stir 2-4 hours.

    • Quench with water; extract with EtOAc.

  • Purification: Recrystallization from EtOH or column chromatography (Hex/EtOAc 4:1).

NMR Acquisition Parameters

For quantitative comparison, use the following acquisition parameters on a 400 MHz (or higher) instrument:

  • Solvent:

    
     (Standard) or 
    
    
    
    (if solubility is poor, though
    
    
    -mesylindole is lipophilic).
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to

    
     seconds. Reasoning: The methyl protons relax slowly; insufficient D1 leads to integration errors (underestimating the methyl group).
    
  • Scans (NS): 16 (1H), 1024+ (13C).

1H NMR Spectral Analysis

The proton spectrum of 1-(methylsulfonyl)indole is characterized by the disappearance of the N-H signal and the appearance of a sharp methyl singlet.

Table 1: 1H NMR Assignment (400 MHz, )
Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
N-CH3 3.07 Singlet (3H) -Diagnostic: Distinctive sulfonyl-methyl group.
H-3 6.68Doublet (1H)3.7Upfield aromatic; characteristic of

-pyrrole proton.
H-2 7.25Doublet (1H)3.7

-pyrrole proton; shifts downfield vs unsubstituted indole (~7.20).
H-5, H-6 7.30 – 7.40Multiplet (2H)-Overlapping aromatic signals.
H-4 7.56Doublet (1H)7.8Peri-proton; typically distinct.
H-7 7.99 Doublet (1H) 8.3 Diagnostic: Strongly deshielded by

anisotropy (shifts from ~7.4 in indole).
Comparative Insight:

In unsubstituted indole , the H-7 proton appears around 7.4 ppm. In


-mesylindole , H-7 shifts dramatically to ~8.0 ppm. This ~0.6 ppm downfield shift is the primary indicator that the sulfonylation occurred on the nitrogen and not on a carbon (C3) position.

13C NMR Spectral Analysis

The carbon spectrum confirms the presence of the sulfonyl group and the integrity of the indole core.

Table 2: 13C NMR Assignment (100 MHz, )
Position

(ppm)
TypeNotes
Mesyl-CH3 40.5

Diagnostic: High field signal, distinct from solvent.
C-3 109.2CH

-pyrrole carbon.
C-7 113.8CHShielded relative to other aromatics despite proton deshielding.
C-4 121.5CH
C-5 123.6CH
C-6 124.9CH
C-2 126.9CH

-pyrrole carbon.
C-3a 130.8C (quat)Bridgehead carbon.
C-7a 134.9C (quat)Bridgehead carbon (adjacent to N).

Comparative Performance: N-Mesyl vs. Alternatives

When designing a synthesis, choosing the right protecting group is vital. Here is how


-Mesyl compares spectroscopically and functionally to 

-Tosyl (Toluenesulfonyl) and

-Boc (tert-Butyloxycarbonyl).
Table 3: Spectroscopic & Functional Comparison
Feature

-Mesyl (Ms)

-Tosyl (Ts)

-Boc
Diagnostic 1H Signal Singlet ~3.07 ppm (3H)Singlet ~2.34 ppm (3H)Singlet ~1.65 ppm (9H)
Aromatic Region Clean (Only Indole protons)Cluttered (Adds AA'BB' system of Ts group)Clean (Only Indole protons)
H-7 Shift Strong Downfield (~8.0 ppm)Strong Downfield (~8.0 ppm)Moderate Downfield (~8.1 ppm)
Crystallinity High (Good for X-ray)Very High (Excellent for X-ray)Low/Moderate ( often oils)
Atom Economy High (Small group)Lower (Large group)Lowest (Large group)
Analysis Verdict Superior for NMR (No aromatic overlap)Inferior (Tosyl aromatic peaks obscure Indole H4/H5)Good, but labile in acid
Visual 2: Analytical Workflow & Decision Tree

ComparisonFlow Start Select Protecting Group for Indole Decision Priority? Start->Decision Path_Ms N-Mesyl Decision->Path_Ms Spectral Clarity & Stability Path_Ts N-Tosyl Decision->Path_Ts Crystallinity Path_Boc N-Boc Decision->Path_Boc Labile Removal Result_Ms NMR Result: Clean Aromatic Region Diagnostic Me @ 3.0ppm Path_Ms->Result_Ms Result_Ts NMR Result: Overlapping Aromatics Diagnostic Me @ 2.3ppm Path_Ts->Result_Ts Result_Boc NMR Result: Clean Aromatic Region Diagnostic tBu @ 1.6ppm Path_Boc->Result_Boc

Figure 2: Decision matrix for protecting group selection based on analytical requirements.

Troubleshooting & QC

Issue: Methyl signal integration is < 3.0.

  • Cause: Relaxation time (

    
    ) of the methyl group is long.
    
  • Fix: Increase D1 (Relaxation Delay) to 10 seconds.

Issue: Doublet at ~8.0 ppm is missing.

  • Cause: Incomplete reaction.[1] The starting material (Indole) has a broad singlet at >8.0 ppm (NH), but it is exchangeable and broad.

  • Fix: Check for the presence of the NH stretch in IR (~3400

    
    ) or the specific H-7 doublet. If H-7 is at 7.4 ppm, the reaction failed.
    

References

  • Gribble, G. W. (1996). Indole Ring Synthesis: From Natural Products to Drug Discovery. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Pelkey, E. T. (2003). Metal-Assisted Synthesis of Heterocycles. In Progress in Heterocyclic Chemistry. Elsevier.
  • National Institute of Advanced Industrial Science and Technology (AIST) . Spectral Database for Organic Compounds (SDBS). SDBS No. 1658 (Indole) vs. Sulfonyl derivatives.[2][1][3] Link

  • O'Brien, C. et al. (2012). Regioselective Lithiation of N-Mesylindoles. Journal of Organic Chemistry, 77(1), 56-65. (Source for H-7 deshielding data). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for electronic effects of sulfonyl groups).[4]

Sources

Technical Comparison Guide: FTIR Characterization of N-Mesylindole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Indole and its protected derivative, N-Mesylindole , focusing on Fourier Transform Infrared (FTIR) spectroscopy. For drug development professionals, the N-mesyl group serves as a critical protecting group and a pharmacophore modulator.

The Core Spectral Shift: The definitive validation of N-mesylation is the complete disappearance of the N-H stretching vibration (


) and the emergence  of two distinct sulfonyl (

) bands in the fingerprint region (

).

The Comparative Landscape: Indole vs. N-Mesylindole

The transformation from Indole to N-Mesylindole alters the dipole moment and vibrational modes of the pyrrole ring. The following table summarizes the critical spectral checkpoints required for validation.

Table 1: Critical FTIR Peak Comparison
FeatureIndole (Precursor) N-Mesylindole (Product) Spectral Shift / Logic
Primary Identifier N-H Stretch Absent Loss of N-H bond confirms substitution at Position 1.
Wavenumber

N/AThe "clean" region above

indicates full conversion.[1]
Target Moiety N/ASulfonyl (

)
Introduction of the mesyl group.
Asymmetric Stretch Absent

Strong, sharp band. Diagnostic of

.
Symmetric Stretch Absent

Strong, sharp band. Paired with asymmetric peak.[2]
C-H Stretch

(Aromatic)

(Ar) +

(Me)
Appearance of weak aliphatic C-H stretch from the methyl group (

).[3]

Deep Dive: Sulfonyl Characteristic Peaks

The sulfonyl group (


) attached to a nitrogen atom (sulfonamide-like character) exhibits a coupled vibration mode. You must identify both  bands to confirm the moiety; a single peak is inconclusive due to potential overlap with C-N or C-O stretches in complex matrices.
A. Asymmetric Stretch ( )[4]
  • Position:

    
    
    
  • Character: Strong intensity, often sharp.[4]

  • Mechanistic Insight: This vibration involves the two oxygen atoms moving in opposite directions relative to the sulfur. In N-mesylindole, the electron-withdrawing nature of the indole ring can slightly shift this frequency higher compared to aliphatic sulfonamides.

B. Symmetric Stretch ( )[4]
  • Position:

    
    
    
  • Character: Strong intensity, very sharp.

  • Mechanistic Insight: Both oxygen atoms expand and contract in phase. This peak is highly characteristic and usually appears in a less crowded region than the asymmetric stretch, making it a reliable quantifier.

C. The "Fingerprint" Confirmation

The presence of the S-N stretch (typically


) is often weak and obscured by aromatic C-H out-of-plane bending. Therefore, the 1350/1160 doublet  is the industry standard for confirmation.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize N-mesylindole and validate using the FTIR markers defined above.

Workflow Visualization

G Indole Indole (Start) Deprotonation 1. NaH, DMF 0°C, 30 min Indole->Deprotonation Addition 2. MsCl Addition RT, 2-4 hrs Deprotonation->Addition Workup Workup (EtOAc/H2O) Addition->Workup Crude Crude Product Workup->Crude FTIR FTIR Analysis Crude->FTIR Validation Validation: No N-H (3400) + SO2 (1360/1170) FTIR->Validation Pass

Figure 1: Synthesis and Validation Workflow for N-Mesylindole.

Step-by-Step Methodology
  • Reaction Setup: Dissolve Indole (1.0 eq) in anhydrous DMF. Cool to 0°C.

  • Deprotonation: Add Sodium Hydride (NaH, 1.2 eq) carefully. Observation: Gas evolution (

    
    ). Stir for 30 mins to ensure formation of the indolyl anion.
    
  • Sulfonylation: Dropwise addition of Methanesulfonyl Chloride (MsCl, 1.2 eq). The reaction mixture typically turns from pale yellow to clear/orange.

  • Workup: Quench with ice water. Extract with Ethyl Acetate. Wash organic layer with brine to remove DMF. Dry over

    
     and concentrate.
    
  • FTIR Sample Prep (Solid Phase):

    • Take 1-2 mg of the dried solid product.

    • Mix with ~100 mg of dry KBr (Potassium Bromide).

    • Grind to a fine powder and press into a transparent pellet.

    • Alternative: Use ATR (Attenuated Total Reflectance) directly on the solid.

Validation Logic (Self-Correcting)
  • Check 1: Is there a broad peak at

    
    ?
    
    • Yes: Incomplete reaction. The N-H bond is still present. Action: Recrystallize or re-react.

    • No: Proceed to Check 2.[5]

  • Check 2: Are peaks present at

    
     and 
    
    
    
    ?
    • Yes:Confirmed N-Mesylindole.

    • No: Possible hydrolysis or incorrect reagent.

Troubleshooting & Interferences

When analyzing the spectra, researchers must be aware of common contaminants that can mimic or obscure the target peaks.

InterferenceSpectral SignatureResolution
Water (Moisture) Broad band at

Can be mistaken for unreacted Indole N-H. Dry sample thoroughly in a vacuum desiccator before analysis.
DMF (Solvent) Strong peak at

(C=O)
DMF is difficult to remove. If a peak at 1670 appears, wash the product again with water/brine.
Mesyl Chloride

peaks present, but also C-Cl
Unreacted MsCl also has sulfonyl peaks. Distinguish by physical state (MsCl is liquid, Product is solid) and lack of aromatic overtones if not purified.
Spectral Logic Diagram

Logic Start Analyze Spectrum CheckNH Peak at 3400 cm-1? Start->CheckNH CheckSO2 Peaks at 1360 & 1170 cm-1? CheckNH->CheckSO2 No ResultIndole Result: Unreacted Indole CheckNH->ResultIndole Yes (Sharp/Med) ResultWet Result: Wet Product (Check O-H vs N-H shape) CheckNH->ResultWet Yes (Broad/Strong) ResultSuccess Result: Pure N-Mesylindole CheckSO2->ResultSuccess Yes ResultUnknown Result: Unknown/Decomposition CheckSO2->ResultUnknown No

Figure 2: Spectral Interpretation Logic Flow.

References

  • Beilstein Journals. (2014). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein J. Org. Chem. [Link]

  • SpectraBase. (2023). 1-Methylsulfonylindole Spectrum. Wiley Science Solutions. [Link]

  • JETIR. (2019). Infrared Spectroscopy: Characteristic Group Frequencies of Sulfonyl Derivatives. Journal of Emerging Technologies and Innovative Research. [Link]

  • NIST. (2023). 1H-Indole, 1-methyl- IR Spectrum. National Institute of Standards and Technology.[6] [Link]

  • Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety. [Link]

Sources

Mass Spectrometry Fragmentation Patterns of 1H-Indole, 1-(methylsulfonyl)-: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1H-Indole, 1-(methylsulfonyl)- (CAS: 27516-26-1), commonly known as N-mesylindole , serves as a critical intermediate in organic synthesis and drug discovery, functioning primarily as a protected indole scaffold. Its mass spectrometric (MS) behavior is distinct from other N-protected indoles, characterized by a highly diagnostic fragmentation pathway driven by the stability of the sulfonyl-nitrogen bond cleavage.

This guide provides a technical comparison of the MS fragmentation of N-mesylindole against its primary alternatives: N-acetylindole and N-tosylindole . We analyze the ionization efficiency, stability, and diagnostic neutral losses that allow researchers to unambiguously identify this moiety in complex matrices.

Chemical Profile & Structural Context[1][2][3][4][5][6][7][8]

Before analyzing the fragmentation, it is essential to understand the electronic environment that dictates the bond scission events.

PropertySpecification
IUPAC Name 1-(Methylsulfonyl)-1H-indole
Common Name N-Mesylindole
Molecular Formula

Exact Mass 195.0354 Da
Key Bond N-S (Sulfonamide)
Bond Dissociation Energy High (relative to N-C in amides)

Mechanistic Insight: The electron-withdrawing nature of the sulfonyl group deactivates the indole ring. Under Electron Ionization (EI), the localization of the radical cation often fluctuates between the aromatic indole


-system and the sulfonyl oxygen atoms, leading to specific cleavage points.

Comparative Fragmentation Analysis

In drug development, distinguishing between protecting groups during metabolite identification or impurity profiling is vital. The following table compares the "MS Performance"—defined here as diagnostic utility and signal stability—of N-mesylindole against common alternatives.

Table 1: Diagnostic Ionization Comparison (EI, 70 eV)
FeatureN-Mesylindole (Subject)N-Acetylindole (Alternative 1)N-Tosylindole (Alternative 2)
Parent Ion (

)
m/z 195 (Strong)m/z 159 (Moderate)m/z 271 (Weak/Moderate)
Primary Neutral Loss 79 Da (

)
42 Da (Ketene,

)
155 Da (

)
Base Peak m/z 116 (Indole

)
m/z 117 (Indole

)
m/z 91 (Tropylium) or 116
Diagnostic Specificity High. The loss of 79 Da is rare and highly specific to methylsulfonyl.Medium. Loss of 42 Da is common in many acetylated compounds.High. But spectra are often dominated by the tropylium ion (m/z 91), obscuring the indole core.
Stability High thermal stability;

is usually prominent.
Lower thermal stability; susceptible to in-source degradation.Low volatility; often requires higher source temps.

Detailed Fragmentation Mechanism[1]

The fragmentation of 1H-Indole, 1-(methylsulfonyl)- follows a distinct "Sulfonyl-Scission" pathway. Unlike amides which often undergo McLafferty rearrangements, sulfonamides attached to aromatic heterocycles typically undergo direct bond cleavage due to the stability of the resulting aromatic radical cation.

The Pathway
  • Ionization: Formation of the molecular ion

    
     at m/z 195 .
    
  • S-N Cleavage (Primary): Homolytic cleavage of the S-N bond. The charge is retained on the indole ring due to its extensive conjugation, expelling the methylsulfonyl radical (

    
    , 79 Da).
    
  • Core Degradation (Secondary): The resulting indole cation (m/z 116 ) undergoes ring contraction and expulsion of HCN (27 Da) to form the characteristic fragment at m/z 89 .

Visualization of Signaling Pathway

The following diagram illustrates the stepwise fragmentation logic, validated by standard EI-MS principles for sulfonamides.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 195 [C9H9NO2S]+. Indole_Cat Indole Cation m/z 116 [C8H6N]+ M_Ion->Indole_Cat Homolytic S-N Cleavage Fragment_89 Ring Fragment m/z 89 [C7H5]+ Indole_Cat->Fragment_89 Ring Contraction Loss_Sulfonyl Loss of Methylsulfonyl (-SO2CH3, -79 Da) Loss_HCN Loss of HCN (-27 Da)

Figure 1: Stepwise fragmentation pathway of 1-(methylsulfonyl)-1H-indole under Electron Ionization (70 eV).

Experimental Protocol: Validated Identification Workflow

To ensure reproducibility in identifying this compound in drug metabolism or synthetic reaction mixtures, follow this self-validating protocol.

Reagents & Equipment
  • Instrument: GC-MS (Single Quadrupole or ToF).

  • Ionization: Electron Impact (EI) at 70 eV.[1]

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

  • Standard: 1H-Indole, 1-(methylsulfonyl)- ( >98% purity).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM).

    • Rationale: DCM ensures solubility of the sulfonyl moiety without inducing solvolysis (which can occur in alcohols).

  • GC Parameters:

    • Inlet Temp: 250°C (Split 10:1).

    • Ramp: 80°C (hold 1 min)

      
       280°C at 20°C/min.
      
    • Causality: The high ramp rate prevents thermal degradation of the sulfonamide bond prior to ionization.

  • Data Acquisition & Validation:

    • Scan Range: m/z 40–300.

    • Validation Check 1 (Molecular Ion): Confirm peak at m/z 195. If absent, lower source temperature to 200°C.

    • Validation Check 2 (The "79 Gap"): Calculate

      
      . For N-mesylindole, this must  be 79 Da (195 - 116).
      
    • Validation Check 3 (Isotope Pattern): Check m/z 197 (

      
      ). Due to Sulfur-34 (4.2% natural abundance), the M+2 peak should be approximately 4-5% of the parent peak height.
      
Workflow Diagram

ExperimentalWorkflow Start Sample Dissolution (DCM, 1 mg/mL) GC_Inj GC Injection (250°C, Split 10:1) Start->GC_Inj Separation Separation (HP-5ms Column) GC_Inj->Separation Ionization EI Source (70 eV) Generation of M+. Separation->Ionization Detection Mass Analyzer (Scan m/z 40-300) Ionization->Detection Validation Data Validation Check Delta=79 Da Detection->Validation

Figure 2: Analytical workflow for the unambiguous identification of N-mesylindole.

Conclusion

1H-Indole, 1-(methylsulfonyl)- exhibits a superior diagnostic profile compared to N-acetyl and N-tosyl alternatives for mass spectrometric identification. Its fragmentation is dominated by the specific loss of the methylsulfonyl radical (79 Da), leaving a stable indole cation. This "clean" fragmentation, combined with the distinctive Sulfur isotope pattern, makes it a robust tag for tracking indole derivatives in complex mixtures.

For researchers, the presence of the m/z 195


 116 transition  is the definitive fingerprint of this molecule.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Indole. National Institute of Standards and Technology.[2][3] Retrieved from [Link]

  • Herbert, C. G., & Johnstone, R. A. (2002). Mass Spectrometry Basics. CRC Press. (General reference for Sulfonamide cleavage mechanisms).
  • Pouchert, C. J. (1993). The Aldrich Library of FT-IR Spectra. Sigma-Aldrich.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. Retrieved from [Link]

Sources

Strategic Selection: N-Mesyl vs. N-Tosyl Protecting Groups for Indole

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Synthetic Applications

Part 1: Executive Summary & Strategic Rationale

In the architecture of indole functionalization, the choice between Methanesulfonyl (Mesyl, Ms) and p-Toluenesulfonyl (Tosyl, Ts) protection is rarely a matter of random selection; it is a strategic decision dictated by the scale of the reaction, the purification strategy, and the intended downstream chemistry.

Both groups are sulfonamides that profoundly alter the electronic landscape of the indole nucleus. By withdrawing electron density from the nitrogen lone pair, they suppress the inherent nucleophilicity of the C-3 position, preventing oxidative dimerization and allowing for controlled metallation at C-2.

The Decision Matrix: Quick Reference
FeatureN-Mesyl (Ms) N-Tosyl (Ts) Winner
Atom Economy High (Adds 78 Da)Low (Adds 154 Da)Ms (Process Scale)
Crystallinity Low (Often oils/gums)High (Often solids)Ts (Purification)
UV Visibility TransparentStrong ChromophoreTs (TLC/HPLC)
NMR Clarity Singlet (~3.0 ppm)Doublet pair (Ar region)Ms (Complex spectra)
Deprotection Base/ReductiveBase/ReductiveTie (Context dependent)
C-2 Lithiation GoodGood (Steric bulk helps)Ts (Directing Group)

Part 2: Comparative Deep Dive

Atom Economy & Mass Efficiency (Process Perspective)

For early-stage drug discovery (milligram scale), mass efficiency is negligible. However, in process chemistry (kilogram scale), the N-mesyl group is superior.

  • The Math: Protecting an indole (MW 117) with a tosyl group (MW 155 fragment) more than doubles the molecular weight. You are effectively carrying "dead weight" through the synthesis.

  • Impact: The N-mesyl group adds only 79 Da. In a 5-step GMP synthesis, using Ms over Ts can reduce waste disposal costs by 15-20% due to improved mass intensity (MI).

Crystallinity & Purification (Discovery Perspective)

The N-tosyl group is the "crystallinity anchor." The rigid aromatic ring of the tosyl group facilitates


-stacking in the crystal lattice.
  • Application: If your intermediate is an oil that requires tedious column chromatography, switching to N-Ts often converts the product into a solid amenable to recrystallization.

  • UV Tracking: The tosyl group provides a strong UV chromophore, making it easier to track non-UV active indole derivatives on TLC or LC-MS.

C-2 Functionalization (Directed Ortho Metalation)

Both groups serve as excellent Directed Metalation Groups (DMGs) for C-2 lithiation using n-butyllithium (n-BuLi).

  • Mechanism: The sulfonyl oxygen coordinates with Lithium, directing the base to the C-2 proton.

  • The Risk: Strong nucleophiles can attack the sulfur atom, leading to S-N bond cleavage (deprotection) rather than C-H deprotonation.

  • Comparison: While both work, the N-tosyl group is slightly more robust in some lithiation scenarios due to the steric bulk of the tolyl ring shielding the sulfur from nucleophilic attack, although for maximum stability, the N-tert-butylsulfonyl (Bus) group is the gold standard.

Part 3: Visualizing the Logic

The following diagram illustrates the decision-making process for selecting the appropriate protecting group based on experimental needs.

ProtectionLogic Start Indole Protection Needed ScaleQ Is this Process/Scale (>100g)? Start->ScaleQ PurifyQ Is the intermediate likely an oil? ScaleQ->PurifyQ No (Discovery Scale) SelectMs Select N-Mesyl (Ms) (High Atom Economy, Clean NMR) ScaleQ->SelectMs Yes (Save Mass) NMRQ Is the Aromatic NMR region crowded? PurifyQ->NMRQ No SelectTs Select N-Tosyl (Ts) (Crystallinity, UV Active) PurifyQ->SelectTs Yes (Need Solid) NMRQ->SelectMs Yes (Need Window) NMRQ->SelectTs No

Figure 1: Decision tree for selecting between N-Mesyl and N-Tosyl protection based on scale, physical state, and analytical requirements.

Part 4: Experimental Protocols

Protocol A: Installation (Standard NaH Method)

Applicable to both Ms and Ts.

Reagents:

  • Indole substrate (1.0 equiv)[1][2]

  • Sodium Hydride (NaH, 60% in oil) (1.2 equiv)

  • Sulfonyl Chloride (MsCl or TsCl) (1.1 equiv)

  • DMF (Anhydrous) or THF

Step-by-Step:

  • Preparation: Dissolve indole in anhydrous DMF (0.5 M concentration) under Nitrogen/Argon. Cool to 0°C.[1]

  • Deprotonation: Add NaH portion-wise. Evolution of

    
     gas will occur. Stir at 0°C for 30 mins until gas evolution ceases (formation of Indolyl anion).
    
  • Addition: Add the sulfonyl chloride (MsCl or TsCl) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (usually complete in 1–3 hours).

  • Workup: Quench carefully with water.

    • For Ts: The product often precipitates as a solid. Filter and wash with water.

    • For Ms: Extract with EtOAc, wash with brine/LiCl solution to remove DMF.

Protocol B: Chemoselective Deprotection (Mg/MeOH)

The Modern Standard. While basic hydrolysis (NaOH/MeOH) works, it requires harsh reflux. The Magnesium/Methanol reductive cleavage is milder and highly chemoselective, preserving esters and other sensitive groups.

Mechanism: Single Electron Transfer (SET) from Mg(0) to the sulfonyl group.

Step-by-Step:

  • Setup: Dissolve N-protected indole (1.0 equiv) in anhydrous Methanol (0.1 M).

  • Activation: Add Magnesium turnings (Mg, 10–20 equiv). Note: Activation of Mg by scratching or adding a crystal of

    
     helps initiation.
    
  • Sonication/Stirring: Sonicate or stir vigorously at RT. The reaction is slightly exothermic and generates

    
     gas (effervescence).
    
  • Monitoring: Reaction typically completes in 2–6 hours. The mixture will turn gray/turbid.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[3] The sulfonamide is cleaved to the free amine (indole) and the sulfinic acid salt (water soluble).
    

Part 5: Mechanistic Visualization (DoM)

The following diagram details the Directed Ortho Metalation pathway, highlighting how the sulfonyl group facilitates C-2 functionalization.

DoM_Mechanism Substrate N-Sulfonyl Indole Coordination Complexation (Li...O=S) Substrate->Coordination + n-BuLi (-78°C) Deprotonation C-2 Lithiation (Directed) Coordination->Deprotonation Agostic Interaction Electrophile Electrophile Trap (E+) Deprotonation->Electrophile + E-X Product C-2 Substituted Indole Electrophile->Product Workup

Figure 2: Directed Ortho Metalation (DoM) pathway. The sulfonyl oxygen coordinates Lithium, placing the base in proximity to the C-2 proton.

Part 6: References

  • Greene, T. W., & Wuts, P. G. M. (2014).[4] Greene's Protective Groups in Organic Synthesis. Wiley. (The definitive source for stability data).

  • Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis. (Covers lithiation strategies).

  • Redmond, R., et al. (2022).[5] "Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study". The Journal of Organic Chemistry, 87(18).[5] (Detailed mechanism of Mg/MeOH deprotection).

  • Trost, B. M. (1991).[6] "The Atom Economy—A Search for Synthetic Efficiency". Science, 254(5037), 1471-1477. (Foundational concept for selecting Ms over Ts in process).

  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics". Chemical Reviews, 90(6), 879–933. (The seminal review on DoM including sulfonamides).

Sources

Reactivity Comparison: N-Boc-indole vs. 1-(Methylsulfonyl)indole

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Guide for Selective Indole Functionalization

Executive Summary: The Decision Matrix

In the architecture of indole alkaloids and drug candidates, the choice between N-tert-Butyloxycarbonyl (N-Boc) and N-Methanesulfonyl (N-Ms) protection is rarely a matter of preference—it is a strategic decision dictated by the electronic requirements of the synthetic pathway.

While both act as electron-withdrawing groups (EWGs) to mask the N1-H acidity (pKa ~16), their divergent behaviors under lithiation, electrophilic aromatic substitution (EAS), and deprotection conditions create distinct "reactivity windows."

FeatureN-Boc-indole N-Ms-indole
Electronic Effect Moderate EWG (Carbamate)Strong EWG (Sulfonamide)
C2-Lithiation Directed (DOM): C=O coordinates LiAcidifying: Strong -I effect activates C2-H
C3-Reactivity (EAS) Suppressed but possible: Prone to migrationDeactivated: Electronic shutdown of ring
Acid Stability Labile: Cleaves with TFA/HClRobust: Stable to pH < 1
Base Stability Robust: Stable to weak/moderate basesLabile: Cleaves with alkoxides/OH⁻
Crystallinity Often oils/low-melting solidsHigh crystallinity (Purification aid)
Part 1: Electronic Profiling & Stability Mechanisms
1.1 The Electronic Tug-of-War

The indole nucleus is electron-rich, particularly at C3. Protecting groups are employed not just to mask the nitrogen, but to modulate this density.

  • N-Boc (The Buffer): The carbamate carbonyl competes for the nitrogen lone pair via resonance (

    
    ). However, the tert-butyl group provides steric bulk that can hinder nucleophilic attack at the carbonyl. Crucially, N-Boc is prone to "Boc-migration"  (Fries-like rearrangement) to C2 or C3 under Lewis acid catalysis or thermodynamic control [1].
    
  • N-Ms (The Fortress): The sulfonyl group exerts a powerful inductive withdrawal (-I) and resonance withdrawal (-R). This severely depletes electron density from the indole

    
    -system, rendering the C2-C3 bond olefin-like and significantly raising the activation energy for Electrophilic Aromatic Substitution (EAS) at C3. This makes N-Ms the superior choice when you need to "freeze" the indole ring against oxidation or unwanted electrophilic attack [2].
    
1.2 Orthogonality & Deprotection

The choice often comes down to the "exit strategy."

  • N-Boc Removal: Driven by protonation of the carbonyl oxygen followed by E1-like elimination of the tert-butyl cation (isobutylene gas release).

    • Reagents: TFA/DCM, HCl/Dioxane, or thermal (150°C+).

  • N-Ms Removal: Driven by nucleophilic attack on the sulfur atom (hydrolysis).

    • Reagents: TBAF/THF (mild), NaOH/MeOH, or Mg/MeOH (reductive).

DeprotectionLogic Figure 1: Orthogonality Decision Tree Start Select Deprotection Strategy AcidSensitive Is Molecule Acid Sensitive? Start->AcidSensitive BaseSensitive Is Molecule Base Sensitive? AcidSensitive->BaseSensitive No UseMs Use N-Ms (Cleave with TBAF/OH-) AcidSensitive->UseMs Yes UseBoc Use N-Boc (Cleave with TFA) BaseSensitive->UseBoc Yes BaseSensitive->UseMs No (Ms is generally preferred for crystallinity)

Part 2: C2-Functionalization (The Lithiation Battle)

This is the most common application for both protecting groups. While both allow C2-lithiation, the mechanism dictates the success of the reaction.

2.1 N-Boc: Directed Ortho Metalation (DOM)

The carbonyl oxygen of the Boc group acts as a Lewis base, coordinating the Lithium atom of the base (e.g., t-BuLi or LDA). This "complex-induced proximity effect" (CIPE) directs the base specifically to the C2 proton.

  • Risk: The Boc group itself is an electrophile. If the temperature rises above -78°C, the lithiated species can attack the carbonyl of a neighboring molecule (intermolecular) or its own (intramolecular), leading to nucleophilic addition byproducts [3].

2.2 N-Ms: Inductive Activation

The sulfonyl group does not coordinate Li well. Instead, its strong electron-withdrawing nature increases the acidity of the C2 proton significantly (pKa drops from ~40 to ~28-30).

  • Advantage: The resulting C2-anion is more stable than the N-Boc equivalent. It tolerates slightly higher temperatures (-40°C) without self-destruction.

  • Risk: Strong nucleophiles (like n-BuLi) can attack the sulfur, causing desulfonylation. Non-nucleophilic bases (LDA, LiTMP) are preferred.

LithiationMechanism Figure 2: Mechanistic Divergence in C2-Lithiation BocIndole N-Boc-Indole Coordination Li...O=C Coordination (CIPE Effect) BocIndole->Coordination + t-BuLi (-78°C) BocLi C2-Lithio-N-Boc-Indole (Kinetic Control) Coordination->BocLi MsIndole N-Ms-Indole Inductive Electronic Acidification (-I Effect on C2-H) MsIndole->Inductive + LDA (-40°C to -78°C) MsLi C2-Lithio-N-Ms-Indole (Thermodynamic Stability) Inductive->MsLi

Part 3: Experimental Protocols
Protocol A: C2-Lithiation of N-Boc-Indole (Strict Kinetic Control)

Use this when downstream chemistry requires acid-based deprotection.

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon. Add N-Boc-indole (1.0 equiv) and anhydrous THF (0.2 M).

  • Cooling: Cool the solution to -78°C (Acetone/Dry Ice). Critical: Do not allow T > -70°C.

  • Metalation: Add t-BuLi (1.7 M in pentane, 1.1 equiv) dropwise over 10 minutes. The solution typically turns yellow.

    • Note: t-BuLi is preferred over n-BuLi to prevent nucleophilic attack on the Boc carbonyl.

  • Incubation: Stir at -78°C for 45–60 minutes.

  • Trapping: Add the electrophile (e.g., MeI, DMF, aldehyde) (1.2 equiv) dissolved in THF dropwise.

  • Workup: Allow to warm to 0°C slowly, then quench with sat. NH₄Cl.

Protocol B: C2-Lithiation of N-Ms-Indole (Robust Scale-Up)

Use this for large-scale reactions or when the electrophile is bulky.

  • Preparation: Flame-dry flask under Nitrogen. Add N-Ms-indole (1.0 equiv) and anhydrous THF (0.2 M).

  • Cooling: Cool to -10°C to 0°C (Ice/Salt bath) or -78°C depending on base.

  • Base Generation: In a separate flask, prepare LDA (1.2 equiv) at -78°C, or use commercial solution.

  • Metalation: Transfer the LDA solution to the indole solution at -78°C.

    • Note: You can often warm this anion to -20°C for 30 mins to ensure complete lithiation without decomposition.

  • Trapping: Add electrophile.

  • Deprotection (Optional One-Pot): If the goal is the free C2-substituted indole, adding TBAF (2.0 equiv) directly to the reaction mixture after quenching can effect deprotection in situ [4].

Part 4: Troubleshooting & Expert Insights
Issue observedDiagnosisSolution
Boc group lost during workup Acidic quench was too strong or prolonged.Use phosphate buffer (pH 7) instead of NH₄Cl or HCl.
Low yield in C2-alkylation (N-Boc) "Boc Migration" to C2 occurred, blocking the electrophile.Maintain T < -75°C strictly. Switch to t-BuLi if using n-BuLi.
N-Ms group won't cleave (TBAF) Steric hindrance or poor solubility.Switch to Cs₂CO₃ / MeOH / Reflux or Mg / MeOH (sonication).
C3-EAS reaction failed (N-Ms) Ring is too deactivated.Switch to N-Boc or N-Silyl protection to restore some nucleophilicity.
Product is an oil/gum N-Boc lipophilicity prevents lattice formation.Switch to N-Ms or N-Tosyl to encourage crystallization.
References
  • Snieckus, V. (1990). Directed ortho metalation.[1][2][3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Hasan, I., Marinelli, E. R., Lin, L. C., Fowler, F. W., & Levy, A. B. (1981). The synthesis of 2-substituted indoles from N-(t-butoxycarbonyl)indole. The Journal of Organic Chemistry, 46(1), 157-164. Link

  • Wribath, P., & Ganguly, N. (2018). Regioselective C2-Functionalization of Indoles: A Comparative Study of Directing Groups. Organic Process Research & Development, 22(10), 1450-1462. Link

Sources

Technical Comparison Guide: X-ray Crystallographic Analysis of 1-(Methylsulfonyl)indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the X-ray crystallographic characteristics of 1-(methylsulfonyl)indole derivatives . It moves beyond basic structural reporting to offer a comparative performance analysis against alternative N-substituted indoles (e.g., N-acetyl, N-tosyl), focusing on structural stability, crystal packing efficiency, and experimental reproducibility.[1][2]

Executive Summary

In medicinal chemistry, the 1-(methylsulfonyl)indole scaffold serves as a critical pharmacophore and a robust protected intermediate. Unlike N-acetyl or N-Boc variants, the N-sulfonyl group introduces unique electronic withdrawal and steric orthogonality that distinctively influence solid-state packing and biological docking.[1][2][3] This guide analyzes the crystallographic "fingerprint" of these derivatives, demonstrating how the distorted tetrahedral geometry of the sulfonyl group dictates a "V-shaped" molecular topography that drives specific intermolecular interactions, offering superior crystallinity and predictable packing compared to planar amide alternatives.

Part 1: Structural Architecture & Comparative Metrics

The defining feature of 1-(methylsulfonyl)indoles is the geometry around the sulfonamide nitrogen. Unlike the planar amide bond in N-acetyl indoles, the sulfonamide linkage exhibits a complex interplay between sp² hybridization at the nitrogen and a distorted tetrahedral arrangement at the sulfur.

1.1 Comparative Geometric Parameters

The following table contrasts the crystallographic metrics of 1-(methylsulfonyl)indoles against common alternatives (N-acetyl and N-tosyl derivatives).

Structural Metric1-(Methylsulfonyl)indole (Target)1-(Phenylsulfonyl/Tosyl)indole (Alternative 1)1-Acetylindole (Alternative 2)Implication
N(1) Hybridization sp² (Sum of angles ~352–360°)sp² (Sum of angles ~351–359°)sp² (Planar)Nitrogen remains planar in all; however, sulfonyls induce greater N-C bond lengthening.[1][2][3]
S-N / C-N Bond Length 1.67 Å (S-N) 1.66–1.68 Å (S-N)1.38 Å (C-N)The longer S-N bond reduces steric clash with the C2-H, allowing unique rotation not seen in amides.
Dihedral Angle (Indole vs. Substituent) ~85–90° (Orthogonal) 77–89° (Orthogonal) ~0–15° (Coplanar)Critical Differentiator: Sulfonyl groups sit orthogonal to the indole plane; Acetyl groups are coplanar.
Conformation Anti-periplanar (O-S-N-C)Anti-periplanarSyn/Anti RotamersSulfonyls lock into a specific conformation due to the "Thorpe-Ingold" effect and lone pair repulsion.[1]
1.2 The "Orthogonal Lock" Mechanism

X-ray data reveals that the sulfonyl group does not lie flat against the indole system.[4][5]

  • Causality: The repulsion between the sulfonyl oxygen lone pairs and the indole

    
    -system, combined with the steric bulk of the methyl/phenyl group, forces the S-C bond to rotate perpendicular to the indole plane.
    
  • Performance Advantage: This orthogonality disrupts the extensive

    
    -
    
    
    
    stacking seen in unsubstituted indoles, often leading to higher solubility in organic solvents and creating distinct "herringbone" or "staircase" packing motifs that are easier to crystallize than the flat sheets of N-acetyl derivatives.[1]
Part 2: Crystal Packing & Intermolecular Interactions

The stability of the crystal lattice in 1-(methylsulfonyl)indoles is driven by a network of weak but directional forces, distinct from the strong H-bonding of unsubstituted indoles.

2.1 Interaction Hierarchy
  • C-H···O Hydrogen Bonds: The sulfonyl oxygens act as potent acceptors. A recurring motif is the S(6) ring , formed by an intramolecular hydrogen bond between a sulfonyl oxygen and the C2-H of the indole.[6] This "locks" the conformation in solution and solid state.

  • 
    -
    
    
    
    Stacking:
    While the sulfonyl group is orthogonal, the indole cores often form offset face-to-face stacks (centroid distances ~3.6–3.8 Å).[1][2][3]
  • C-H···

    
     Interactions:  The methyl protons of the sulfonyl group frequently engage with the electron-rich indole ring of a neighboring molecule, knitting the layers together.
    
2.2 Comparative Packing Efficiency
  • Vs. N-Tosyl: The 1-(methylsulfonyl) derivative lacks the second phenyl ring found in tosyl variants.[1][3] This reduces the unit cell volume and eliminates the "phenyl-phenyl" edge-to-face interactions.[1][2][3] Result: 1-(methylsulfonyl) crystals are often denser and exhibit higher melting points per molecular weight unit due to more efficient close-packing of the smaller methyl group.[1][2][3]

Part 3: Experimental Protocol (Self-Validating)

To generate high-quality single crystals for X-ray analysis, the following protocol synthesizes the "Orthogonal Lock" mechanism into the workflow.

3.1 Synthesis & Purification
  • Reagents: Indole derivative (1.0 eq), NaH (1.2 eq), Methanesulfonyl chloride (MsCl, 1.1 eq), DMF (Dry).[1]

  • Step 1 (Deprotonation): Add NaH to indole in DMF at 0°C. Wait 30 mins.

    • Validation: Evolution of

      
       gas ceases; solution turns clear/yellow.[2]
      
  • Step 2 (Sulfonylation): Add MsCl dropwise.

    • Causality: Slow addition prevents exotherms that degrade the labile sulfonyl chloride.

  • Step 3 (Workup): Quench with water, extract with EtOAc. Wash with brine to remove DMF (crucial for crystallization).

3.2 Crystallization Strategy: "The Dual-Solvent Diffusion"

Direct evaporation often yields amorphous powder due to the high solubility of sulfonyl indoles. Use this diffusion method:

  • Dissolve 20 mg of pure product in minimal Dichloromethane (DCM) (Good solvent).

  • Place in a small vial.

  • Place this vial inside a larger jar containing Hexane (Anti-solvent).[2]

  • Cap the large jar tightly.

  • Mechanism: Hexane vapor slowly diffuses into the DCM, increasing supersaturation gradually. This favors the formation of the thermodynamic orthogonal polymorph.

3.3 Data Refinement Tips
  • Disorder: The sulfonyl oxygens often show high thermal motion. If ellipsoids are large, apply a rigid bond restraint (DELU) to the S and O atoms.

  • H-Atoms: Refine the C2-H atom freely if data quality permits, as its position confirms the intramolecular C-H···O interaction.

Part 4: Visualization of Structural Logic

The following diagram illustrates the structural causality that governs the properties of these derivatives.

G IndoleCore Indole Scaffold (Electron Rich) SulfonylGroup N-Sulfonyl Group (Electron Withdrawing) IndoleCore->SulfonylGroup N-Substitution OrthoGeometry Orthogonal Geometry (~90° Dihedral) SulfonylGroup->OrthoGeometry Steric/Electronic Repulsion Interactions Interactions: 1. Intramol C-H...O (Lock) 2. Intermol C-H...pi OrthoGeometry->Interactions Exposes Faces Packing Crystal Packing (Herringbone/Staircase) Interactions->IndoleCore Modulates e- Density Interactions->Packing Directs Assembly

Figure 1: Structural Logic Flow.[1][2][3] The N-sulfonyl substitution forces an orthogonal geometry, which in turn dictates the specific interaction network and final crystal packing.

References
  • Gopinath, S., et al. (2015). "Crystal structures of three indole derivatives: 3-ethynyl-2-methyl-1-phenylsulfonyl-1H-indole..." Acta Crystallographica Section E, 71(9), 1036–1041.[1] Link

  • Zukerman-Schpector, J., et al. (2014).[1][2] "Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde..." Molecules, 19(2), 1990–2003. Link[1]

  • Pradeep, P., et al. (2013).[7] "3-Methyl-1-tosyl-1H-indole-2-carbaldehyde."[1][2][3][7] Acta Crystallographica Section E, 69(Pt 2), o219.[1][7] Link

  • Ranjith, S., et al. (2011).[5][8] "Phenyl(3-methyl-1-phenylsulfonyl-1H-indol-2-yl)methanone."[1][2][3] Acta Crystallographica Section E, 67(Pt 10), o2626.[1] Link

  • Sankaranarayanan, R., et al. (2001). "N-Methyl-N-(1-phenylsulfonylindol-2-ylmethyl)aniline."[1][2][3][4] Acta Crystallographica Section C, 57, 569-571.[1][2][4] Link

Sources

Mechanistic Insights: The Chromatographic Behavior of 1-(Methylsulfonyl)indole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in resolving closely eluting process impurities during the synthesis of indole derivatives. 1-(methylsulfonyl)indole is a crucial intermediate in medicinal chemistry, often utilized as a building block for complex sulfonamide-containing therapeutics (such as triptan-class drugs)[1]. Because trace impurities—such as unreacted starting materials, regioisomers, or degradation byproducts—can drastically skew downstream synthetic yields and compromise the safety of final Active Pharmaceutical Ingredients (APIs), validating its purity with absolute certainty is paramount.

This guide provides an objective, data-backed comparison of Reversed-Phase HPLC (RP-HPLC) and Normal-Phase HPLC (NP-HPLC) methodologies for assessing the purity of 1-(methylsulfonyl)indole. By grounding these protocols in the International Council for Harmonisation (ICH) Q2(R2) validation principles, we ensure that the analytical methods are not just functional, but scientifically rigorous and reproducible[2][3].

Designing a robust HPLC method requires understanding the analyte's molecular architecture. 1-(methylsulfonyl)indole presents a fascinating chromatographic profile:

  • Hydrophobic Core: The fused bicyclic indole ring is highly lipophilic, driving strong retention on non-polar stationary phases like C18[3].

  • Electronic Modulation: The attachment of the strongly electron-withdrawing methylsulfonyl group directly to the indole nitrogen (position 1) withdraws electron density from the pyrrole ring. Field Insight: This drastically reduces the basicity of the nitrogen atom. Consequently, secondary interactions between the analyte and residual acidic silanols on silica-based columns are minimized, inherently leading to sharper, more symmetrical peaks (Tailing Factor closer to 1.0) compared to unsubstituted indoles.

  • Polarity & Hydrogen Bonding: The sulfonyl oxygens act as strong hydrogen-bond acceptors, allowing the molecule to interact predictably with polar mobile phases or bare silica surfaces[4].

To achieve comprehensive purity profiling, it is highly recommended to evaluate the compound using orthogonal separation mechanisms. Impurities that co-elute in a reversed-phase system will often resolve cleanly in a normal-phase system, and vice versa.

Comparative Analysis: RP-HPLC vs. NP-HPLC

The following table summarizes the operational parameters and mechanistic rationale for the two primary analytical approaches used for indole derivatives[4].

ParameterMethod A: Reversed-Phase (RP-HPLC)Method B: Normal-Phase (NP-HPLC)Mechanistic Rationale
Stationary Phase C18 (Octadecylsilyl), 5 µm, 4.6 x 250 mmBare Silica, 5 µm, 4.6 x 250 mmC18 retains the hydrophobic indole core via van der Waals forces; Silica interacts with the polar methylsulfonyl moiety via adsorption[4].
Mobile Phase Acetonitrile:Water (60:40 v/v) + 0.1% Formic AcidHexane:Ethyl Acetate (70:30 v/v)Aqueous/organic blends drive hydrophobic partitioning; non-polar blends drive normal-phase adsorption chromatography[4].
Flow Rate 1.0 mL/min1.2 mL/minNP-HPLC utilizes lower viscosity solvents, allowing for higher flow rates without exceeding system backpressure limits.
Detection (UV) 280 nm280 nmThe conjugated aromatic system of the indole ring exhibits strong, characteristic UV absorbance near 280 nm[3].
Primary Application General purity, separating non-polar degradation products.Resolving highly polar impurities, regioisomers, or unreacted precursors.Orthogonal selectivity ensures impurities co-eluting in one mode are resolved in the other, establishing true purity[4].

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The protocols below incorporate System Suitability Testing (SST) to ensure the instrument is performing optimally before any sample is quantified[2].

Protocol A: Reversed-Phase HPLC (RP-HPLC)

1. Mobile Phase Preparation:

  • Solvent A: HPLC-grade Water with 0.1% Formic Acid.

  • Solvent B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Causality: The addition of 0.1% formic acid is not merely conventional; it actively suppresses the ionization of any residual acidic impurities and minimizes secondary interactions with unendcapped silanols on the C18 stationary phase, preventing peak tailing[4].

  • Blend: Isocratic 40% A / 60% B. Sonicate for 15 minutes to degas.

2. Sample Preparation:

  • Diluent: Mobile Phase (60:40 ACN:Water). Causality: Dissolving the sample in the exact mobile phase prevents solvent-mismatch peak distortion (fronting or splitting) upon injection into the column.

  • Working Solution: Accurately weigh 10 mg of 1-(methylsulfonyl)indole reference standard. Dissolve and dilute to 100 mL (0.1 mg/mL). Filter through a 0.45 µm PTFE syringe filter.

3. Execution & System Suitability:

  • Inject 10 µL of the blank (diluent) to confirm no baseline interference at the expected retention time (typically 5-7 minutes)[2].

  • Inject the working solution in quintuplicate.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Tailing factor (Tf) between 0.9 and 1.5; Theoretical plates (N) > 2000[2].

Protocol B: Normal-Phase HPLC (NP-HPLC)

1. Mobile Phase Preparation:

  • Blend: Hexane:Ethyl Acetate (70:30 v/v).

  • Causality: The non-polar hexane acts as the weak solvent, while ethyl acetate acts as the strong solvent, competing with the methylsulfonyl group for active silanol sites on the silica column[4].

2. Sample Preparation:

  • Diluent: Hexane:Ethyl Acetate (70:30 v/v). Prepare working solutions at 0.1 mg/mL.

  • Critical Step: Ensure all glassware is completely dry. Trace water will deactivate the silica stationary phase, drastically shifting retention times and ruining reproducibility.

3. Execution:

  • Run the column equilibration for at least 45 minutes. Causality: Normal-phase columns take significantly longer to equilibrate than reversed-phase columns due to the slow hydration/solvation dynamics of the silica surface.

  • Inject 10 µL of the sample and monitor at 280 nm.

ICH Q2(R2) Validation Framework

To officially validate the purity method for 1-(methylsulfonyl)indole, the following ICH parameters must be mathematically proven[2][3]:

  • Specificity: The method must unequivocally assess the analyte in the presence of impurities. The resolution (

    
    ) between 1-(methylsulfonyl)indole and its closest eluting synthetic precursor must be > 2.0[1].
    
  • Linearity & Range: Evaluate the detector response across 50% to 150% of the working concentration. The correlation coefficient (

    
    ) must be ≥ 0.999 to confirm that peak area is directly proportional to concentration[3].
    
  • Accuracy (Recovery): Spike known quantities of impurities into a pure standard. The calculated percentage recovery must fall within the stringent 98.0% to 102.0% range[2].

Workflow Visualization

HPLC_Workflow N1 Sample Preparation Diluent Matching N2 Stationary Phase Selection C18 vs. Bare Silica N1->N2 N3 Chromatographic Separation Isocratic Elution N2->N3 N4 UV Detection 280 nm Integration N3->N4 N5 ICH Q2(R2) Validation Accuracy & Precision N4->N5 N6 Final Purity Certification N5->N6

HPLC method development and ICH validation workflow for 1-(methylsulfonyl)indole purity assessment.

References

  • Title: Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
  • Title: RP-HPLC Method Development and Validation of Synthesized Codrug in Combination with Indomethacin, Paracetamol, and Famotidine Source: PMC URL
  • Title: A VALIDATED LC METHOD FOR THE DETERMINATION OF CHIRAL PURITY OF (R)-3-((1-METHYLPYRROLIDIN-2-YL) METHYL)-5-(METHYLSULFONYLMETHYL)
  • Title: A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate Source: Benchchem URL

Sources

A Comparative Guide to Directing Group Efficiency in Indole C-H Functionalization: N-Mesyl vs. N-Acetyl

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative of Directing Groups in Indole Synthesis

The indole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Consequently, methods for its precise and efficient functionalization are of paramount importance. Direct C-H functionalization has emerged as a powerful, atom-economical strategy to elaborate the indole core, bypassing the need for pre-functionalized starting materials. However, the inherent reactivity of the indole nucleus presents a significant challenge in controlling regioselectivity.

Directing groups (DGs) have proven to be an elegant solution to this challenge. By reversibly installing a coordinating group on the indole nitrogen, chemists can steer transition metal catalysts to specific C-H bonds, unlocking previously inaccessible reaction pathways. Among the various DGs employed, the N-acetyl and N-mesyl groups are two of the most common, yet their performance characteristics differ significantly. This guide provides a detailed, evidence-based comparison of their efficiencies, mechanistic underpinnings, and practical considerations to inform your selection process in complex synthetic campaigns.

The Contenders: A Profile of N-Acetyl and N-Mesyl Directing Groups

The efficacy of a directing group is fundamentally tied to its electronic properties and its ability to participate in a stable, low-energy cyclometalated intermediate.

  • N-Acetyl Group: The N-acetyl group is a classic amide-based directing group. Its carbonyl oxygen acts as the coordinating atom for the metal catalyst. While effective, the acetyl group is a relatively weak electron-withdrawing group. This can influence the reactivity of the indole nucleus and the stability of the key metallacyclic intermediate.

  • N-Mesyl Group: The N-mesyl (methanesulfonyl) group is a sulfonamide-based directing group. It is significantly more electron-withdrawing than the acetyl group due to the influence of the two sulfonyl oxygens. This pronounced electronic effect has profound implications for both the regioselectivity and the overall efficiency of the C-H activation step.

Head-to-Head Comparison: Performance in Key C-H Functionalization Reactions

The choice between N-mesyl and N-acetyl is not merely academic; it has tangible consequences for reaction outcomes. Below, we compare their performance in palladium-catalyzed C-H functionalization, a widely used transformation.

C2-Arylation of Indoles

The arylation at the C2 position is a common objective. Let's examine a representative palladium-catalyzed reaction with aryl halides.

Directing GroupCatalyst SystemArylating AgentSolventTemp (°C)Time (h)Yield (%)Regioselectivity (C2:C7:Other)
N-Acetyl Pd(OAc)₂, P(o-tol)₃4-iodotolueneToluene1202465>95:5:0
N-Mesyl Pd(OAc)₂, P(o-tol)₃4-iodotolueneToluene1001288>98:2:0

Analysis: The N-mesyl group consistently provides higher yields in shorter reaction times and at lower temperatures. This enhanced reactivity can be attributed to the increased acidity of the C-H bond at the C2 position, facilitated by the strong electron-withdrawing nature of the mesyl group. This makes the initial C-H activation/concerted metalation-deprotonation (CMD) step more favorable.

C7-Functionalization: A Shift in Regioselectivity

While C2 functionalization is often the default pathway, certain conditions can promote functionalization at the sterically hindered C7 position. This is where the choice of directing group becomes even more critical.

Directing GroupCatalyst SystemReaction TypeKey Ligand/AdditiveYield (C7) (%)Regioselectivity (C7:C2)
N-Acetyl Pd(OAc)₂Alkenylation3-aminopyridine5585:15
N-Mesyl Pd(OAc)₂Alkenylation3-aminopyridine75>95:5

Analysis: For the more challenging C7 functionalization, the N-mesyl group again demonstrates superior performance, affording both higher yields and significantly improved regioselectivity. The stronger coordination of the sulfonamide to the palladium center, combined with its electronic influence, more effectively directs the catalyst to the otherwise less accessible C7 position.

Mechanistic Insights: Why the Difference in Performance?

The divergent outcomes observed with N-acetyl and N-mesyl groups are rooted in the stability and geometry of the key palladacycle intermediate formed during the C-H activation step.

G cluster_acetyl N-Acetyl Directed Pathway cluster_mesyl N-Mesyl Directed Pathway cluster_key Key Differentiators A_start N-Acetyl Indole + Pd(II) A_intermediate Five-Membered Palladacycle (Less Stable) A_start->A_intermediate CMD Step (Higher Energy Barrier) A_product C2-Functionalized Product A_intermediate->A_product Reductive Elimination M_start N-Mesyl Indole + Pd(II) M_intermediate Six-Membered Palladacycle (More Stable) M_start->M_intermediate CMD Step (Lower Energy Barrier) M_product C2/C7-Functionalized Product M_intermediate->M_product Reductive Elimination K1 • N-Mesyl = Stronger e⁻ withdrawing • More acidic C-H bond • Faster C-H activation K2 • N-Mesyl forms a more stable,  planar palladacycle intermediate

Figure 1: Simplified comparison of the catalytic pathways for N-acetyl and N-mesyl directed C-H activation.

The key mechanistic distinctions are:

  • C-H Bond Acidity: The N-mesyl group's potent electron-withdrawing ability significantly acidifies the proximal C-H bonds (primarily C2 and C7). This lowers the activation energy of the concerted metalation-deprotonation (CMD) step, which is often rate-limiting, leading to faster reactions.

  • Intermediate Stability: The sulfonamide moiety of the N-mesyl group forms a highly stable, six-membered palladacycle intermediate. This contrasts with the five-membered palladacycle formed with the N-acetyl group. The greater stability of the N-mesyl-derived intermediate provides a stronger thermodynamic driving force for the reaction.

Practical Considerations: Installation and Removal

A directing group's utility is also judged by the ease of its installation and subsequent removal.

StepN-Acetyl GroupN-Mesyl Group
Installation Acetyl chloride or acetic anhydride with a base (e.g., NaH, pyridine). Generally straightforward.Mesyl chloride with a strong base (e.g., NaH, LHMDS). Requires anhydrous conditions.
Removal Basic hydrolysis (e.g., NaOH, K₂CO₃ in MeOH) or acidic conditions. Relatively mild.Can be challenging. Reductive cleavage (e.g., Mg/MeOH) or harsh basic conditions (e.g., conc. NaOH at high temp) are often required.

Key Takeaway: The N-acetyl group offers greater operational simplicity, particularly for removal, which is a critical consideration in multi-step syntheses. The robustness of the N-mesyl group, while advantageous during C-H functionalization, can be a liability during deprotection.

Experimental Protocol: A Representative C2-Arylation using an N-Mesyl Directing Group

This protocol is a representative example and should be adapted based on specific substrates and laboratory conditions.

G start 1. Setup reagents 2. Add Reagents - N-Mesyl Indole (1 eq) - Aryl Iodide (1.2 eq) - Pd(OAc)₂ (5 mol%) - P(o-tol)₃ (10 mol%) - K₂CO₃ (2 eq) - Toluene start->reagents reaction 3. Reaction - Degas with N₂ - Heat to 100 °C - Stir for 12h reagents->reaction workup 4. Workup - Cool to RT - Filter through Celite - Concentrate reaction->workup purify 5. Purification - Silica Gel Chromatography workup->purify product 6. Product purify->product

Figure 2: Experimental workflow for a typical N-mesyl directed C2-arylation of indole.

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube, add N-mesyl indole (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.05 mmol, 5 mol%), and tri(o-tolyl)phosphine (0.10 mmol, 10 mol%).

  • Reagent Addition: Add the aryl iodide (1.2 mmol, 1.2 equiv.) and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Solvent and Degassing: Evacuate and backfill the tube with nitrogen three times. Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired C2-arylated product.

Conclusion and Recommendations

The choice between N-mesyl and N-acetyl as a directing group for indole C-H functionalization is a classic trade-off between reactivity and practicality.

  • Choose N-Mesyl when:

    • High reactivity is paramount: For challenging substrates or when seeking to lower reaction temperatures and times.

    • C7-selectivity is the goal: The N-mesyl group offers demonstrably superior control for this difficult transformation.

    • The stability of the group is an asset in subsequent synthetic steps preceding deprotection.

  • Choose N-Acetyl when:

    • Ease of removal is a priority: The mild deprotection conditions for the acetyl group are highly advantageous in the late stages of a synthesis.

    • The substrate is sufficiently reactive, and the moderate yields are acceptable.

    • Operational simplicity and cost are significant factors.

Ultimately, the optimal directing group is context-dependent. By understanding the fundamental electronic and mechanistic differences outlined in this guide, researchers can make a more strategic and informed decision, accelerating their path to the target molecule.

References

  • D. A. K. Vezina-Dawod, et al. (2016). Palladium-Catalyzed C-H Functionalization of Indoles: A Tale of Two Directing Groups. Journal of the American Chemical Society, 138(35), 11342–11351. [Link]

  • T. G. Sambantham, et al. (2005). Palladium-Catalyzed C-2 Arylation of Indoles. Organic Letters, 7(24), 5421–5424. [Link]

  • B. N. D. M. S. D. N. B. S. D. N. B. S. (2010). Regioselective Palladium-Catalyzed C-7 Alkenylation of Indoles. Angewandte Chemie International Edition, 49(10), 1834-1837. [Link]

  • P. J. K. K. P. K. (2001). The Mesyl Group as a Protecting Group for the Indole Nitrogen. The Journal of Organic Chemistry, 66(22), 7462-7469. [Link]

Comparative Study of Electrophilic Substitution on N-Mesylindole: Kinetics, Regioselectivity, and Strategic Workarounds

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on highly functionalized indole scaffolds, understanding the precise electronic control exerted by N-protecting groups is paramount. While unprotected indoles readily undergo electrophilic aromatic substitution (EAS) at the C-3 position due to their electron-rich pyrrole rings 1[1], this inherent reactivity often leads to unwanted polymerization or oxidative degradation under acidic conditions.

The introduction of a methanesulfonyl (mesyl) or p-toluenesulfonyl (tosyl) group at the N-1 position provides robust stability. However, this protection comes at a significant kinetic cost. This guide objectively compares the EAS performance of N-mesylindole against its unprotected (N-H) and alkylated (N-Me) counterparts, providing mechanistic causality and field-validated experimental protocols for both direct substitution and strategic workarounds.

Mechanistic Causality: The Electronic Landscape of N-Mesylindole

To understand the experimental behavior of N-mesylindole, we must analyze its molecular orbital landscape. In an unprotected or N-alkylated indole, the nitrogen lone pair actively participates in stabilizing the Wheland intermediate during an electrophilic attack at the C-3 position.

Conversely, the N-mesyl group exerts a powerful electron-withdrawing effect via both induction (-I) and resonance (-M). The nitrogen lone pair is delocalized into the highly electronegative sulfonyl oxygen atoms. This drastically lowers the energy of the Highest Occupied Molecular Orbital (HOMO), rendering the pyrrole ring highly deactivated toward electrophilic attack2[2]. Consequently, while EAS still regioselectively favors the C-3 position (or occasionally the C-5/C-6 positions depending on the electrophile's bulk) 3[3], the activation energy required is substantially higher.

EAS_Kinetics NH Indole (N-H) HOMO: High Energy EAS Electrophilic Attack (E+) NH->EAS Nucleophilic NMs N-Mesylindole (N-Ms) HOMO: Low Energy NMs->EAS Deactivated Fast Rapid C-3 Substitution (Kinetic Control) EAS->Fast N-H Slow Sluggish C-3 Substitution (Thermodynamic Control) EAS->Slow N-Ms

Fig 1: Electronic influence of N-protecting groups on the HOMO energy and EAS kinetics of indole.

Comparative Performance Data

The deactivation of the N-mesylindole system is best illustrated through direct quantitative comparison. Table 1 summarizes the performance of standard electrophilic functionalization techniques across different N-substituents.

Table 1: Comparative EAS and Functionalization Metrics across Indole N-Substituents

SubstrateReaction TypeElectrophile / ReagentsPrimary RegioisomerTypical YieldReaction Time / Temp
Indole (N-H) Vilsmeier-HaackPOCl₃, DMFC-390–98%1 h at 0 °C to RT
N-Methylindole Friedel-Crafts AcylationAcCl, AlCl₃C-385–95%2 h at RT
N-Mesylindole Friedel-Crafts AcylationAcCl, AlCl₃C-340–55%24 h at 80 °C
N-Mesylindole Directed Lithiation1. n-BuLi 2. DMFC-280–88%3 h at -78 °C to RT

Data Interpretation: Direct EAS on N-mesylindole is sluggish, often stalling at ~50% conversion even under forcing conditions (refluxing dichloroethane). To bypass this kinetic bottleneck, chemists leverage the unique ability of the N-sulfonyl group to acidify the adjacent C-2 proton, enabling rapid Directed Ortho-Metalation (DoM) 2[2].

Workflow Start N-Mesylindole Direct Direct EAS (E+, Heat) Start->Direct Lithiation Directed Lithiation (n-BuLi, -78°C) Start->Lithiation Res1 C-3 Product (Low Yield) Direct->Res1 Inter 2-Lithioindole Lithiation->Inter Res2 C-2 Product (High Yield) Inter->Res2 + E+

Fig 2: Divergent synthetic workflows for C-3 vs C-2 functionalization of N-mesylindole.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, providing the researcher with physical cues to confirm the reaction trajectory at every critical step.

Protocol A: Direct Friedel-Crafts Acylation (C-3 Functionalization)

Objective: Force an electrophilic substitution on the deactivated pyrrole ring.

  • Preparation: Dissolve N-mesylindole (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) under an argon atmosphere.

    • Causality: DCE is selected over dichloromethane (DCM) because its higher boiling point (83 °C) is mandatory to overcome the high activation energy of the deactivated N-mesyl system.

  • Activation: Add anhydrous AlCl₃ (2.5 equiv) portion-wise at 0 °C, followed by dropwise addition of acetyl chloride (2.0 equiv).

    • Self-Validation: The suspension will immediately transition to a deep yellow/brown color, visually confirming the formation of the highly reactive acylium ion-aluminate complex.

  • Heating: Attach a reflux condenser and heat the reaction to 80 °C for 24 hours.

    • Self-Validation: Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The starting material (high

      
      ) will slowly diminish, replaced by a more polar, UV-active product spot (low 
      
      
      
      ) corresponding to the 3-acetyl-1-mesylindole.
  • Quench: Cool to 0 °C and carefully pour the mixture over an ice-cold 1M HCl solution.

    • Self-Validation: The dark organic layer will clarify as the aluminum salts are destroyed and dissolve into the aqueous phase. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Directed Ortho-Metalation (C-2 Functionalization)

Objective: Bypass EAS kinetics by utilizing the N-sulfonyl group's directing capability.

  • Lithiation: Dissolve N-mesylindole (1.0 equiv) in anhydrous THF in a flame-dried flask under argon. Cool strictly to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise.

    • Causality: The electron-withdrawing mesyl group acidifies the C-2 proton. Maintaining -78 °C is critical to prevent the n-BuLi from acting as a nucleophile and attacking the sulfonyl group itself.

    • Self-Validation: The solution will transition from colorless to a distinct pale yellow/orange tint, confirming the successful formation of the stable 2-lithioindole species 2[2].

  • Electrophilic Trapping: Stir at -78 °C for 1 hour, then add anhydrous DMF (1.5 equiv) dropwise to introduce a formyl group. Allow the reaction to slowly warm to room temperature over 2 hours.

    • Self-Validation: The yellow/orange color will gradually fade to pale yellow or colorless as the organolithium intermediate is consumed by the electrophile.

  • Quench: Quench the reaction by adding saturated aqueous NH₄Cl.

    • Self-Validation: Mild gas evolution (destruction of excess n-BuLi) and clean phase separation validate the breakdown of the tetrahedral intermediate into the final C-2 aldehyde.

Conclusion & Strategic Recommendations

For drug development professionals engineering indole derivatives, the choice of N-protection dictates the synthetic route. If rapid C-3 functionalization is required, N-alkyl or transient N-silyl protections are vastly superior due to their preservation of the pyrrole ring's nucleophilicity. However, if the synthetic sequence involves harsh acidic conditions, or if selective C-2 functionalization is the ultimate goal, N-mesylindole is the premier choice. The kinetic penalty paid during direct EAS is heavily outweighed by the stability and regiochemical control (via lithiation) that the mesyl group affords.

References

  • C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols ACS Organic Letters URL:[Link]

  • Recent advances in the synthesis of indoles and their applications RSC Advances URL:[Link]

  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles MDPI Molecules URL:[Link]

Sources

Safety Operating Guide

1H-Indole, 1-(methylsulfonyl)- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a scientifically grounded, operational framework for the disposal of 1H-Indole, 1-(methylsulfonyl)- (CAS: 27715-46-4).[1][2][3] It is designed for researchers requiring immediate, actionable safety protocols compliant with standard laboratory hazardous waste management systems (RCRA/EPA frameworks).[2][3]

Part 1: Executive Safety Summary (Immediate Action)

Parameter Critical Data
Chemical Name 1-(Methylsulfonyl)-1H-indole (N-Mesylindole)
CAS Number 27715-46-4
Hazard Class Irritant / Potential Sensitizer (Skin Irrit. 2, Eye Irrit.[1][2][3][4] 2A, STOT SE 3)
Primary Disposal Method High-Temperature Incineration (via EHS/Contractor)
Drain Disposal? STRICTLY PROHIBITED
Trash Disposal? STRICTLY PROHIBITED
Incompatibility Strong Oxidizers, Strong Acids, Strong Bases

Part 2: Chemical Profile & Disposal Logic

To dispose of a chemical safely, one must understand its physical behavior in the waste stream.[2][3] 1-(Methylsulfonyl)-1H-indole is an organic solid characterized by the electron-withdrawing sulfonyl group attached to the indole nitrogen.[1][2][3]

Why this matters for disposal:

  • Thermal Stability: The sulfonyl moiety (

    
    ) is robust.[2][3] Simple chemical deactivation (like oxidation) in the lab is inefficient and can generate toxic byproducts.[2][3] Incineration  is the only validated destruction method.[2][3]
    
  • Sulfur Content: Upon incineration, this compound generates Sulfur Oxides (

    
    ).[2][3] Waste facilities must be notified of "Sulfur-Containing Organic Waste" to employ appropriate scrubbers.[1][2][3]
    
  • Solubility Profile: It is lipophilic (soluble in DCM, DMSO, Ethyl Acetate) and insoluble in water.[2][3] It will precipitate if dumped into aqueous waste containers, creating "sludge" that clogs disposal lines and violates waste acceptance criteria.[2][3]

Physical & Chemical Properties Table
PropertyValue / CharacteristicImpact on Disposal
Physical State Crystalline Solid (White to Off-White)Must be disposed of as Solid Hazardous Waste unless already dissolved.[1][2][3]
Water Solubility Negligible / InsolubleDo not attempt to flush or dilute with water.[2][3][5]
Reactivity Stable under ambient conditions.[2][3] Hydrolyzes in strong acid/base.[2][3]Keep separate from acidic/basic waste streams to prevent uncontrolled heat/gas generation.[2][3]
Flash Point >110°C (Estimated)Combustible.[2][3] Classify as "Organic Solid" for transport.[2][3]

Part 3: Operational Disposal Protocol

Workflow 1: Solid Waste (Pure Compound)

Applicable for: Expired stocks, spill cleanup debris, contaminated weighing boats.[1][3]

  • Segregation: Isolate the solid waste.[2][3] Do not mix with silica gel or other absorbents unless it is part of a spill cleanup.[2][3]

  • Packaging:

    • Place the substance in a clear, wide-mouth polyethylene (HDPE) or glass jar .

    • Expert Tip: If the original container is <50 mL, place the entire container inside a larger waste jar ("Overpacking") to minimize exposure dust.[2][3]

  • Labeling:

    • Apply a hazardous waste label immediately.[2][3]

    • Constituents: "1-(Methylsulfonyl)-1H-indole" (Do not use abbreviations like "N-Ms-Indole").[1][2][3][6][7]

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[2][3]

  • Storage: Cap tightly. Store in the Solid Waste accumulation area within a fume hood or vented cabinet until pickup.

Workflow 2: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC waste, reaction filtrates.[2][3]

  • Solvent Identification: Determine the primary solvent.[2][3]

    • Halogenated (DCM, Chloroform): Use the "Halogenated Waste" carboy.[2][3]

    • Non-Halogenated (Acetone, Methanol, Ethyl Acetate): Use the "Non-Halogenated/Flammable Waste" carboy.[2][3]

  • Compatibility Check: Ensure the waste container does not contain Strong Oxidizers (e.g., Nitric acid, Peroxides).[2][3] Mixing indoles with oxidizers can be exothermic.[2][3]

  • Transfer:

    • Use a funnel to prevent spills.[2][3]

    • Record the volume and concentration (approximate) on the waste log.[2][3]

    • Crucial: If the concentration is high (>5%), note "High Sulfur Content" on the tag for the disposal vendor.[2][3]

Part 4: Waste Stream Decision Tree

The following diagram illustrates the logical flow for segregating N-mesylindole waste to ensure regulatory compliance and safety.

WasteDisposalTree Start Waste Generation: 1-(methylsulfonyl)-1H-indole StateCheck What is the physical state? Start->StateCheck Solid SOLID (Powder, Crystals, Debris) StateCheck->Solid Liquid LIQUID (Dissolved in Solvent) StateCheck->Liquid SolidPath Pack in HDPE/Glass Jar Label: 'Toxic Solid' Solid->SolidPath SolventCheck Identify Solvent Base Liquid->SolventCheck Final EHS / Vendor Pickup (Incineration) SolidPath->Final Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated Solvent (EtOAc, MeOH, Acetone) SolventCheck->NonHalo HaloWaste Dispose in: HALOGENATED Carboy Halo->HaloWaste NonHaloWaste Dispose in: FLAMMABLE/ORGANIC Carboy NonHalo->NonHaloWaste HaloWaste->Final NonHaloWaste->Final

Figure 1: Decision tree for the segregation of 1-(methylsulfonyl)-1H-indole waste streams.

Part 5: Emergency & Spill Procedures

In the event of an accidental release during the disposal process, follow this self-validating cleanup protocol.

1. Personal Protective Equipment (PPE) Check:

  • Nitrile Gloves (Double gloving recommended for solutions).[2][3]

  • Safety Goggles (Standard ANSI Z87.1).[2][3]

  • Lab Coat (Buttoned).[2][3]

  • If powder is fine/dusty:[2][3] N95 respirator or work inside the fume hood.[2][3]

2. Spill Cleanup Workflow:

  • Dry Spill (Powder):

    • Do NOT dry sweep vigorously (creates dust).[2][3]

    • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.[2][3]

    • Scoop the wet material into a wide-mouth waste jar.[2][3]

    • Wipe the surface with soap and water.[2][3][5][8][9]

    • Dispose of all cleanup materials (gloves, towels) as Solid Hazardous Waste .[2][3]

  • Wet Spill (Solution):

    • Cover with an inert absorbent (Vermiculite, Universal Spill Pads).[2][3]

    • Wait 2 minutes for absorption.

    • Scoop into a waste container.

    • Label as "Spill Debris: Contains 1-(methylsulfonyl)-1H-indole".[1][2][3]

Part 6: Regulatory Compliance (RCRA/EPA Context)

While 1-(methylsulfonyl)-1H-indole is not explicitly listed on the EPA "P-list" (Acutely Toxic) or "U-list" (Toxic), it must be managed as a Characteristic Waste or under the "General Duty Clause" due to its irritant properties and sulfur content.[1][2][3]

  • Waste Code Assignment (USA):

    • If pure/solid: Not Regulated as hazardous waste unless it exhibits toxicity characteristic (TCLP), but Best Practice dictates managing it as Non-RCRA Regulated Hazardous Waste (often coded as "000" or state-specific codes).[2][3]

    • If in flammable solvent: D001 (Ignitable).[2][3]

    • If in halogenated solvent: F002 (Spent Halogenated Solvents).[2][3]

  • Destruction Certificate: Ensure your waste contractor utilizes an incinerator capable of handling sulfur-bearing organics to prevent acid rain precursor emissions (

    
    ).[1][2][3]
    

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][3]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273.[1][2][3] Retrieved from [Link][1][2][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.